molecular formula C16H13N5O7S B15555860 C.I. Mordant Orange 29 CAS No. 20352-64-1

C.I. Mordant Orange 29

Cat. No.: B15555860
CAS No.: 20352-64-1
M. Wt: 419.4 g/mol
InChI Key: VINQJSLQXMWMAD-UHFFFAOYSA-N
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Description

C.I. Mordant Orange 29 is a useful research compound. Its molecular formula is C16H13N5O7S and its molecular weight is 419.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

20352-64-1

Molecular Formula

C16H13N5O7S

Molecular Weight

419.4 g/mol

IUPAC Name

2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonic acid

InChI

InChI=1S/C16H13N5O7S/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28/h2-8,14,22H,1H3,(H,26,27,28)

InChI Key

VINQJSLQXMWMAD-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

C.I. Mordant Orange 29 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for C.I. Mordant Orange 29. The information is intended to support research and development activities where this dye may be of interest.

Chemical Identity and Structure

This compound is a single azo dye, also identified by its Colour Index number, C.I. 18744. It exists as both a sodium salt and a free acid form.

IdentifierSodium SaltFree Acid
C.I. Name This compound-
C.I. Number 1874418744
CAS Number 6054-86-0[1]20352-64-1[2]
Molecular Formula C₁₆H₁₂N₅NaO₇S[1]C₁₆H₁₃N₅O₇S[2]
Molecular Weight 441.35 g/mol [1]419.4 g/mol [2]
IUPAC Name sodium 3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonate2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonic acid[2]
Synonyms Chrome Orange FL-

Chemical Structure:

The chemical structure of the free acid form of this compound is depicted below. The sodium salt form has the sodium cation replacing the hydrogen on the sulfonic acid group.

Chemical Structure of this compound (Free Acid)Figure 1: Chemical Structure of this compound (Free Acid form).

Physicochemical Properties

Table 1: Computed Physicochemical Properties (Free Acid Form)

PropertyValueSource
XLogP3-AA2.1PubChem[2]
Hydrogen Bond Donor Count2PubChem[2]
Hydrogen Bond Acceptor Count10PubChem[2]
Rotatable Bond Count4PubChem[2]
Exact Mass419.05356894 DaPubChem[2]
Topological Polar Surface Area186 ŲPubChem[2]
Complexity812PubChem[2]

Table 2: Qualitative and Other Properties

PropertyDescriptionSource
Appearance Orange powder[Generic knowledge]
Solubility Soluble in water.[Generic knowledge for sulfonated dyes]

Synthesis

This compound is synthesized through a two-step process involving diazotization followed by an azo coupling reaction.[1]

Overall Synthesis Reaction:

Synthesis of this compoundFigure 2: Overall synthesis scheme for this compound.

Experimental Protocol: Synthesis of this compound

While a detailed, peer-reviewed protocol specifically for this compound is not available, a general procedure for the diazotization of an aromatic amine and subsequent azo coupling can be outlined as follows. Note: This is a representative protocol and would require optimization for the specific synthesis of this compound.

Step 1: Diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

  • Preparation: In a beaker, create a suspension of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid in water.

  • Acidification: Add concentrated hydrochloric acid to the suspension and cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Nitrosation: Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition.

  • Completion: After the complete addition of sodium nitrite, continue stirring the mixture for an additional 30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt.

Step 2: Azo Coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Coupling Component Solution: In a separate beaker, dissolve 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous solution of a weak base, such as sodium carbonate or sodium hydroxide, to form the phenoxide or enolate, which is the active form for coupling. Cool this solution to 0-5 °C.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the coupling component with vigorous stirring. The azo dye will precipitate as a colored solid.

  • pH Adjustment: Maintain a slightly alkaline pH during the coupling reaction by adding a base solution as needed.

  • Isolation and Purification: After the reaction is complete, the precipitated dye is collected by filtration, washed with cold water to remove excess salts and unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A Suspend 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid in water B Add HCl and cool to 0-5 °C A->B C Add NaNO2 solution dropwise B->C D Stir for 30 min C->D F Add diazonium salt solution to coupling component solution D->F Diazonium Salt E Dissolve 3-Methyl-1-phenyl-1H-pyrazol- 5(4H)-one in weak base and cool E->F G Maintain alkaline pH F->G H Filter, wash, and dry the precipitate G->H I Final Product H->I Purified this compound

Synthesis workflow for this compound.

Applications and Experimental Workflows

This compound is utilized as a dye in the textile industry and has applications in biological staining.

Textile Dyeing

Mordant dyes are used to dye protein fibers like wool and silk, and can also be applied to cellulosic fibers like cotton with the use of a mordant. The mordant, typically a metal salt, forms a coordination complex with the dye and the fiber, enhancing the fastness of the coloration.

Experimental Protocol: Mordant Dyeing of Wool with this compound

This protocol describes a pre-mordanting method, which is a common technique in textile dyeing.

  • Scouring of Wool:

    • Wash the wool fibers in a pH-neutral detergent solution to remove any impurities, such as dirt and oils.

    • Rinse thoroughly with lukewarm water until the water runs clear.

  • Pre-mordanting:

    • Weigh the dry scoured wool. The amount of mordant is calculated based on the weight of the fiber (WOF).

    • For an alum mordant, dissolve potassium aluminum sulfate (B86663) (10-15% WOF) in hot water in a non-reactive pot (stainless steel or enamel).

    • Fill the pot with enough cool water to allow the wool to move freely.

    • Add the dissolved mordant solution to the pot and stir well.

    • Introduce the wet, scoured wool to the mordant bath.

    • Slowly heat the mordant bath to 80-90°C and maintain this temperature for one hour.

    • Allow the bath to cool completely before removing the wool.

    • Gently squeeze out the excess mordant solution. The wool can be used immediately or dried for later use.

  • Dyeing:

    • In a separate dye pot, dissolve the this compound in water. The amount of dye will depend on the desired depth of shade.

    • Add the pre-mordanted wet wool to the dye bath.

    • Slowly heat the dye bath to a simmer (around 90°C) and hold for one hour, stirring gently occasionally to ensure even dyeing.

    • Allow the dye bath to cool completely.

  • Rinsing and Finishing:

    • Remove the dyed wool from the bath and rinse with lukewarm water until the water runs clear.

    • A final rinse with a small amount of a pH-neutral fabric softener can be used.

    • Gently squeeze out excess water and hang to dry away from direct sunlight.

Textile Dyeing Workflow Diagram

Dyeing_Workflow cluster_preparation Fiber Preparation cluster_mordanting Pre-mordanting cluster_dyeing Dyeing cluster_finishing Finishing A Scour wool fibers B Rinse thoroughly A->B C Prepare mordant bath (Alum) B->C Wet Scoured Wool D Add wet wool to mordant bath C->D E Heat to 80-90°C for 1 hour D->E F Cool and remove wool E->F G Prepare dye bath with This compound F->G Wet Mordanted Wool H Add mordanted wool G->H I Heat to ~90°C for 1 hour H->I J Cool dye bath I->J K Rinse dyed wool J->K Dyed Wool L Dry K->L M Orange Dyed Wool L->M Final Dyed Product

References

Unveiling the Research Applications of C.I. Mordant Orange 29: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C.I. Mordant Orange 29 is a synthetic dye belonging to the mordant and azo dye classes, recognized for its utility in various scientific and industrial applications. While detailed, contemporary research applications are not extensively documented in readily available scientific literature, its chemical properties and the general functions of related dyes provide a framework for its potential and current uses in research. This technical guide synthesizes the available information on this compound, focusing on its core characteristics and established applications of similar dyes to illuminate its research utility.

Core Chemical and Physical Properties

A comprehensive understanding of a dye's research application begins with its fundamental properties. This compound is characterized by the following:

PropertyValue
Chemical Formula C₁₆H₁₃N₅O₇S[1]
Molecular Weight 419.4 g/mol [1]
Synonyms C.I. 18744, Chrome Orange FL[2]
Class Single Azo Dye[2]
CAS Registry Number 6054-86-0[2]

General Research Applications

This compound is described as a multifunctional dye with broad applications in biological experiments.[3][4] Its utility stems from its ability to interact with and visualize various biological and chemical components. The primary areas of its application in research can be categorized as follows:

  • Biological Staining: Like many dyes, this compound is used to enhance the contrast of biological specimens for microscopic examination.[3][4] This can include observing and analyzing cell structures, distinguishing between different cell types, and studying tissue pathology.[3][4]

  • Biomolecule Tracking and Detection: The dye can be employed to track and detect specific biomolecules within a sample, aiding in the understanding of cellular processes and functions.[3][4]

  • Metallochromic Indicator: As a mordant dye, it can form complexes with metal ions, leading to a color change. This property makes it a potential metallochromic indicator for the detection and quantification of metal ions in biological and environmental samples.[3]

The Principle of Mordant Dyes in Histology

The functionality of this compound in biological staining is intrinsically linked to its nature as a mordant dye. Mordants are substances, typically polyvalent metal ions, that form a coordination complex with the dye, which then attaches to the tissue or fabric.[2] This mechanism enhances the binding of the dye to the substrate, leading to a more intense and durable stain.

The general workflow for using a mordant dye in histological staining can be conceptualized as follows:

A generalized workflow for histological staining using a mordant dye.

Potential Application in Trichrome Staining

A hypothetical logical relationship for the differential staining in a trichrome-like method could be:

Trichrome_Staining_Logic cluster_tissue Tissue Components cluster_dyes Dyes and Reagents cluster_results Staining Outcome Muscle Muscle Fibers MordantOrange This compound (Hypothetical Plasma Stain) Muscle->MordantOrange Collagen Collagen Counterstain Counterstain (e.g., Aniline Blue) Collagen->Counterstain Nuclei Nuclei NuclearStain Nuclear Stain (e.g., Weigert's Hematoxylin) Nuclei->NuclearStain Muscle_Stained Muscle Stained Orange/Red MordantOrange->Muscle_Stained Collagen_Stained Collagen Stained Blue Counterstain->Collagen_Stained Nuclei_Stained Nuclei Stained Black/Blue NuclearStain->Nuclei_Stained

Logical relationship of dyes to tissue components in a hypothetical trichrome stain.

Limitations and Future Directions

Despite its classification as a multifunctional dye, the publicly available research literature lacks in-depth, specific protocols and quantitative data for the application of this compound in advanced research settings. The majority of information is of a general nature, highlighting its potential rather than detailing its use in specific, validated experimental workflows.

For researchers and drug development professionals, this indicates that while this compound may be a suitable and cost-effective dye for established, routine staining procedures, its application in novel, high-throughput, or quantitative imaging assays would require significant methods development and validation. Future research could focus on systematically evaluating its spectral properties in various biological environments, developing standardized protocols for its use in specific histological applications, and exploring its potential as a fluorescent probe or in advanced imaging techniques.

References

An In-depth Technical Guide to the Synthesis and Mechanism of Mordant Orange 29 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mordant Orange 29, a significant monoazo dye, is synthesized through a well-defined two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction. This technical guide provides a comprehensive overview of the synthesis of Mordant Orange 29, including detailed experimental protocols for the preparation of the requisite starting materials and the final dye. The underlying reaction mechanisms are elucidated, and key quantitative data are presented in a structured format. Furthermore, visual representations of the synthesis pathway and reaction mechanism are provided using the DOT language for clarity and enhanced understanding.

Introduction

Mordant Orange 29, also known by its Colour Index name C.I. 18744, is a monoazo dye characterized by its vibrant orange hue.[1] Azo dyes, as a class, represent the largest and most versatile group of synthetic colorants, finding extensive applications in the textile, leather, paper, and food industries. The synthesis of these dyes is centered around the formation of the azo group (-N=N-), which acts as a chromophore. The color of the resulting dye is influenced by the nature of the aromatic rings attached to the azo bridge and the presence of various auxochromes.

The synthesis of Mordant Orange 29 involves a sequential diazotization and azo coupling reaction. The process commences with the diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid to form a reactive diazonium salt. This intermediate is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one to yield the final Mordant Orange 29 dye.[1] This guide will delve into the specifics of each of these synthetic steps, providing detailed methodologies and mechanistic insights.

Synthesis of Mordant Orange 29

The synthesis of Mordant Orange 29 is a two-stage process:

  • Diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid.

  • Azo Coupling of the resulting diazonium salt with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Starting Materials

The primary precursors for the synthesis of Mordant Orange 29 are:

  • 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid: This aromatic amine serves as the diazo component.

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: This heterocyclic compound acts as the coupling component.

Experimental Protocols

2.2.1. Diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (General Procedure)

This protocol is adapted from the diazotization of structurally similar aromatic amines.[2]

Materials:

  • 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • A specific molar amount of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is dissolved or suspended in a mixture of concentrated acid and water in a beaker.

  • The mixture is cooled to 0-5 °C in an ice bath with continuous and vigorous stirring.

  • In a separate beaker, a solution of sodium nitrite (a slight molar excess) is prepared in cold distilled water.

  • The chilled sodium nitrite solution is added dropwise to the stirred amine-acid mixture. The rate of addition is carefully controlled to maintain the reaction temperature between 0 °C and 5 °C.

  • After the complete addition of the nitrite solution, the mixture is stirred for an additional 15-20 minutes to ensure the diazotization reaction is complete. The presence of excess nitrous acid can be confirmed using starch-iodide paper (an immediate blue-black color indicates completion).

  • The resulting solution containing the diazonium salt is typically used immediately in the subsequent coupling reaction due to its instability at higher temperatures.

2.2.2. Azo Coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (General Procedure)

This protocol is based on the general principles of azo coupling with activated methylene (B1212753) compounds.[2][3]

Materials:

  • Diazonium salt solution from the previous step

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Sodium Hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃) solution

  • Distilled Water

  • Ice

Procedure:

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate). This is necessary to deprotonate the active methylene group, making it a more potent nucleophile.

  • The alkaline solution of the coupling component is cooled to 0-5 °C in an ice bath.

  • The cold diazonium salt solution is slowly added to the cold, stirred solution of the coupling component.

  • The coupling reaction is typically rapid, and the formation of the orange azo dye precipitate should be observed immediately.

  • The reaction mixture is stirred in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.

  • The crude Mordant Orange 29 dye is then isolated by vacuum filtration.

  • The collected solid is washed with cold water to remove any unreacted starting materials and inorganic salts.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid.

Reaction Mechanism

The synthesis of Mordant Orange 29 proceeds through a classic electrophilic aromatic substitution mechanism.

Diazotization Mechanism

The diazotization reaction involves the conversion of the primary amino group of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid into a diazonium group (-N₂⁺).

  • Formation of Nitrous Acid: In the acidic medium, sodium nitrite reacts with the strong acid (e.g., HCl) to generate nitrous acid (HNO₂).

  • Formation of the Nitrosonium Ion: Nitrous acid is then protonated by the excess acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid attacks the nitrosonium ion.

  • Deprotonation and Tautomerization: A series of proton transfer and tautomerization steps occur, leading to the formation of a diazohydroxide intermediate.

  • Formation of the Diazonium Ion: The diazohydroxide is protonated, and a molecule of water is eliminated to yield the stable aryldiazonium ion.

Azo Coupling Mechanism

The azo coupling reaction is an electrophilic substitution where the diazonium ion acts as the electrophile and the enolate form of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one acts as the nucleophile.

  • Activation of the Coupling Component: In an alkaline medium, the 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one exists in equilibrium with its enolate tautomer. The enolate is a much stronger nucleophile due to the increased electron density on the carbon atom at the 4-position.

  • Electrophilic Attack: The electrophilic diazonium ion attacks the electron-rich carbon atom at the 4-position of the pyrazolone (B3327878) ring.

  • Proton Elimination: A proton is eliminated from the intermediate sigma complex to restore the aromaticity of the pyrazole (B372694) ring, resulting in the formation of the stable azo dye, Mordant Orange 29.

Quantitative Data

Quantitative data for the synthesis of Mordant Orange 29 is not extensively reported in publicly available literature. However, the following table summarizes the key molecular properties of the dye.

PropertyValueReference
Molecular Formula C₁₆H₁₂N₅NaO₇S[1]
Molecular Weight 441.35 g/mol [1]
CAS Registry Number 6054-86-0[1]
Computed XLogP3-AA 2.1[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 10[4]
Rotatable Bond Count 4[4]

Visualizations

Diagram 1: Synthesis Pathway of Mordant Orange 29

Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Azo Coupling 3-Amino-2-hydroxy-5-nitrobenzenesulfonic_acid 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid Diazonium_Salt Diazonium Salt of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid 3-Amino-2-hydroxy-5-nitrobenzenesulfonic_acid->Diazonium_Salt NaNO₂, HCl 0-5 °C 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Mordant_Orange_29 Mordant Orange 29 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one->Mordant_Orange_29 Alkaline conditions Diazonium_Salt->Mordant_Orange_29

Caption: Overall synthesis scheme for Mordant Orange 29.

Diagram 2: Logical Flow of the Azo Coupling Mechanism

Azo_Coupling_Mechanism Start Start: Alkaline Solution Enolate_Formation Formation of Pyrazolone Enolate (Nucleophile) Start->Enolate_Formation Electrophilic_Attack Nucleophilic attack of Enolate on Diazonium Ion Enolate_Formation->Electrophilic_Attack Diazonium_Ion Diazonium Ion (Electrophile) Diazonium_Ion->Electrophilic_Attack Sigma_Complex Formation of Sigma Complex Intermediate Electrophilic_Attack->Sigma_Complex Proton_Elimination Elimination of a Proton Sigma_Complex->Proton_Elimination Final_Product Mordant Orange 29 Proton_Elimination->Final_Product

Caption: Mechanism of the azo coupling reaction.

Conclusion

The synthesis of Mordant Orange 29 is a classic example of azo dye formation, employing the fundamental reactions of diazotization and azo coupling. This technical guide has outlined the synthesis pathway, provided generalized experimental protocols, and detailed the underlying reaction mechanisms. While specific quantitative data for this particular dye is sparse in the public domain, the provided information serves as a robust foundation for researchers and scientists working in the fields of dye chemistry, materials science, and drug development. The logical and visual representations of the synthesis and mechanism offer a clear and concise understanding of the chemical transformations involved in the production of Mordant Orange 29.

References

Spectroscopic Profile of Azo Dyes: A Technical Guide with a Focus on C.I. Acid Yellow 9

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data and analysis of azo dyes, with a specific focus on C.I. Acid Yellow 9. Initial searches for "C.I. 18744" did not yield specific results for a dye with this designation, suggesting a possible misidentification or an obsolete identifier. Therefore, this document will focus on a well-characterized monoazo dye, Acid Yellow 9 (C.I. 13015), to provide researchers, scientists, and drug development professionals with a detailed understanding of the spectroscopic techniques used to analyze this class of compounds.[1] The principles and methods described herein are broadly applicable to the study of other azo dyes.

Acid Yellow 9 is a monoazo dye that has been used in various industrial applications, including the dyeing of textiles and coloring of paper.[1] Its chemical structure, featuring an azo bridge connecting two substituted benzene (B151609) rings, is responsible for its distinct chromophoric properties.[1] A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and the study of its interactions within different chemical and biological systems.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Acid Yellow 9 is presented below.

PropertyValue
Chemical Formula C₁₂H₉N₃Na₂O₆S₂
Molecular Weight 401.32 g/mol
CAS Number 2706-28-7
Appearance Red-light yellow solid
Solubility Insoluble in water, soluble in ethanol

Data sourced from MedKoo Biosciences, Inc.[2] and BenchChem.[1]

Spectroscopic Data

The spectroscopic analysis of azo dyes provides valuable information about their electronic structure, vibrational modes, and molecular conformation.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of Acid Yellow 9 is highly sensitive to the pH of the solution. In aqueous solutions, it displays characteristic absorption bands in both the ultraviolet and visible regions. These bands are a result of n-π* and π-π* electronic transitions within the azo group and the aromatic rings.[1] The color of an aqueous solution of Acid Yellow 9 transitions from yellow to orange and then to red as the pH decreases.[3] This phenomenon is due to the protonation of the azo group, which modifies the electronic structure of the molecule and, consequently, its absorption spectrum.[3]

Table 1: UV-Vis Absorption Maxima of Acid Yellow 9 in Aqueous Solution at Different pH Values

pHλmax (nm) - UV Regionλmax (nm) - Visible RegionObservations
Basic263390Yellow solution
Acidic (pH 1.40 - 0.44)307436, 498, 517Orange to red solution

Data sourced from MDPI.[3]

Raman Spectroscopy

Raman spectroscopy is a powerful tool for investigating the vibrational modes of a molecule and is particularly useful for studying the structural changes that Acid Yellow 9 undergoes upon protonation. The changes observed in the Raman spectrum with decreasing pH are indicative of the protonation of the azo bond.[3]

Table 2: Key Raman Bands of Acid Yellow 9 Multilayer Films at Different pH Values

Wavenumber (cm⁻¹)AssignmentObservation with Decreasing pH
1563C=N stretchingIntensity increases
1420Protonated N=N stretchingIntensity increases
1176Protonated N=N stretchingIntensity increases
1153C-N stretchingIntensity decreases

Data sourced from MDPI.[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible (UV-Vis) Spectroscopy Protocol

This protocol outlines the general procedure for obtaining UV-Vis absorption spectra of a dye in solution.

Materials:

  • Dye sample (e.g., Acid Yellow 9)

  • Spectrophotometer grade solvent (e.g., methanol, deionized water)

  • UV-Vis spectrophotometer

  • Quartz or plastic cuvettes

  • Volumetric flasks and pipettes for dilutions

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.[4]

  • Instrument Calibration (Blanking): Fill a cuvette with the pure solvent to be used for the sample solutions. This will serve as the blank. Place the blank cuvette in the spectrophotometer and measure the absorbance, which will be subtracted from the sample measurements.[5][6]

  • Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette with a small amount of the solution, then fill the cuvette and place it in the spectrophotometer. Record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).[3][5]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). For quantitative analysis, a calibration curve can be constructed by plotting absorbance at λmax versus the concentration of the standard solutions.[4][6]

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

This protocol describes the common methods for preparing solid dye samples for FTIR analysis.

A. KBr Pellet Method

Materials:

  • Solid dye sample

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Grinding: Grind 1-2 mg of the solid dye sample to a fine powder using an agate mortar and pestle.[7]

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the ground sample.[7]

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[7]

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[7]

B. Attenuated Total Reflectance (ATR) Method

Materials:

  • Solid dye sample

  • FTIR spectrometer with an ATR accessory

Procedure:

  • Crystal Cleaning: Ensure the ATR crystal is clean.

  • Sample Application: Place a small amount of the solid dye sample directly onto the ATR crystal.[7]

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.[7]

  • Analysis: Collect the FTIR spectrum.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol provides a general guideline for preparing a dye sample for NMR analysis.

Materials:

  • Dye sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Dissolution: Dissolve an appropriate amount of the dye sample in a suitable deuterated solvent in a small vial. The choice of solvent is critical and should dissolve the sample without reacting with it.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube. The height of the solution in the tube should be sufficient to be within the detection range of the NMR probe.

  • Spectrum Acquisition: Place the NMR tube in the spectrometer. Acquire standard 1D spectra (e.g., ¹H, ¹³C) and, if necessary for structural elucidation, 2D spectra (e.g., COSY, HSQC, HMBC).[8] The presence of sharp, highly deshielded peaks (around 14-16 ppm) in the ¹H NMR spectrum of some azo dyes can provide evidence for a charged tautomeric form with an intramolecular hydrogen bond.[8]

Visualizations

Experimental Workflow for Spectroscopic Analysis of an Azo Dye

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an azo dye.

G Experimental Workflow for Azo Dye Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Dye_Sample Azo Dye Sample Stock_Solution Prepare Stock Solution Dye_Sample->Stock_Solution Solid_Sample_Prep Solid Sample Preparation (KBr Pellet or ATR) Dye_Sample->Solid_Sample_Prep NMR_Sample_Prep Dissolve in Deuterated Solvent Dye_Sample->NMR_Sample_Prep UV_Vis UV-Vis Spectroscopy Stock_Solution->UV_Vis FTIR FTIR Spectroscopy Solid_Sample_Prep->FTIR Raman Raman Spectroscopy Solid_Sample_Prep->Raman NMR NMR Spectroscopy NMR_Sample_Prep->NMR UV_Vis_Data Electronic Transitions (λmax) Effect of pH UV_Vis->UV_Vis_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data NMR_Data Molecular Structure Tautomeric Forms NMR->NMR_Data Raman_Data Vibrational Modes Structural Changes Raman->Raman_Data

Caption: Workflow for Azo Dye Spectroscopic Analysis.

References

An In-depth Technical Guide to the Safety and Handling of C.I. Mordant Orange 29 Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for C.I. Mordant Orange 29 powder, a multifunctional dye used in various scientific applications. The following sections detail its chemical and physical properties, toxicological data, and recommended procedures for safe use, storage, and disposal. This document is intended for use by trained professionals in a laboratory or research setting.

Chemical and Physical Properties

This compound is a single azo class mordant dye.[1] The following table summarizes its key physical and chemical properties.

PropertyValueSource
IUPAC Name 2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonic acidPubChem
Synonyms C.I. 18744, Chrome Orange FL[1]
CAS Number 6054-86-0[1]
Molecular Formula C₁₆H₁₂N₅NaO₇S[1]
Molecular Weight 441.35 g/mol [1]
Appearance Orange powder[1]
Solubility Soluble in DMSO[2]

Toxicological Information

The toxicological properties of this compound have not been extensively studied. The available safety data sheet indicates a lack of specific data for several toxicological endpoints.[3]

Toxicological EndpointData
Acute Oral Toxicity No data available[3]
Skin Corrosion/Irritation No data available[3]
Serious Eye Damage/Irritation No data available[3]
Respiratory or Skin Sensitization No data available[3]
Germ Cell Mutagenicity No data available[3]
Carcinogenicity No data available[3]
Reproductive Toxicity No data available[3]
STOT-Single Exposure No data available[3]
STOT-Repeated Exposure No data available[3]

Note on Related Compounds: While specific data for this compound is limited, a related compound, Mordant Orange 1, is considered a hazardous substance.[4] It is harmful if swallowed, irritating to the skin, and poses a risk of serious eye damage.[4] It is crucial to handle this compound with a similar level of caution, assuming it may present comparable hazards until more specific data becomes available.

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound powder to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound powder:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[5]

  • Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use.[3][5]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5][6] A lab coat is mandatory.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a full-face respirator may be necessary.[5]

Handling Procedures
  • Handle in a well-ventilated place, preferably in a chemical fume hood.[3][5]

  • Avoid the formation of dust and aerosols.[3][5]

  • Avoid contact with skin, eyes, and clothing.[3][6]

  • Use non-sparking tools to prevent ignition.[3][5]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.[4]

Storage Procedures
  • Store in a tightly closed container.[3][6]

  • Keep in a dry, cool, and well-ventilated place.[3][5]

  • Store away from incompatible materials and foodstuff containers.[3][5]

Emergency Procedures

First-Aid Measures
  • If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][5]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3][5]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3][5]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][5]

Spill and Leak Procedures
  • Minor Spills:

    • Avoid dust formation.[3]

    • Wear appropriate PPE.

    • Collect and arrange for disposal.[3]

  • Major Spills:

    • Evacuate personnel to safe areas.[3][5]

    • Ensure adequate ventilation.[3][5]

    • Prevent further leakage or spillage if it is safe to do so.[3][5]

    • Do not let the chemical enter drains.[3][5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][5]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3][5]

Visualizations

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) handle_weigh Weigh Powder Carefully (Avoid Dust Generation) prep_ppe->handle_weigh prep_hood Ensure Proper Ventilation (Chemical Fume Hood) prep_hood->handle_weigh handle_use Use in Experiment handle_weigh->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon cleanup_dispose Dispose of Waste Properly cleanup_decon->cleanup_dispose cleanup_store Store in Tightly Sealed Container cleanup_dispose->cleanup_store cleanup_wash Wash Hands Thoroughly cleanup_store->cleanup_wash

Caption: Workflow for the safe handling of this compound powder.

Potential Health Hazards

cluster_exposure Routes of Exposure cluster_hazards Potential Health Effects (Data Limited) substance This compound (Powder) expo_inhalation Inhalation (Dust) substance->expo_inhalation expo_skin Skin Contact substance->expo_skin expo_eye Eye Contact substance->expo_eye expo_ingestion Ingestion substance->expo_ingestion haz_resp Respiratory Irritation expo_inhalation->haz_resp haz_skin Skin Irritation expo_skin->haz_skin haz_eye Eye Irritation expo_eye->haz_eye haz_swallow Harmful if Swallowed expo_ingestion->haz_swallow

Caption: Potential health hazards associated with this compound exposure.

References

Solubility of Mordant Orange 29: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Core Concepts of Mordant Dye Solubility

Mordant dyes are a class of dyes that require a mordant to fix the color to the fabric. Their solubility is a critical factor in their application and formulation. The solubility of azo dyes, including mordant dyes, is influenced by their molecular structure, the nature of the solvent (polarity, hydrogen bonding capability), and the temperature. Generally, the presence of sulfonic acid groups, as seen in the structure of many mordant dyes, imparts some degree of water solubility.

Solubility Profile of Related Mordant Dyes

Due to the limited availability of specific quantitative solubility data for Mordant Orange 29, the following table summarizes the solubility information for the closely related compounds, Mordant Orange 1 and Mordant Orange 6. This information can serve as a useful reference for estimating the solubility characteristics of Mordant Orange 29.

Solvent Mordant Orange 1 Mordant Orange 6
WaterSoluble[2][3][4][5][6]Soluble (80 g/L at 80°C)[7][8][9]
EthanolSoluble[2][3][5][6]Slightly Soluble[7][8][9]
AcetoneSlightly Soluble[2][3][5][6]Slightly Soluble[7][8][9]
CellosolveSlightly Soluble[5][6]Not specified
Other Organic SolventsInsoluble[5][6]Not specified

Experimental Protocol for Determining Dye Solubility

The following is a general and robust "shake-flask" method that can be employed to determine the solubility of Mordant Orange 29 in various solvents.

Objective: To determine the saturation solubility of Mordant Orange 29 in a given solvent at a specific temperature.

Materials:

  • Mordant Orange 29

  • Selected organic solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide, etc.)

  • Analytical balance

  • Volumetric flasks

  • Screw-cap vials or flasks

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of Mordant Orange 29 to a series of vials, each containing a known volume of the selected solvent. The amount of dye added should be more than what is expected to dissolve to ensure a saturated solution with excess solid.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure that the dissolution equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for several hours to allow the excess, undissolved dye to settle. For a more complete separation, the samples can be centrifuged.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining suspended particles. This step is crucial to ensure that only the dissolved dye is being measured.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. The dilution factor should be precisely recorded.

  • Spectrophotometric Analysis:

    • Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of Mordant Orange 29 in the solvent and scan it across a range of wavelengths to determine the λmax.

    • Calibration Curve: Prepare a series of standard solutions of known concentrations of Mordant Orange 29 in the solvent. Measure the absorbance of each standard at the determined λmax and plot a calibration curve of absorbance versus concentration.

    • Sample Measurement: Measure the absorbance of the diluted, saturated solution at the λmax.

  • Calculation of Solubility: Using the absorbance of the diluted sample and the equation from the calibration curve, calculate the concentration of the diluted solution. Multiply this value by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of Mordant Orange 29 in that solvent at the specific temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of dye solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Add Excess Dye to Solvent B Seal Vials A->B C Agitate at Constant Temperature B->C D Allow Excess to Settle C->D E Withdraw & Filter Supernatant D->E F Dilute Sample E->F G Measure Absorbance F->G H Calculate Solubility G->H

Caption: Workflow for Determining Dye Solubility.

References

C.I. Mordant Orange 29: An Obscure Dye with Limited Historical Scientific Application

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation into the historical applications of C.I. Mordant Orange 29 in scientific research, this particular dye appears to have a limited and poorly documented history of use in the scientific community. While general statements suggest its potential as a biological stain, specific, detailed experimental protocols and quantitative data regarding its application are conspicuously absent from available records.

This compound, a single azo dye also known by its Colour Index number 18744 and the name Chrome Orange FL, possesses the chemical formula C₁₆H₁₃N₅O₇S.[1] Its primary historical and ongoing application appears to be in the textile industry for dyeing wool and silk.

General technical datasheets and supplier information categorize this compound as a multifunctional dye with potential applications in biological experiments, such as observing cell structures, tracking biomolecules, and use in tissue pathology. However, these claims are not substantiated by specific, published scientific literature detailing its use in established methodologies. Searches for its application in histology, microscopy, or any other specific scientific technique have failed to yield any established protocols or quantitative data.

This lack of evidence suggests that while this compound may have been used in isolated or unpublished research contexts, it never gained prominence or became a standard reagent in any significant, documented scientific application. Therefore, a detailed technical guide on its historical scientific applications, including experimental protocols and quantitative data, cannot be constructed from the available information.

Chemical and Physical Properties

While its scientific applications are not well-documented, its basic chemical and physical properties are known.

PropertyValue
Colour Index Name This compound
Colour Index Number 18744
Chemical Class Monoazo
Molecular Formula C₁₆H₁₃N₅O₇S
IUPAC Name 2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonic acid

Logical Relationship: From Dye to Potential Scientific Application

The theoretical pathway for a textile dye like this compound to be adopted into scientific use would follow a logical progression. This process, however, does not appear to have been realized for this specific dye.

Caption: Theoretical pathway for a textile dye's adoption into scientific use.

References

C.I. Mordant Orange 29 CAS 6054-86-0 basic information

Author: BenchChem Technical Support Team. Date: December 2025

CAS Registry Number: 6054-86-0

C.I. Name: Mordant Orange 29

C.I. Number: 18744

This technical guide provides an in-depth overview of C.I. Mordant Orange 29 (CAS 6054-86-0), a single azo class mordant dye. The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document compiles fundamental chemical and physical properties, safety information, synthesis, and applications, with a focus on presenting quantitative data in a structured format and outlining key experimental methodologies.

Core Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₂N₅NaO₇S[1]
Molecular Weight 441.35 g/mol [1]
IUPAC Name sodium;2-hydroxy-3-[(E)-(3-methyl-5-oxo-1-phenyl-1,2-dihydropyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate
Appearance Orange solid[1]
Solubility No data available[2]
Melting Point No data available[2]
Boiling Point No data available[2]

Synthesis

The synthesis of this compound is a two-step process involving diazotization followed by a coupling reaction.[1]

  • Diazotization: The process begins with the diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) with the addition of a nitrite (B80452) source, such as sodium nitrite, to convert the primary amino group into a diazonium salt.

  • Coupling: The resulting diazonium salt is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. This azo coupling reaction forms the final this compound molecule.

Synthesis_of_CI_Mordant_Orange_29 cluster_diazotization Diazotization cluster_coupling Azo Coupling A 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid B Diazonium Salt A->B  NaNO₂, HCl, 0-5°C C 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one D This compound B->D C->D  Coupling Reaction Mordant_Dyeing_Workflow Start Start Scouring Scouring (Cleaning Fibers) Start->Scouring Mordanting Mordanting (e.g., with Alum) Scouring->Mordanting Dyeing Dyeing with This compound Mordanting->Dyeing PostTreatment Post-Treatment (Rinsing and Soaping) Dyeing->PostTreatment End End PostTreatment->End

References

The Discovery and Development of Pyrazolone Azo Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazolone (B3327878) azo dyes represent a significant and commercially important class of synthetic colorants, distinguished by their bright hues, good fastness properties, and versatility in application. Their development is a story of chemical serendipity and systematic innovation, merging two distinct streams of 19th-century organic chemistry: the discovery of the pyrazolone heterocyclic ring system and the advent of azo coupling reactions. This guide provides an in-depth exploration of the core chemistry, synthesis, and key developmental milestones of pyrazolone azo dyes, tailored for researchers, scientists, and professionals in drug development and materials science.

Historical Foundations

The genesis of pyrazolone azo dyes lies in two separate but concurrent advancements in synthetic organic chemistry.

The Discovery of the Pyrazolone Ring

The pyrazolone ring system was first synthesized, unexpectedly, in 1883 by the German chemist Ludwig Knorr.[1][2][3] While attempting to synthesize a quinoline (B57606) derivative through the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine, Knorr isolated a novel five-membered heterocyclic compound.[2][3] This compound, later named Antipyrine (phenazone), was found to possess significant analgesic and antipyretic properties, becoming one of the first commercially successful synthetic drugs and the most widely used until the rise of aspirin.[1][2][3][4] Knorr's work not only introduced a new class of pharmaceuticals but also provided chemists with a versatile new building block for synthesis.[5]

The Dawn of Azo Dyes

The synthetic dye industry was born in 1856 with William Henry Perkin's discovery of Mauveine. This spurred intense research into coal tar derivatives, leading to the discovery of the azo class of dyes.[6] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[7] The first azo dyes, such as Aniline Yellow (1861) and Bismarck Brown (1863), were prepared through what is now known as the azo coupling reaction.[6][7] This reaction involves the electrophilic substitution of an electron-rich aromatic compound (the coupling component) by a diazonium salt.[8][9]

The Convergence: Synthesis of Pyrazolone Azo Dyes

The fusion of these two fields occurred in 1884 when Swiss chemist Johann Heinrich Ziegler synthesized Tartrazine, the first and most iconic pyrazolone azo dye.[10][11][12] He discovered that the pyrazolone ring, synthesized via Knorr's method, could act as an excellent coupling component in the azo coupling reaction. Tartrazine, also known as FD&C Yellow 5 or E102, was produced by the azo coupling of a diazotized sulfanilic acid with a sulfonated pyrazolone derivative.[10][13] Its brilliant, stable yellow color and water solubility led to its widespread adoption as a colorant for food and textiles.[10][12][13]

The fundamental chemistry involves a two-stage process: the synthesis of a pyrazolone ring, followed by its use as a coupling component in an azo coupling reaction.

General Synthesis Pathway

The synthesis of pyrazolone azo dyes follows a well-established and versatile pathway, which allows for a vast diversity of structures and colors.

  • Step 1: Pyrazolone Synthesis (Knorr Pyrazole Synthesis) : A β-ketoester (e.g., ethyl acetoacetate) is condensed with a hydrazine (B178648) derivative (e.g., phenylhydrazine) to form the pyrazolone ring.[2][3][14]

  • Step 2: Diazotization : A primary aromatic amine (the diazo component) is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) at low temperatures (0-5 °C) to form a highly reactive diazonium salt.[9][15]

  • Step 3: Azo Coupling : The diazonium salt is then added to a solution of the pyrazolone (the coupling component), typically under alkaline conditions, to yield the final azo dye.[15][16]

The logical workflow for this synthesis is depicted below.

G A Aromatic Amine (Diazo Component) D Diazotization (NaNO₂, HCl, 0-5°C) A->D B β-Ketoester E Knorr Pyrazolone Synthesis B->E C Hydrazine Derivative C->E F Diazonium Salt D->F G Pyrazolone Ring (Coupling Component) E->G H Azo Coupling (Alkaline Conditions) F->H G->H I Pyrazolone Azo Dye H->I

Caption: General workflow for Pyrazolone Azo Dye synthesis.

Azo-Hydrazo Tautomerism

A critical aspect of the chemistry of pyrazolone azo dyes is their existence as a mixture of two tautomeric forms: the azo form and the hydrazone form.[10][16] The equilibrium between these two forms is influenced by the solvent, pH, and the nature of substituents on the aromatic rings. This tautomerism is a key determinant of the dye's final color and properties, as the hydrazone form often contributes to a deeper, more intense color due to its extended conjugation.

Caption: Azo-Hydrazo tautomerism in pyrazolone azo dyes.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key synthetic steps.

Protocol: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol describes the condensation of ethyl acetoacetate with phenylhydrazine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar quantities of ethyl acetoacetate and phenylhydrazine.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Add ethanol as a solvent to facilitate mixing.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature, which may induce crystallization.

  • Pour the cooled mixture into a beaker containing crushed ice or cold water to precipitate the product fully.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water to remove any residual acid and unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 1-phenyl-3-methyl-5-pyrazolone.

  • Dry the final product in a vacuum oven. Characterize using melting point, FTIR, and NMR spectroscopy.

Protocol: Synthesis of a Pyrazolone Azo Dye (e.g., a Tartrazine analogue)

This protocol outlines the diazotization of sulfanilic acid and its subsequent coupling with the synthesized pyrazolone.

Part A: Diazotization of Sulfanilic Acid

  • Dissolve sulfanilic acid and sodium carbonate in deionized water in a beaker. Heat gently if necessary to achieve a clear solution, then cool to room temperature.

  • In a separate beaker, prepare a solution of sodium nitrite in deionized water.

  • Place the sulfanilic acid solution in an ice-water bath and cool to 0-5 °C with constant stirring.

  • Slowly add the sodium nitrite solution to the cold sulfanilic acid solution.

  • While maintaining the temperature at 0-5 °C, slowly add concentrated hydrochloric acid dropwise. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (which turns blue-black in the presence of excess nitrous acid). Avoid a large excess of nitrous acid. The resulting suspension is the diazonium salt solution.

Part B: Azo Coupling

  • In a separate large beaker, dissolve the previously synthesized 1-phenyl-3-methyl-5-pyrazolone in an aqueous sodium hydroxide (B78521) solution.

  • Cool this coupling component solution in an ice-water bath to 0-5 °C.

  • Slowly, and with vigorous stirring, add the cold diazonium salt suspension (from Part A) to the cold pyrazolone solution (from Part B).

  • An intensely colored precipitate of the azo dye should form immediately. Maintain stirring in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolate the dye by vacuum filtration.

  • Wash the filter cake with a small amount of cold saturated sodium chloride solution to aid in precipitation (salting out) and then with a small amount of cold water.

  • Dry the purified pyrazolone azo dye.

Quantitative Data and Properties

The substituents on both the diazo and coupling components significantly influence the final color and properties of the dye. Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -NO₂, -Cl) alter the electronic structure of the chromophore, leading to shifts in the maximum absorption wavelength (λmax).

Table 1: Spectroscopic Data for Selected Pyrazolone Azo Dyes
Dye Structure/NameDiazo ComponentCoupling ComponentSolventλmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Reference
Tartrazine (Acid Yellow 23)Sulfanilic acid1-(4-sulfophenyl)-5-pyrazolone-3-carboxylic acidWater427~25,000[10]
Acid Yellow 17Aniline1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazoloneWater452-[3]
Pigment Yellow 133,3'-Dichlorobenzidine1-(2,4-dimethylphenyl)-3-methyl-5-pyrazolone-420-[3]
Mordant Red 192-Amino-4-nitrophenol1-Phenyl-3-methyl-5-pyrazolone-510-[3]
Dye from 4-nitroaniline4-Nitroaniline3-methyl-1-phenyl-5-pyrazoloneDMF40719273[16]
Dye from 4-aminobenzoic acid4-Aminobenzoic acid3-methyl-1-phenyl-5-pyrazoloneDMF39918600[16]
Table 2: Fastness Properties of Pyrazolone Azo Dyes on Textiles
Dye TypeLight Fastness (Scale 1-8)Wash Fastness (Scale 1-5)Rubbing Fastness (Dry/Wet) (Scale 1-5)Reference
Acid Dyes (general)4-63-44/3[15]
Disperse Dyes (general)5-74-54/4[16]
Metal-Complex Dyes6-84-55/4[15]

(Note: Fastness properties are highly dependent on the specific dye structure, substrate, and dyeing process.)

Conclusion

The discovery of the pyrazolone ring by Ludwig Knorr and its subsequent utilization as a coupling component in azo dye synthesis, pioneered by Johann Heinrich Ziegler with Tartrazine, marked a pivotal moment in the history of synthetic colorants. The ease of synthesis, structural versatility, and favorable properties of pyrazolone azo dyes have cemented their role in industries ranging from textiles and food to pigments and advanced materials. For researchers today, the pyrazolone scaffold continues to be a fertile ground for innovation, with ongoing work exploring novel structures for high-performance pigments, functional dyes, and applications in medicinal chemistry.[17]

References

Methodological & Application

Application Notes and Protocols for C.I. Mordant Orange 29 in Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of C.I. Mordant Orange 29, an azo dye, for staining paraffin-embedded tissue sections in a research setting. While specific protocols for this dye are not widely published, the following methodology is based on the general principles of mordant staining in histology.

Introduction

This compound, also known as Mordant Orange 1 or Alizarin Yellow R, is an azo dye with applications in histology. Azo dyes are characterized by the presence of one or more azo groups (—N=N—) and are a versatile class of synthetic organic dyes used to color various tissue components.[1] Mordant dyes require the use of a mordant, typically a metal salt, to form a coordination complex with the dye, which then binds to the tissue.[2][3][4][5] This dye-mordant complex, or "lake," enhances the staining intensity and stability.[3][5] The exact mechanism of this compound staining in a histological context is not well-documented, but it is presumed to involve the formation of a dye-metal ion complex that then binds to tissue components, likely through electrostatic interactions.

Materials and Reagents

  • Paraffin-embedded tissue sections on slides

  • This compound (powder)

  • Mordant solution (e.g., 5% aqueous potassium alum or 5% aqueous ferric chloride)

  • Distilled water

  • Ethanol (B145695) (absolute, 95%, 70%)

  • Xylene or xylene substitute

  • Counterstain (e.g., Hematoxylin (B73222) or Methyl Green)

  • Mounting medium

  • Coplin jars or staining dishes

  • Microscope

Experimental Protocol

This protocol outlines the steps for staining paraffin-embedded tissue sections with this compound.

1. Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Immerse slides in two changes of absolute ethanol for 3 minutes each. c. Immerse slides in 95% ethanol for 3 minutes. d. Immerse slides in 70% ethanol for 3 minutes. e. Rinse gently in running tap water for 5 minutes, then rinse with distilled water.

2. Mordanting: a. Immerse slides in the chosen mordant solution (e.g., 5% potassium alum) for 10-15 minutes at room temperature or 5 minutes at 60°C. b. Rinse thoroughly in several changes of distilled water to remove excess mordant.

3. Staining: a. Prepare a 0.5% to 1.0% (w/v) stock solution of this compound in distilled water. Some sources indicate solubility in ethanol as well. b. From the stock solution, prepare a working staining solution by diluting it with distilled water and adjusting the pH if necessary. The optimal pH for staining with azo dyes can vary. c. Immerse the mordanted slides in the this compound staining solution for 5-20 minutes. The optimal time should be determined empirically. d. Rinse briefly in distilled water to remove excess stain.

4. Differentiation (Optional): a. If the staining is too intense, slides can be briefly dipped in a differentiating solution, such as 0.5% acid alcohol (0.5% HCl in 70% ethanol), to remove non-specific staining. b. Monitor the differentiation process microscopically. c. Immediately stop differentiation by rinsing thoroughly in running tap water.

5. Counterstaining: a. Apply a suitable counterstain to visualize other tissue elements. A common choice is a nuclear stain. b. For example, stain with Hematoxylin for 3-5 minutes to stain nuclei blue/purple.[6][7][8] c. Rinse well in running tap water. d. "Blue" the hematoxylin by immersing in a weak alkaline solution (e.g., Scott's tap water substitute or 0.2% ammonia (B1221849) water) for 30-60 seconds. e. Rinse again in running tap water.

6. Dehydration, Clearing, and Mounting: a. Dehydrate the sections through graded alcohols: 95% ethanol for 1 minute, followed by two changes of absolute ethanol for 1 minute each. b. Clear in two changes of xylene or a xylene substitute for 2 minutes each. c. Apply a coverslip using a permanent mounting medium.

Data Presentation

The following table summarizes the suggested parameters for the this compound staining protocol. Researchers should optimize these parameters for their specific tissue types and experimental conditions.

ParameterRecommended Range/ValueNotes
Mordant Solution 5% Potassium Alum or 5% Ferric Chloride in distilled waterThe choice of mordant can affect the final color and staining intensity.
Mordanting Time 10-15 minutes at room temperature or 5 minutes at 60°CHeating can accelerate the mordanting process.
Stain Concentration 0.5% - 1.0% (w/v) in distilled waterPrepare fresh or filter before use.
Staining Time 5 - 20 minutesOptimal time should be determined by checking the staining intensity microscopically at intervals.
pH of Staining Solution Not specified, may require optimization (e.g., slightly acidic)The pH can influence dye binding and specificity.
Differentiation 0.5% Acid AlcoholUse sparingly and with microscopic control to avoid over-differentiation.
Counterstain Hematoxylin or Methyl GreenProvides contrast to the orange stain, typically by coloring the nuclei.

Expected Results

Based on the nature of azo and mordant dyes, this compound is expected to stain cytoplasmic and extracellular components. The exact color can vary depending on the mordant used and the tissue components but will generally be in the orange to reddish-brown spectrum.

  • Target Structures (Expected): Cytoplasm, collagen, muscle, and red blood cells.

  • Color: Shades of orange to reddish-brown.

  • Nuclei (with counterstain): Blue to purple (with Hematoxylin) or green (with Methyl Green).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the this compound staining protocol.

Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration Mordanting Mordanting (e.g., Potassium Alum) Rehydration->Mordanting Staining Staining (this compound) Mordanting->Staining Differentiation Differentiation (Optional, Acid Alcohol) Staining->Differentiation Counterstaining Counterstaining (e.g., Hematoxylin) Differentiation->Counterstaining Dehydration Dehydration (Graded Ethanol) Counterstaining->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting Analysis Analysis Mounting->Analysis

This compound Staining Workflow

References

Application Notes and Protocols for the Detection of Metal Ions in Cells Using Mordant Orange 29

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a proposed theoretical framework based on the known chemical properties of Mordant Orange 29 as a mordant azo dye and the established principles of fluorescent metal ion detection. To date, there is no direct published research demonstrating the use of Mordant Orange 29 for the specific application of detecting metal ions in living cells. Researchers should consider this a starting point for investigation and will need to perform initial validation experiments to determine the feasibility, specificity, and optimal conditions for their particular application.

Application Notes

Introduction

Mordant Orange 29, a single azo class dye, possesses inherent chelating properties that make it a potential candidate for the detection of metal ions.[1] Mordant dyes function by forming coordination complexes with metal ions, a process that can significantly alter their electronic and, consequently, their spectral properties.[2][3] This change in absorbance or fluorescence upon metal binding is the fundamental principle behind its proposed use as a metal ion indicator.[4] Azo dyes and pyrazolone (B3327878) derivatives, the chemical class of Mordant Orange 29, have been explored as colorimetric and fluorescent chemosensors for various metal ions, including Cu²⁺, Fe³⁺, and Al³⁺.[5][6]

The proposed application leverages the formation of a "dye lake" complex between Mordant Orange 29 and intracellular metal ions.[7][8] This binding event is hypothesized to cause a detectable change in the dye's fluorescence, enabling the visualization and potential quantification of metal ion concentrations within cellular compartments. The utility of fluorescent probes for studying the role of metal ions in cellular processes and diseases is well-established.[9][10][11]

Principle of Detection

The detection of metal ions by Mordant Orange 29 is based on chelation-enhanced fluorescence (CHEF) or chelation-quenched fluorescence (CHEQ). The dye in its free state is expected to have a basal level of fluorescence. Upon binding to a specific metal ion, the formation of a more rigid coordination complex can restrict intramolecular rotations and vibrations, leading to an enhancement of the fluorescence quantum yield (a "turn-on" response). Conversely, interaction with paramagnetic metal ions could lead to fluorescence quenching (a "turn-off" response). The specific response will depend on the metal ion .

Potential Applications
  • Monitoring changes in intracellular labile metal ion pools: Studying the fluctuations of metal ions in response to external stimuli, drug treatment, or pathological conditions.

  • Screening for compounds that modulate metal ion homeostasis: Identifying drugs that alter the intracellular concentration of specific metal ions.

  • Investigating the role of metal ions in signaling pathways: Visualizing the spatial and temporal dynamics of metal ions in cellular signaling events.

  • Assessing metal-ion-related toxicity: Detecting the accumulation of toxic metal ions in cells.

Quantitative Data (Illustrative)

The following tables present hypothetical data to illustrate the expected performance of Mordant Orange 29 as a fluorescent metal ion sensor. This data is not based on experimental results and should be determined empirically.

Table 1: Spectral Properties of Mordant Orange 29

PropertyMordant Orange 29 (Metal-Free)Mordant Orange 29 - Al³⁺ Complex
Excitation Maximum (λex)~480 nm~500 nm
Emission Maximum (λem)~530 nm~560 nm
Quantum Yield (ΦF)LowModerate
Molar Extinction Coeff. (ε)To be determinedTo be determined
Dissociation Constant (Kd)N/ATo be determined (e.g., µM range)

Table 2: Recommended Starting Concentrations for Cellular Assays

ParameterRecommended Range
Mordant Orange 29 Loading Conc.1 - 10 µM
Incubation Time30 - 60 minutes
Incubation Temperature37°C
Probenecid Co-treatment (optional)1 - 2.5 mM

Experimental Protocols

Protocol 1: Preparation of Mordant Orange 29 Stock Solution
  • Reagents and Materials:

    • Mordant Orange 29 (powder)

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Microcentrifuge tubes

  • Procedure:

    • Prepare a 10 mM stock solution of Mordant Orange 29 by dissolving the appropriate amount of the dye powder in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Staining of Live Cells with Mordant Orange 29
  • Reagents and Materials:

    • Cultured cells on glass-bottom dishes or coverslips

    • Complete cell culture medium

    • Serum-free cell culture medium or Hanks' Balanced Salt Solution (HBSS)

    • Mordant Orange 29 stock solution (10 mM in DMSO)

    • (Optional) Probenecid solution to inhibit efflux pumps

    • (Optional) Metal ion solutions (e.g., AlCl₃, CuCl₂) and chelators (e.g., EDTA) for controls

  • Procedure:

    • Plate the cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

    • On the day of the experiment, prepare a fresh working solution of Mordant Orange 29 by diluting the 10 mM stock solution in serum-free medium or HBSS to the final desired concentration (e.g., 5 µM).

    • Remove the complete culture medium from the cells and wash them once with the serum-free medium or HBSS.

    • Add the Mordant Orange 29 working solution to the cells. If using probenecid, add it to the working solution.

    • Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal loading time should be determined empirically.

    • After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed serum-free medium or HBSS to remove excess dye.

    • Add fresh, pre-warmed imaging buffer (e.g., HBSS) to the cells.

    • The cells are now ready for fluorescence imaging.

Protocol 3: Fluorescence Microscopy and Image Analysis
  • Equipment:

    • An inverted fluorescence microscope equipped with a suitable filter set (e.g., for FITC or TRITC, depending on the determined spectral properties), a sensitive camera, and environmental control (37°C, 5% CO₂).

  • Procedure:

    • Place the prepared cell dish on the microscope stage.

    • Excite the cells at the determined excitation wavelength (e.g., ~480-500 nm) and collect the emission at the corresponding wavelength (e.g., ~530-560 nm).

    • Acquire baseline fluorescence images.

    • To confirm a metal-ion-specific response, treat the cells with a known cell-permeable chelator for the target ion and observe any decrease in fluorescence. Conversely, to determine the maximum fluorescence response, treat the cells with a saturating concentration of the target metal ion in the presence of an ionophore.

    • For quantitative analysis, measure the mean fluorescence intensity of individual cells or regions of interest using appropriate image analysis software (e.g., ImageJ/Fiji).

    • Normalize the fluorescence intensity changes to the baseline fluorescence (F/F₀).

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Cell Culture wash1 Wash Cells cell_culture->wash1 dye_prep Prepare Mordant Orange 29 Working Solution load_dye Load Cells with Dye (30-60 min, 37°C) dye_prep->load_dye wash1->load_dye wash2 Wash to Remove Excess Dye load_dye->wash2 acquire_baseline Acquire Baseline Fluorescence Image wash2->acquire_baseline treatment Experimental Treatment (e.g., Stimulus, Drug) acquire_baseline->treatment acquire_post_treatment Acquire Post-Treatment Images treatment->acquire_post_treatment analysis Image Analysis (Intensity Measurement) acquire_post_treatment->analysis signaling_pathway stimulus External Stimulus (e.g., Oxidative Stress) channel Ion Channel Activation stimulus->channel influx Metal Ion Influx (e.g., Al³⁺) channel->influx complex [Mordant Orange 29 - Al³⁺] Complex influx->complex downstream Downstream Cellular Effects (e.g., Apoptosis, Gene Expression) influx->downstream mordant_orange Mordant Orange 29 mordant_orange->complex fluorescence Increased Fluorescence complex->fluorescence logical_relationship cell Living Cell metal_ion Intracellular Metal Ion (e.g., Al³⁺) cell->metal_ion contains detection Chelation & Fluorescence Change metal_ion->detection mordant_orange Mordant Orange 29 (Fluorescent Probe) mordant_orange->cell loaded into mordant_orange->detection microscope Fluorescence Microscopy detection->microscope observed by output Image Data (Quantitative Analysis) microscope->output generates

References

Application Notes and Protocols for C.I. 18744 (Eriochrome Blue Black B)

Author: BenchChem Technical Support Team. Date: December 2025

Note on Application as a Fluorescent Probe:

Extensive literature review does not support the use of C.I. 18744, also known as Eriochrome Blue Black B or Mordant Black 3, as a fluorescent probe in microscopy. Its primary application in scientific research is as a metallochromic and complexometric indicator, where it exhibits a distinct color change in the presence of metal ions. While a related compound, Eriochrome Black T, has been used in a complex with europium to create a specific fluorescent probe, Eriochrome Blue Black B itself is not recognized for intrinsic fluorescence suitable for microscopic imaging. The following application notes and protocols are based on its well-documented use as a chemical indicator and histological stain.

I. Chemical and Physical Properties

Eriochrome Blue Black B is a versatile azo dye with established applications in analytical chemistry and histology.[1][2] Its utility stems from its ability to form complexes with metal ions, leading to a visible color change.[1][3]

PropertyValueReference
Synonyms Eriochrome Blue Black B, Mordant Black 3, C.I. 14640[1]
Molecular Formula C₂₀H₁₃N₂NaO₅S
Molecular Weight 416.38 g/mol
CAS Number 3564-14-5
Appearance Black fine crystalline powder[4]
Solubility in Water 20 g/L at 20°C[5]
Absorption Maximum (λmax) 634-644 nm (in pH 10.0 buffer)
pH 9.5 (10 g/L in H₂O at 20°C)

II. Primary Application: Complexometric Titration

Eriochrome Blue Black B is widely used as an indicator in complexometric titrations to determine the concentration of various metal ions, such as calcium (Ca²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), and manganese (Mn²⁺).[3][6][7] This is particularly relevant for determining water hardness.[1] The dye is blue when free in solution at a pH of 10, and it forms a red complex with metal ions. During a titration with a chelating agent like EDTA, the endpoint is signaled by a color change from red to blue as the metal ions are sequestered from the dye.[8]

Experimental Workflow for Complexometric Titration

G Workflow for Water Hardness Determination using Eriochrome Blue Black B cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Analysis sample Water Sample buffer Add pH 10 Buffer sample->buffer 1. indicator Solution turns Red buffer->indicator 2. titrate Titrate with EDTA Solution indicator->titrate 3. observe Solution turns Blue titrate->observe 4. endpoint Endpoint Reached observe->endpoint 5. calculate Calculate Metal Ion Concentration endpoint->calculate 6.

Caption: Workflow for determining water hardness via complexometric titration.

Protocol for Water Hardness Determination:

  • Preparation of Indicator Solution: Dissolve 0.5 g of Eriochrome Blue Black B in 100 mL of a suitable solvent like triethanolamine (B1662121) or ethanol.

  • Sample Preparation: Take a known volume of the water sample (e.g., 50 mL) in a flask.

  • Buffering: Add 1-2 mL of a pH 10 buffer solution (e.g., ammonia-ammonium chloride buffer) to the water sample. This is crucial for the correct function of the indicator.

  • Indicator Addition: Add a few drops of the Eriochrome Blue Black B indicator solution to the buffered sample. The solution will turn a wine-red color if calcium or magnesium ions are present.

  • Titration: Titrate the sample with a standardized EDTA (ethylenediaminetetraacetic acid) solution.

  • Endpoint Determination: The endpoint of the titration is reached when the color of the solution changes from wine-red to a distinct blue.

  • Calculation: The concentration of the metal ions can be calculated based on the volume of EDTA solution used.

III. Application in Histology

Eriochrome Blue Black B is also used as a dye in histological staining, although less commonly than other dyes. It can be used to visualize certain cellular components.

General Staining Protocol Logic

G General Histological Staining Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps fixation Fixation embedding Embedding & Sectioning fixation->embedding mounting Mounting on Slides embedding->mounting dewax Dewaxing & Rehydration mounting->dewax stain Staining with Eriochrome Blue Black B Solution dewax->stain rinse Rinsing stain->rinse differentiate Differentiation (if necessary) rinse->differentiate dehydrate Dehydration differentiate->dehydrate clear Clearing dehydrate->clear coverslip Coverslipping clear->coverslip

References

Application Notes and Protocols for C.I. Mordant Orange 29 Working Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a working solution of C.I. Mordant Orange 29 (C.I. 18744), a mordant azo dye. Due to the limited availability of specific published protocols for this particular dye in research applications, the following methodology is based on general principles of histological staining with mordant dyes. Optimization of the suggested concentrations and incubation times may be necessary for specific applications.

Chemical and Physical Properties

This compound is an orange-colored, single azo class dye. A summary of its key properties is presented in the table below.

PropertyValue
C.I. NameMordant Orange 29
C.I. Number18744
CAS Number6054-86-0
Molecular FormulaC₁₆H₁₂N₅NaO₇S[1]
Molecular Weight441.35 g/mol [1]
AppearanceOrange powder
SolubilitySoluble in Dimethyl Sulfoxide (DMSO)[2]

Note: While a closely related compound, Mordant Orange 1, is soluble in water and ethanol[3], the specific solubility of Mordant Orange 29 in these solvents for creating a working solution for histological purposes may require empirical determination. The protocol below will utilize DMSO for the stock solution as its solubility is explicitly mentioned.

Experimental Protocols

Safety Precautions

Before handling this compound and its components, it is crucial to consult the Safety Data Sheet (SDS). As with many azo dyes, there are potential hazards. For the related Mordant Orange 1, hazards include being harmful if swallowed, causing skin and serious eye irritation, and potential for sensitization by skin contact[4][5].

General Safety Recommendations:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.

  • Handle the dye powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • In case of contact with skin or eyes, rinse thoroughly with water and seek medical attention as necessary.

  • Dispose of all waste materials according to institutional and local environmental regulations.

Preparation of a 1% (w/v) Stock Solution

This protocol outlines the preparation of a 1% (w/v) stock solution of this compound. This concentrated stock can be stored and diluted to the desired working concentration as needed.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or small glass vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh 10 mg of this compound powder and place it into a suitable container (e.g., a 1.5 mL microcentrifuge tube).

  • Add 1 mL of DMSO to the tube.

  • Vortex the mixture thoroughly until the dye is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid dissolution, but the stability of the dye at elevated temperatures should be considered.

  • Store the 1% stock solution in a tightly sealed, light-protected container at 2-8°C.

Preparation of a 0.1% (w/v) Working Solution (Hypothetical Protocol)

This section provides a generalized protocol for preparing a 0.1% (w/v) working solution, which is a common concentration for many histological stains. The choice of mordant and its concentration is based on general histological practices and may require optimization. Aluminum or iron salts are common mordants for such applications. This protocol will use a post-mordanting approach, where the tissue is treated with the mordant before staining.

Materials:

  • 1% this compound stock solution in DMSO

  • Distilled or deionized water

  • Ethanol (B145695) (optional, for dilution)

  • Mordant solution (e.g., 5% aqueous solution of potassium aluminum sulfate (B86663) - alum)

  • Volumetric flasks and pipettes

Procedure:

  • Dilution of Stock Solution: To prepare a 0.1% (w/v) working solution, dilute the 1% stock solution 1:10. For example, to make 10 mL of working solution, add 1 mL of the 1% stock solution to 9 mL of a suitable solvent. The choice of the final solvent (e.g., distilled water, or an ethanol/water mixture) should be tested for dye precipitation. It is recommended to add the DMSO stock solution dropwise to the diluent while stirring to minimize precipitation.

  • Mordanting (Pre-staining):

    • Deparaffinize and rehydrate the tissue sections through xylene and a graded series of ethanol to distilled water.

    • Immerse the slides in the 5% alum mordant solution for 5-10 minutes.

    • Rinse the slides thoroughly in several changes of distilled water.

  • Staining:

    • Immerse the mordanted slides in the 0.1% this compound working solution for 5-15 minutes. The optimal staining time will need to be determined empirically.

    • Rinse the slides briefly in distilled water.

  • Post-Staining:

    • Dehydrate the sections through a graded series of ethanol.

    • Clear the sections in xylene.

    • Mount with a suitable mounting medium.

Visualizations

G cluster_stock Preparation of 1% Stock Solution cluster_working Preparation and Use of 0.1% Working Solution weigh 1. Weigh 10 mg of This compound add_dmso 2. Add 1 mL of DMSO weigh->add_dmso dissolve 3. Vortex until fully dissolved add_dmso->dissolve store_stock 4. Store at 2-8°C, protected from light dissolve->store_stock dilute 1. Dilute 1% stock solution 1:10 with appropriate solvent store_stock->dilute Use stock solution mordant 2. Mordant tissue sections (e.g., 5% Alum) dilute->mordant stain 3. Stain with working solution mordant->stain post_stain 4. Dehydrate, clear, and mount stain->post_stain

References

Application Notes: C.I. Mordant Orange 29 for the Selective Staining of Collagen Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Collagen is the most abundant protein in the extracellular matrix (ECM) and a key structural component of various tissues, including skin, bone, tendon, and cartilage. Its accurate visualization is critical in many research fields, particularly in studies of fibrosis, tissue engineering, and drug-induced tissue remodeling. While several methods for collagen staining are well-established (e.g., Picro-Sirius Red, Masson's Trichrome), the exploration of novel dyes offers potential for new imaging and quantification modalities.

C.I. Mordant Orange 29 (C.I. 18744) is a single azo dye that belongs to the mordant class of dyes.[1] Mordant dyes form a coordination complex with a polyvalent metal ion (the mordant), which then binds to the tissue, enhancing the dye's affinity and stability.[2][3] Although not traditionally cited for collagen staining, its chemical properties suggest a potential application for this purpose. These notes provide a proposed, unvalidated protocol for the use of this compound as a selective stain for collagen fibers in formalin-fixed, paraffin-embedded tissue sections.

Principle of the Method

The proposed method is based on the established principles of mordant dyeing in histology.[2][3] Collagen is a basic protein rich in amino groups, which provides sites for binding acidic dyes. The protocol involves three key steps:

  • Mordanting: The tissue section is first treated with a solution containing a polyvalent metal salt (e.g., aluminum, chromium, or iron salts). The metal ions bind to the tissue, particularly to acidic components.

  • Staining: The mordanted tissue is then incubated with the this compound solution. The dye forms a stable coordination complex with the metal ions already deposited in the tissue, creating an insoluble dye-mordant-tissue complex. The specificity for collagen is hypothesized to be driven by the unique charge distribution and structure of collagen fibers.

  • Differentiation & Counterstaining: A brief differentiation step can be used to remove non-specific background staining, followed by a nuclear counterstain to provide histological context.

Properties of this compound

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueReference
C.I. Name Mordant Orange 29[1]
C.I. Number 18744[1]
CAS Number 6054-86-0[1]
Molecular Formula C₁₆H₁₂N₅NaO₇S[1]
Molecular Weight 441.35 g/mol [1]
Structure Class Single Azo[1]
λmax (Absorption Max) Data not available in literature

Proposed Experimental Protocol

Disclaimer: This is a theoretical protocol based on general histological principles. Optimization of incubation times, reagent concentrations, and mordant selection will be required.

I. Materials and Reagents
  • Dye Solution: 0.5% (w/v) this compound in 1.2% aqueous acetic acid.

  • Mordant Solution (Choose one for initial testing):

    • Potassium Alum: 5% aqueous solution of potassium aluminum sulfate.

    • Chrome Alum: 5% aqueous solution of chromium (III) potassium sulfate.

    • Bouin's Solution: (Contains picric acid, which can act as a mordant-like agent).

  • Nuclear Counterstain: Weigert's Iron Hematoxylin or Mayer's Hematoxylin.

  • Differentiator: 1% Acetic Acid solution.

  • Dehydrating Agents: Graded ethanol (B145695) (70%, 95%, 100%).

  • Clearing Agent: Xylene or a xylene substitute.

  • Mounting Medium: Resin-based permanent mounting medium.

  • Tissue Samples: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (5 µm).

II. Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 5 minutes each.

    • Transfer to 100% ethanol: 2 changes, 3 minutes each.

    • Transfer to 95% ethanol: 2 changes, 3 minutes each.

    • Transfer to 70% ethanol: 2 changes, 3 minutes each.

    • Rinse in running tap water for 5 minutes.

  • Mordanting (Pre-mordanting Method):

    • Incubate slides in the chosen mordant solution (e.g., 5% Potassium Alum) at 60°C for 1 hour or at room temperature overnight.

    • Rinse thoroughly in running tap water for 5-10 minutes to remove excess mordant.

    • Rinse in distilled water.

  • Nuclear Counterstaining (Optional, can be done post-staining):

    • Stain in Weigert's Iron Hematoxylin for 10 minutes.

    • Rinse in running tap water for 5-10 minutes.

    • Differentiate briefly in 1% Acid Alcohol if needed.

    • "Blue" in running tap water or Scott's Tap Water Substitute for 5 minutes.

    • Rinse in distilled water.

  • Staining with Mordant Orange 29:

    • Immerse slides in the 0.5% this compound solution.

    • Incubate for 30-60 minutes at room temperature. (Time is a key variable for optimization).

    • Rinse briefly in distilled water.

  • Differentiation:

    • Dip slides briefly (10-30 seconds) in 1% acetic acid solution to remove background staining.

    • Check microscopically for desired staining intensity where collagen should be a distinct orange, and other components should be paler.

    • Stop differentiation by rinsing thoroughly in distilled water.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate slides through graded ethanols: 95% (2 minutes), 100% (2 changes, 2 minutes each).

    • Clear in xylene or substitute: 2 changes, 5 minutes each.

    • Coverslip using a permanent mounting medium.

III. Expected Results
  • Collagen Fibers: Bright Orange

  • Nuclei: Blue/Black (if counterstained)

  • Cytoplasm/Muscle: Pale Yellow or Pinkish-Orange

Visualizations

Experimental Workflow

G cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_finish Finalization start FFPE Tissue Section deparaffin Deparaffinize & Rehydrate start->deparaffin mordant Mordant Application (e.g., Potassium Alum) deparaffin->mordant rinse1 Rinse in Water mordant->rinse1 counterstain Counterstain Nuclei (Hematoxylin) rinse1->counterstain stain Stain with This compound diff Differentiate (1% Acetic Acid) stain->diff rinse2 Rinse in Water diff->rinse2 dehydrate Dehydrate rinse2->dehydrate counterstain->stain clear Clear dehydrate->clear mount Mount & Coverslip clear->mount end Microscopic Analysis mount->end

Caption: Proposed workflow for staining collagen with this compound.

TGF-β Signaling Pathway for Collagen Synthesis

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a primary regulator of collagen synthesis and is a key target in fibrosis research. Understanding this pathway provides context for interpreting changes in collagen deposition observed with staining.

G TGFB TGF-β Ligand Receptor2 TGF-β Receptor II (TβRII) TGFB->Receptor2 Binds Receptor1 TGF-β Receptor I (TβRI) Receptor2->Receptor1 Recruits & Phosphorylates SMAD23 p-SMAD2/3 Receptor1->SMAD23 Phosphorylates Complex SMAD2/3/4 Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Target Gene Transcription (e.g., COL1A1, COL1A2) Nucleus->Gene Collagen Increased Collagen Synthesis Gene->Collagen Leads to

Caption: Canonical TGF-β/SMAD signaling pathway leading to collagen synthesis.

References

Quantitative Protein Analysis Using a Mordant Orange-Based Fluorescent Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of protein concentration is a cornerstone of various biological and pharmaceutical research endeavors, from basic protein characterization to drug formulation and quality control. This document provides a detailed protocol and application data for a highly sensitive, fluorescence-based protein quantification assay utilizing a merocyanine (B1260669) dye, commercially known as the NanoOrange® reagent. This assay offers significant advantages over traditional colorimetric methods, including superior sensitivity and a broad dynamic range. The underlying principle of the assay involves the interaction of the dye with detergent-coated proteins, which leads to a substantial increase in its fluorescence quantum yield.[1][2][3]

Principle of the Assay

The NanoOrange® protein quantitation assay employs a merocyanine dye that is weakly fluorescent in aqueous solution. In the presence of a detergent and proteins, the protein denatures and the detergent forms micelles around the protein backbone. The dye then partitions into these hydrophobic micellar environments, where its fluorescence quantum yield dramatically increases.[1][2][3] The resulting fluorescence intensity is directly proportional to the protein concentration in the sample. The assay is sensitive enough to detect protein concentrations as low as 10 ng/mL.[1][4][5]

Materials and Equipment

3.1. Reagents:

  • NanoOrange® Protein Quantitation Reagent (e.g., Thermo Fisher Scientific, Cat. No. N6666)

  • Protein Quantitation Diluent (provided with the kit)

  • Protein Standard (e.g., Bovine Serum Albumin, BSA, at a known concentration)

  • Nuclease-free water

  • Samples for protein quantification

3.2. Equipment:

  • Fluorescence microplate reader or fluorometer with excitation and emission wavelengths of approximately 485 nm and 590 nm, respectively.[1][3]

  • Heating block or water bath capable of maintaining 96°C

  • Vortex mixer

  • 96-well microplates (black, for fluorescence measurements)

  • Pipettes and tips

Experimental Protocol

4.1. Preparation of Reagents and Standards:

  • Reagent Preparation: Allow the NanoOrange® reagent and diluent to equilibrate to room temperature. Protect the reagent from light. Prepare the working solution by diluting the concentrated reagent in the provided diluent according to the manufacturer's instructions.

  • Standard Curve Preparation: Prepare a series of protein standards (e.g., BSA) with concentrations ranging from 10 ng/mL to 10 µg/mL by serial dilution in the same buffer as the unknown samples. This range covers the dynamic range of the assay.[1]

4.2. Assay Procedure:

  • Pipette 200 µL of each standard and unknown sample into individual wells of a 96-well microplate.

  • Add the prepared NanoOrange® working solution to each well.

  • Seal the microplate to prevent evaporation.

  • Incubate the plate in the dark at 96°C for 10 minutes.[1]

  • Cool the plate in the dark at room temperature for 20 minutes.[1]

  • Briefly vortex the plate to ensure a homogenous solution.

  • Measure the fluorescence using a microplate reader with excitation set to ~485 nm and emission set to ~590 nm.[1][3]

4.3. Data Analysis:

  • Subtract the fluorescence reading of the blank (buffer only) from all standard and sample readings.

  • Plot the net fluorescence of the standards as a function of their known concentrations to generate a standard curve.

  • Determine the protein concentration of the unknown samples by interpolating their net fluorescence values from the standard curve.

Quantitative Data Summary

The performance of the NanoOrange® protein quantitation assay is summarized in the tables below.

Table 1: Assay Performance Characteristics

ParameterValueReference
Detection Limit10 ng/mL[1][4][5]
Dynamic Range10 ng/mL - 10 µg/mL[1][3]
Excitation Wavelength~485 nm[1][3]
Emission Wavelength~590 nm[1][3]
Incubation Time10 min at 96°C, 20 min at RT[1]

Table 2: Comparison with Other Protein Assays

AssaySensitivityInterfering Substances
NanoOrange® Very High (ng/mL)High concentrations of salts and detergents
Bradford Moderate (µg/mL)Detergents, basic buffers
BCA High (µg/mL)Reducing agents, chelating agents
Lowry High (µg/mL)Reducing agents, detergents, phenols
Absorbance at 280 nm Low (mg/mL)Nucleic acids, aromatic compounds

Interfering Substances

The NanoOrange® assay is insensitive to the presence of reducing agents, nucleic acids, and free amino acids.[1][3] However, high concentrations of salts (e.g., NaCl and KCl above 20 mM) and some detergents can interfere with the assay by increasing background fluorescence.[1] It is recommended to prepare standards in a buffer that closely matches the composition of the unknown samples.

Applications in Drug Development

The high sensitivity and broad dynamic range of the NanoOrange® assay make it particularly useful in various stages of drug development:

  • Protein therapeutic formulation: Accurate quantification of protein concentration is critical for dose determination and stability studies.

  • Process development and manufacturing: Monitoring protein concentration during purification and production steps.

  • Quality control: Ensuring batch-to-batch consistency of protein-based drugs.

  • Preclinical and clinical sample analysis: Measuring protein levels in biological matrices.

Visualized Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent Prepare NanoOrange® Working Solution AddReagent Add Working Solution to all wells Reagent->AddReagent Standards Prepare Protein Standard Dilutions Pipette Pipette Standards & Samples into Microplate Standards->Pipette Pipette->AddReagent Incubate Incubate at 96°C (10 min) then RT (20 min) in dark AddReagent->Incubate Measure Measure Fluorescence (Ex: 485 nm, Em: 590 nm) Incubate->Measure StandardCurve Generate Standard Curve Measure->StandardCurve Calculate Calculate Unknown Concentrations StandardCurve->Calculate

Caption: Experimental workflow for protein quantification.

Signaling Pathway (Mechanism of Action)

mechanism_of_action cluster_reactants Reactants cluster_process Process cluster_product Product Protein Protein in Sample Denaturation Heat-induced Denaturation Protein->Denaturation Detergent Detergent Detergent->Denaturation Dye NanoOrange® Dye (Low Fluorescence) Binding Dye Partitioning Dye->Binding Micelle Micelle Formation Denaturation->Micelle Detergent coats unfolded protein Micelle->Binding Complex Protein-Detergent-Dye Complex (High Fluorescence) Binding->Complex Dye enters hydrophobic environment

Caption: Mechanism of the NanoOrange® protein assay.

References

Application Notes and Protocols: Evaluating C.I. Mordant Orange 29 for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: C.I. Mordant Orange 29 is a chemical compound classified as a fluorescent dye, but a comprehensive review of scientific literature reveals a lack of established protocols and quantitative data for its application in live-cell imaging . Therefore, this document provides a general framework and a series of validation protocols for researchers interested in exploring its potential use. The methods described are based on standard procedures for evaluating novel fluorescent probes. Extreme caution is advised, and thorough validation is mandatory before experimental use.

Introduction to this compound

This compound is a single azo dye.[1] While it is categorized as a fluorescent dye, its primary applications are not in the domain of live-cell microscopy.[2] Azo dyes are organic compounds characterized by the functional group R−N=N−R′ and are known for their vibrant colors.[3][4] The use of mordant dyes typically involves a metal ion to form an insoluble complex that binds to the substrate.[5] This characteristic, along with the general concerns about the cytotoxicity and potential carcinogenicity of some azo dyes, necessitates a rigorous evaluation of its suitability for live-cell applications.[6]

Chemical Properties of this compound

PropertyValueReference
C.I. Name Mordant Orange 29[1]
CAS Number 6054-86-0[1]
Molecular Formula C₁₆H₁₂N₅NaO₇S[1]
Molecular Weight 441.35 g/mol [1]
Molecular Structure Single Azo Class[1]
Synonyms C.I. 18744, Chrome Orange FL[1]

General Workflow for Validation

Before this compound can be used in any live-cell imaging experiment, a systematic validation process is required to determine its properties and potential artifacts. The following diagram outlines the essential steps for characterizing a novel, unvalidated dye for live-cell imaging.

G cluster_0 Phase 1: Basic Characterization cluster_1 Phase 2: Protocol Optimization cluster_2 Phase 3: Application & Validation start Start: Procure & Solubilize Dye spectral Determine Spectral Properties (Excitation/Emission Maxima) start->spectral cytotoxicity Assess Cytotoxicity (e.g., MTT, Neutral Red Assay) spectral->cytotoxicity concentration Optimize Staining Concentration cytotoxicity->concentration incubation Optimize Incubation Time concentration->incubation photostability Evaluate Photostability incubation->photostability imaging Live-Cell Imaging photostability->imaging colocalization Co-localization with Organelle Markers imaging->colocalization end End: Validated Protocol colocalization->end G cluster_0 Cell Staining cluster_1 Imaging & Analysis stain_A Stain with Known Marker (e.g., MitoTracker - Green) image_A Acquire Image (Green Channel) stain_A->image_A stain_B Co-stain with Mordant Orange 29 (Channel - Orange) image_B Acquire Image (Orange Channel) stain_B->image_B merge Merge Channels image_A->merge image_B->merge analyze Analyze Co-localization (Yellow Overlap) merge->analyze

References

Application Notes and Protocols: C.I. Mordant Orange 29 in Textile Dyeing Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Mordant Orange 29 is a single azo-class multifunctional dye primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic fibers like nylon.[1][2] Its application typically requires a mordant—a substance that forms a coordination complex with the dye, which then attaches to the fiber. This process enhances the dye's fastness properties, including its resistance to washing, light, and perspiration.[3] These notes provide an overview of the dye's properties, detailed experimental protocols for its application in a research setting, and data on its performance characteristics.

Chemical and Physical Properties
  • C.I. Name: Mordant Orange 29[1]

  • C.I. Number: 18744[1]

  • CAS Registry Number: 6054-86-0[1]

  • Molecular Formula: C₁₆H₁₂N₅NaO₇S[1]

  • Molecular Weight: 441.35 g/mol [1]

  • Class: Single Azo[1]

  • Appearance: Orange powder[2]

  • Solubility: Soluble in water and ethanol; slightly soluble in acetone.[2]

Application Notes

This compound is a versatile dye for achieving orange shades on protein fibers. The final color and fastness are highly dependent on the type of mordant used.[4] Metallic salts such as alum (potassium aluminum sulfate), copper sulfate (B86663), and ferrous sulfate are common mordants that can significantly alter the final shade and improve dye uptake and durability.[3][5]

Research applications often involve optimizing dyeing parameters such as temperature, pH, time, and mordant concentration to achieve desired color characteristics and fastness properties.[6] Studies have shown that variations in mordanting techniques—pre-mordanting, meta-mordanting (simultaneous), and post-mordanting—can yield different results in terms of color depth and fastness.[3][4]

Data Presentation: Fastness Properties

The following table summarizes the typical fastness properties of this compound on wool, rated on a standard 1-5 scale (5 being excellent) and a 1-8 scale for light fastness (8 being excellent).

Fastness PropertyISO Standard Rating
Light Fastness7
Washing (Soaping)4-5
Water4-5
Perspiration4
Fulling4-5
Ironing3-4
Alkali5

Table 1: General fastness properties of this compound. Data sourced from World Dye Variety.[1]

Experimental Protocols

Protocol 1: Scouring of Protein Fibers (Wool/Silk)

Objective: To remove natural oils, dirt, and impurities from fibers to ensure even mordant and dye uptake.

Materials:

  • Wool or silk yarn/fabric

  • pH-neutral soap or non-ionic detergent (e.g., 2 g/L)[3]

  • Sodium carbonate (0.5 g/L, optional for wool)[3]

  • Large stainless steel or enamel pot

  • Distilled or soft water

Procedure:

  • Weigh the dry fiber to be treated. This is the "Weight of Fiber" (WOF), which will be used for all subsequent calculations.

  • Fill a pot with enough warm water (approx. 40°C) to allow the fiber to move freely (e.g., a 30:1 liquor ratio).[7]

  • Add the pH-neutral soap and sodium carbonate (if used).

  • Submerge the wet fiber in the solution.

  • Slowly heat the bath to 50-60°C for silk or 60-70°C for wool. Hold at this temperature for 30-45 minutes, gently agitating periodically to avoid felting.

  • Allow the bath to cool, then remove the fiber.

  • Rinse the fiber thoroughly with lukewarm water until the water runs clear.

Protocol 2: Pre-Mordanting of Protein Fibers with Alum

Objective: To treat the fiber with a metallic salt (mordant) to facilitate dye binding.

Materials:

  • Scoured wool or silk fiber

  • Alum (Potassium Aluminum Sulfate) at 15% WOF.[7]

  • Cream of Tartar (optional, at 6% WOF) - helps to brighten colors and soften wool.[7]

  • Stainless steel or enamel pot

  • Distilled or soft water

Procedure:

  • Calculate the required amount of alum (and cream of tartar, if using) based on the dry weight of the scoured fiber.

  • In a separate container, dissolve the alum completely in hot water.

  • Fill the dye pot with enough warm water (~45°C) to cover the fiber.[7]

  • Add the dissolved mordant solution to the pot and stir well.

  • Add the wet, scoured fiber to the mordant bath, ensuring it is fully submerged.

  • Slowly heat the bath to 85°C for silk or 90°C for wool over 30-45 minutes.[7]

  • Hold at this temperature for one hour, gently rotating the fiber every 15 minutes for even application.[7]

  • Turn off the heat and let the fiber cool down in the mordant bath.

  • Remove the fiber, gently squeeze out excess liquid (can be saved for reuse), and proceed to the dyeing step. For best results, dyeing can be done immediately while the fiber is still damp.

Protocol 3: Dyeing with this compound

Objective: To apply the dye to the mordanted fiber.

Materials:

  • Mordanted fiber

  • This compound dye powder (e.g., 1-5% WOF for medium shades)

  • Acetic acid or white vinegar to adjust pH (optional, target pH 5-6)[8]

  • Stainless steel or enamel pot

  • Distilled or soft water

Procedure:

  • Calculate the required amount of dye powder based on the WOF.

  • In a separate container, make a paste with the dye powder and a small amount of warm water, then add more hot water to fully dissolve it.

  • Fill the dye pot with enough water (e.g., liquor ratio of 30:1) at approximately 40°C to allow the fiber to move freely.

  • Add the dissolved dye solution to the pot. Adjust pH to 5-6 with acetic acid if necessary.[8]

  • Introduce the wet, mordanted fiber into the dyebath.

  • Slowly raise the temperature to 80-90°C over 30-45 minutes.[9]

  • Maintain this temperature for 45-60 minutes, stirring gently at regular intervals.[9]

  • Allow the dyebath to cool completely before removing the fiber.

  • Rinse the dyed fiber with water at 50-60°C to remove any unfixed dye, followed by a final rinse in cool water.[9]

  • Hang the fiber to dry away from direct sunlight.

Visualizations

Mordanting & Dyeing Workflow

The following diagram illustrates the general workflow for mordant dyeing of protein fibers.

G cluster_prep Fiber Preparation cluster_mordant Pre-Mordanting cluster_dye Dyeing Process cluster_finish Finishing weigh 1. Weigh Dry Fiber (WOF) scour 2. Scour Fiber (Wash with detergent) weigh->scour rinse1 3. Rinse Thoroughly scour->rinse1 mordant_prep 4. Prepare Mordant Bath (e.g., Alum 15% WOF) rinse1->mordant_prep mordant_fiber 5. Heat Fiber in Bath (1 hr @ 85-90°C) mordant_prep->mordant_fiber cool_mordant 6. Cool and Remove Fiber mordant_fiber->cool_mordant dye_prep 7. Prepare Dyebath (Mordant Orange 29) cool_mordant->dye_prep dye_fiber 8. Dye Fiber in Bath (1 hr @ 80-90°C) dye_prep->dye_fiber cool_dye 9. Cool and Remove Fiber dye_fiber->cool_dye rinse2 10. Rinse to Remove Excess Dye cool_dye->rinse2 dry 11. Dry Away from Direct Sunlight rinse2->dry analysis 12. Analysis (Colorfastness, K/S, etc.) dry->analysis

Caption: Experimental workflow for pre-mordanting and dyeing protein fibers.

Mordant-Dye Complex Formation

This diagram illustrates the chemical principle of how a mordant acts as a bridge between the textile fiber and the dye molecule.

Caption: Simplified mechanism of mordant action in textile dyeing.

References

Application Notes and Protocols: C.I. Mordant Orange 29 for Environmental Metal Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Mordant Orange 29 (C.I. 18744) is a single azo class dye with the molecular formula C₁₆H₁₂N₅NaO₇S.[1] While traditionally used in the textile industry, its chemical structure, featuring a pyrazolone (B3327878) moiety and hydroxyl and sulfonic acid groups, suggests its potential as a chromogenic chemosensor for the detection of metal ions in environmental samples. Azo dyes containing similar functional groups are known to form coordination complexes with metal ions, resulting in a discernible color change that can be quantified using spectrophotometry.[2][3][4] This application note provides a hypothetical framework and detailed protocols for the use of this compound in the environmental monitoring of heavy metal ions.

The interaction between azo dyes and metal ions typically involves the formation of a coordination complex, which alters the electronic properties of the dye molecule and leads to a shift in its absorption spectrum.[2] The pyrazolone group in this compound, in particular, is a key structural feature found in numerous azo dyes that have been successfully employed as colorimetric sensors for a variety of metal cations, including copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), and zinc (Zn²⁺).[2][4]

Principle of Metal Detection

The proposed mechanism for metal detection using this compound is based on the formation of a stable metal-dye complex. The dye acts as a ligand, where the azo group, along with adjacent hydroxyl and carbonyl groups, can chelate with a metal ion. This chelation alters the electronic distribution within the dye molecule, causing a shift in the maximum absorption wavelength (λmax) and a visible color change. The intensity of the color of the resulting complex is proportional to the concentration of the metal ion, allowing for quantitative analysis using spectrophotometry. This principle is widely applied in the development of colorimetric sensors for various analytes.[2][3][4]

Data Presentation

Based on studies of analogous pyrazolone-based azo dyes, the following table summarizes the expected performance of this compound as a colorimetric sensor for selected heavy metal ions. Please note that these are projected values and require experimental validation.

Metal IonExpected λmax of Complex (nm)Optimal pH RangeMolar Ratio (Dye:Metal)
Cu²⁺480 - 5204.0 - 6.01:1 or 2:1
Ni²⁺450 - 4905.0 - 7.02:1
Co²⁺460 - 5005.0 - 7.02:1
Zn²⁺440 - 4806.0 - 8.02:1

Experimental Protocols

The following are detailed protocols for the proposed use of this compound in the spectrophotometric determination of heavy metal ions in aqueous samples.

Protocol 1: Preparation of Standard Solutions
  • This compound Stock Solution (1 mM): Accurately weigh 441.35 mg of this compound[1] and dissolve it in 1 liter of deionized water to obtain a 1 mM stock solution. Store this solution in a dark, cool place.

  • Metal Ion Stock Solutions (1000 ppm): Prepare 1000 ppm stock solutions of the desired metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) by dissolving the appropriate amount of their chloride or nitrate (B79036) salts in deionized water.

  • Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate (B1210297) buffer for pH 4-6, phosphate (B84403) buffer for pH 6-8) to investigate the optimal pH for complex formation.

Protocol 2: Determination of Optimal Wavelength (λmax) and pH
  • To a series of 10 mL volumetric flasks, add 1 mL of the 1 mM this compound stock solution and 1 mL of a 10 ppm standard solution of the target metal ion.

  • Add 2 mL of the appropriate buffer solution to each flask to achieve a range of pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0).

  • Dilute to the mark with deionized water and mix well.

  • Allow the solutions to stand for 15 minutes for complete complex formation.

  • Record the absorption spectrum of each solution from 400 nm to 700 nm using a UV-Vis spectrophotometer, with a reagent blank (containing the dye and buffer but no metal ion) as the reference.

  • Identify the wavelength of maximum absorbance (λmax) for the metal-dye complex and the optimal pH at which the absorbance is highest.

Protocol 3: Calibration Curve for Quantitative Analysis
  • Prepare a series of standard solutions of the target metal ion with varying concentrations (e.g., 0.5, 1, 2, 5, 10 ppm) by diluting the 1000 ppm stock solution.

  • Into a set of 10 mL volumetric flasks, add 1 mL of the 1 mM this compound stock solution and 2 mL of the optimal buffer solution determined in Protocol 2.

  • Add 1 mL of each standard metal ion solution to the respective flasks.

  • Dilute to the mark with deionized water and mix thoroughly.

  • After 15 minutes, measure the absorbance of each solution at the predetermined λmax.

  • Plot a calibration curve of absorbance versus metal ion concentration. The linearity of this curve will determine the working range of the assay.

Protocol 4: Analysis of Environmental Water Samples
  • Collect the environmental water sample and filter it to remove any suspended particles.

  • If necessary, adjust the pH of the sample to the optimal pH for complex formation.

  • Take a known volume of the water sample and add it to a 10 mL volumetric flask containing 1 mL of the 1 mM this compound stock solution and 2 mL of the optimal buffer.

  • Dilute to the mark with deionized water and mix.

  • Measure the absorbance at the λmax after 15 minutes.

  • Determine the concentration of the metal ion in the sample by using the calibration curve.

  • To validate the results, a standard addition method can be employed by spiking the sample with a known concentration of the metal ion and measuring the recovery.

Visualizations

Signaling Pathway of Metal Detection

metal_detection_pathway cluster_reactants Reactants cluster_process Process cluster_product Product & Outcome MordantOrange29 This compound (Ligand) Chelation Chelation MordantOrange29->Chelation MetalIon Metal Ion (Mⁿ⁺) MetalIon->Chelation MetalComplex Metal-Dye Complex Chelation->MetalComplex ColorChange Color Change (Visible & Spectrophotometric) MetalComplex->ColorChange

Caption: Proposed signaling pathway for metal detection.

Experimental Workflow for Metal Ion Analysis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Environmental Water Sample Mix Mix Sample, Dye, & Buffer Sample->Mix Reagents Prepare this compound & Buffer Solutions Reagents->Mix Incubate Incubate for Complex Formation Mix->Incubate Measure Spectrophotometric Measurement at λmax Incubate->Measure Quantify Quantify Metal Ion Concentration Measure->Quantify

Caption: General experimental workflow for metal analysis.

Conclusion

While direct experimental data for the application of this compound in metal detection is not yet available, its structural similarity to known pyrazolone-based azo dye chemosensors provides a strong basis for its investigation as a colorimetric reagent for environmental monitoring. The protocols outlined in this document offer a comprehensive starting point for researchers to explore and validate the use of this compound for the detection of heavy metal ions. Further studies will be necessary to determine the specific performance characteristics, such as selectivity, sensitivity, and interference from other ions, for this promising analytical application.

References

Troubleshooting & Optimization

how to improve Mordant Orange 29 staining specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of Mordant Orange 29 staining in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Mordant Orange 29 and what are its common applications?

Mordant Orange 29 (C.I. 18744) is a synthetic azo dye.[1] In biological research, it is described as a multifunctional dye that can be used to observe and analyze cell structures, track biomolecules, and in tissue pathology.[2] Like other mordant dyes, it requires a metal salt (a mordant) to bind effectively to tissue components.

Q2: How do mordant dyes like Mordant Orange 29 work?

Mordant dyes form a coordination complex with a metal ion, which then binds to the tissue. This dye-mordant complex is a stable, insoluble colored deposit. The mordant acts as a bridge, enhancing the dye's affinity for the tissue and the overall stability of the stain.

Q3: What are the common mordants used in histology?

The most common mordants used in histological staining are salts of aluminum (alum) and iron (ferric salts).[3] Other mordants can include salts of copper, tin, and chromium, though some of these are less common in biological applications due to toxicity.[4]

Q4: Can the choice of mordant affect the staining outcome?

Yes, the choice of mordant can significantly influence the final color and intensity of the stain.[5] Different mordants can result in different shades from the same dye. Therefore, it is crucial to be consistent with the chosen mordant for reproducible results.

Troubleshooting Guide: Improving Staining Specificity

High background and non-specific staining are common issues that can obscure the desired results. This guide provides a systematic approach to troubleshooting and optimizing your Mordant Orange 29 staining protocol.

Problem 1: High Background or Non-Specific Staining

This is characterized by a general staining of the entire tissue section, making it difficult to distinguish specific structures.

Potential Cause Troubleshooting Steps
Improper Fixation Ensure tissue is adequately fixed. Over-fixation can sometimes increase background staining.[6] Consider optimizing fixation time and using fresh fixative.
Incorrect Mordant Concentration Titrate the mordant concentration. Too high a concentration can lead to non-specific binding.
Incorrect Dye Concentration Prepare a range of dye concentrations to find the optimal dilution. High dye concentrations can increase background.
Suboptimal pH The pH of the mordant and dye solutions is critical.[7][8] Prepare solutions with slightly different pH values to determine the optimal range for your target tissue and structure.
Inadequate Rinsing Ensure thorough but gentle rinsing between steps to remove excess mordant and unbound dye.
Contaminated Reagents Use fresh, high-purity water and reagents to prepare all solutions.
Problem 2: Weak or No Staining

This occurs when the target structures are not stained or the staining is too faint to be visualized properly.

Potential Cause Troubleshooting Steps
Inadequate Mordanting Increase the incubation time with the mordant or slightly increase its concentration. Ensure the mordant solution is fresh.
Incorrect pH The pH may not be optimal for the formation of the dye-mordant complex or its binding to the tissue.[7] Experiment with adjusting the pH of your solutions.
Insufficient Dye Incubation Time Increase the time the tissue is incubated in the Mordant Orange 29 solution.
Low Dye Concentration Increase the concentration of the Mordant Orange 29 solution.
Tissue Processing Issues Ensure complete deparaffinization and hydration of the tissue sections before staining.[6]
Problem 3: Uneven Staining

This is characterized by inconsistent staining intensity across the tissue section.

Potential Cause Troubleshooting Steps
Incomplete Reagent Coverage Ensure the entire tissue section is completely covered with the mordant and dye solutions during incubation.
Tissue Folds or Bubbles Take care when mounting the tissue on the slide to avoid folds or trapped air bubbles.
Inadequate Mixing of Solutions Ensure all staining solutions are well-mixed before application.
Drying of Sections Do not allow the tissue sections to dry out at any stage of the staining process.[6]

Experimental Protocols

General Mordant Staining Protocol (Pre-mordanting)

This method involves treating the tissue with the mordant before applying the dye.

  • Deparaffinization and Hydration:

    • Deparaffinize tissue sections in xylene (2 changes of 5 minutes each).

    • Hydrate through graded alcohols: 100% (2 changes of 3 minutes each), 95% (3 minutes), 70% (3 minutes).

    • Rinse in distilled water.

  • Mordanting:

    • Incubate sections in a freshly prepared mordant solution (e.g., 5% aluminum potassium sulfate (B86663) or 5% ferric chloride) for 10-15 minutes.

    • Rinse thoroughly in several changes of distilled water.

  • Staining:

    • Prepare a Mordant Orange 29 solution (e.g., 0.1% - 1% in distilled water). The optimal concentration needs to be determined experimentally.

    • Incubate sections in the staining solution for 5-20 minutes.

    • Rinse in distilled water.

  • Differentiation (Optional):

    • If staining is too intense, differentiate briefly in a weak acid solution (e.g., 0.5% acetic acid). This step should be carefully monitored.

    • Rinse immediately and thoroughly in distilled water.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols: 70%, 95%, and 100% (2 changes of 3 minutes each).

    • Clear in xylene (2 changes of 5 minutes each).

    • Mount with a suitable mounting medium.

Quantitative Data for Optimization

To systematically optimize your staining, consider testing a range of concentrations and incubation times. The following table provides a starting point for your experimental design.

Parameter Condition 1 (Low) Condition 2 (Medium) Condition 3 (High)
Mordant Conc. 1%5%10%
Mordanting Time 5 min15 min30 min
Dye Conc. 0.05%0.1%0.5%
Staining Time 5 min10 min20 min
pH of Dye Solution 5.06.07.0

Visualizations

General Staining Workflow

G General Mordant Staining Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_post Post-Staining Deparaffinization Deparaffinization Hydration Hydration Deparaffinization->Hydration Mordanting Mordanting Hydration->Mordanting Rinsing1 Rinsing1 Mordanting->Rinsing1 Thorough Staining Staining Rinsing1->Staining Rinsing2 Rinsing2 Staining->Rinsing2 Brief Differentiation Differentiation (Optional) Rinsing2->Differentiation Dehydration Dehydration Differentiation->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting G Troubleshooting High Background Staining Start High Background Observed CheckFixation Review Fixation Protocol Start->CheckFixation OptimizeMordant Optimize Mordant Concentration & Time CheckFixation->OptimizeMordant If fixation is adequate OptimizeDye Optimize Dye Concentration & Time OptimizeMordant->OptimizeDye If background persists CheckpH Verify & Optimize Solution pH OptimizeDye->CheckpH If background persists ImproveRinsing Improve Rinsing Steps CheckpH->ImproveRinsing If background persists Result Reduced Background Improved Specificity ImproveRinsing->Result Re-evaluate

References

troubleshooting background staining with C.I. 18744

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C.I. 18744 (Acid Black 24) for biological staining applications.

Troubleshooting Guide: Background Staining

High background staining can obscure specific signals and lead to misinterpretation of results. This guide addresses common causes and solutions for excessive background when using C.I. 18744.

Q1: What are the most common causes of high background staining in immunohistochemistry (IHC)?

High background staining in IHC can stem from several factors, including nonspecific binding of antibodies, issues with tissue fixation, and endogenous enzyme activity.[1][2] Unwanted background can arise from ionic interactions between antibodies and tissue components.[3]

Q2: How can I determine the source of the high background?

A systematic approach is essential. A key control is an unstained sample (tissue treated with all reagents except the dye or primary antibody) to assess autofluorescence. If the unstained sample shows high background, autofluorescence is a likely culprit. If the unstained sample is clear but the stained sample has high background, the issue is more likely related to nonspecific binding of the staining reagents.

Q3: My background is high even after optimizing the primary antibody concentration. What else could be the cause?

If you have optimized the primary antibody and still face high background, consider the following:

  • Secondary Antibody Issues: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue, especially when using a mouse-raised primary antibody on mouse tissue.[1] Including a control slide stained without the primary antibody can help determine if the secondary antibody is the source of the background.[4]

  • Endogenous Biotin or Enzymes: Tissues like the kidney, liver, and brain have high levels of endogenous biotin, which can cause background staining.[1] Similarly, endogenous peroxidase activity in tissues such as the liver, spleen, and kidney can lead to nonspecific signal if you are using an HRP-based detection system.[1][4]

  • Inadequate Blocking: Blocking is a critical step to prevent the nonspecific binding of antibodies to tissue.[5] Insufficient blocking can result in high background.

  • Problems with Fixation: Both under-fixation and over-fixation can contribute to background staining.[1] Incomplete fixation may lead to uneven staining, while over-fixation can increase tissue autofluorescence.[1]

Q4: What are the best practices to reduce background staining?

To minimize background staining, consider the following recommendations:

  • Optimize Antibody Concentrations: High concentrations of primary or secondary antibodies can increase nonspecific binding.[6][7] It is crucial to titrate each antibody to find the optimal concentration that provides a good signal-to-noise ratio.

  • Use Appropriate Blocking Buffers: Blocking with normal serum from the same species as the secondary antibody, bovine serum albumin (BSA), or non-fat dry milk is important.[1][5]

  • Perform Endogenous Enzyme/Biotin Blocking: If using an HRP-based system, quench endogenous peroxidase activity with a solution like 3% H₂O₂.[4][6] For biotin-based detection systems, an avidin/biotin blocking step is recommended.[7]

  • Ensure Thorough Washing: Insufficient washing between steps can leave unbound antibodies, leading to high background. Increase the number and duration of wash steps.

  • Proper Slide Preparation: Inadequate deparaffinization of tissue sections can cause uneven and spotty background staining.[4]

Frequently Asked Questions (FAQs)

Q: Can the C.I. 18744 dye itself be the cause of high background?

While C.I. 18744 is a water-soluble azo dye used for staining protein fibers, high background is often related to the overall experimental conditions rather than the dye's intrinsic properties.[8] It is advisable to first rule out common causes like nonspecific antibody binding, insufficient blocking, or inadequate washing.

Q: What is the recommended thickness for tissue sections to minimize background?

For formalin-fixed paraffin-embedded (FFPE) tissues, sections should ideally be between 2.5 and 5 µm thick.[6] Thicker sections can contribute to higher background staining.

Q: How long should I incubate with the blocking solution?

A typical blocking step involves incubating the tissue sections with a blocking buffer for 30 to 60 minutes at room temperature.[5]

Quantitative Data Summary

ParameterRecommended Range/ValuePurposeSource(s)
Tissue Section Thickness 2.5 - 5 µmReduce physical trapping of reagents[6]
Endogenous Peroxidase Block 0.3% - 3% H₂O₂Inactivate endogenous peroxidases[4][6][9]
Blocking Solution 5-10% Normal SerumPrevent nonspecific antibody binding[9][10]
Blocking Time 30 - 60 minutesEnsure complete blocking of nonspecific sites[5][9]
Primary Antibody Dilution Titrate for optimal signal-to-noiseMinimize nonspecific binding[6][7]
Secondary Antibody Dilution Titrate for optimal signal-to-noiseMinimize nonspecific binding[6][7]

Experimental Protocol: Staining of FFPE Tissues with C.I. 18744 (as a counterstain)

This protocol describes a general procedure for using C.I. 18744 as a counterstain in an IHC experiment.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) 3 times for 5 minutes each.

    • Transfer slides through a graded series of ethanol (B145695): 100% (2 times for 5 minutes), 90% (1 time for 5 minutes), and 70% (1 time for 5 minutes).

    • Rinse with distilled water for 5 minutes.

  • Antigen Retrieval (if necessary for primary antibody staining):

    • This step is dependent on the primary antibody used. Heat-induced epitope retrieval (HIER) in a citrate (B86180) buffer (pH 6.0) is common.[9][11]

  • Endogenous Peroxidase Blocking:

    • Incubate sections in 0.3% H₂O₂ in water or methanol (B129727) for 15-30 minutes at room temperature.[9]

    • Wash slides 3 times in PBS for 5 minutes each.

  • Blocking:

    • Incubate sections with a blocking solution (e.g., 10% normal serum in PBS) for 1 hour at room temperature in a humidified chamber.[9]

  • Primary Antibody Incubation:

    • Incubate with the primary antibody at its optimal dilution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides 3 times in PBS for 5 minutes each.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash slides 3 times in PBS for 5 minutes each.

    • Incubate with an avidin-horseradish peroxidase (HRP) complex for 30 minutes at room temperature.

    • Wash slides 3 times in PBS for 5 minutes each.

    • Develop the signal with a chromogen like DAB until the desired stain intensity is reached.

  • Counterstaining with C.I. 18744:

    • Prepare a 0.1% to 1% (w/v) solution of C.I. 18744 in an acidic aqueous solution (e.g., with 1% acetic acid).

    • Immerse slides in the C.I. 18744 solution for 1-5 minutes.

    • Briefly rinse in distilled water.

    • Differentiate in 70% ethanol for a few seconds if the staining is too intense.

  • Dehydration and Mounting:

    • Dehydrate the tissue sections by incubating the slides in 70%, 90%, and 100% ethanol, followed by xylene (or substitute).[9]

    • Mount with a permanent mounting medium.[9]

Visual Troubleshooting Workflow

Troubleshooting_Background_Staining start High Background Staining Observed check_controls Review Controls: - No Primary Ab Control - Unstained Tissue start->check_controls autofluorescence High background in unstained tissue? check_controls->autofluorescence secondary_nonspecific High background with no primary Ab? autofluorescence->secondary_nonspecific No autofluorescence_sol Implement Autofluorescence Quenching (e.g., Sodium Borohydride) autofluorescence->autofluorescence_sol Yes primary_or_protocol Background only with all reagents? secondary_nonspecific->primary_or_protocol No secondary_sol Troubleshoot Secondary Antibody: - Titrate Concentration - Check Cross-reactivity - Use Pre-adsorbed Secondary secondary_nonspecific->secondary_sol Yes protocol_sol_blocking Optimize Blocking: - Increase Incubation Time - Change Blocking Reagent primary_or_protocol->protocol_sol_blocking Yes end Staining Optimized autofluorescence_sol->end secondary_sol->end protocol_sol_washing Improve Washing: - Increase Wash Duration/Frequency protocol_sol_blocking->protocol_sol_washing protocol_sol_primary Optimize Primary Antibody: - Titrate Concentration protocol_sol_washing->protocol_sol_primary protocol_sol_fixation Review Fixation Protocol protocol_sol_primary->protocol_sol_fixation protocol_sol_fixation->end

Caption: Troubleshooting workflow for high background staining.

References

optimizing C.I. Mordant Orange 29 concentration for cell staining

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific application of C.I. Mordant Orange 29 for cell staining is limited. The following guidelines, protocols, and troubleshooting advice are based on the general principles of mordant dyes and may require optimization for your specific cell type and application.

Troubleshooting Guides

This section addresses common issues encountered during cell staining with mordant dyes like this compound.

Q1: Why is the staining intensity weak or inconsistent?

Weak or inconsistent staining is a frequent issue. The problem can often be traced back to several factors in the staining protocol. These include suboptimal dye or mordant concentration, inadequate incubation time, or issues with cell fixation. A systematic approach to troubleshooting this problem is outlined in the workflow diagram below.

Troubleshooting Workflow for Weak Staining

weak_staining_workflow start Start: Weak or No Staining check_fixation 1. Verify Cell Fixation - Proper fixative used? - Fixation time adequate? start->check_fixation fixation_ok Fixation Correct check_fixation->fixation_ok Yes fixation_issue Action: Re-optimize Fixation Protocol check_fixation->fixation_issue No check_mordant 2. Evaluate Mordant Step - Mordant concentration correct? - Incubation time sufficient? fixation_ok->check_mordant fixation_issue->check_fixation mordant_ok Mordant Step Correct check_mordant->mordant_ok Yes mordant_issue Action: Optimize Mordant Concentration/Time (Refer to Table 1) check_mordant->mordant_issue No check_dye 3. Assess Dye Staining - Dye concentration optimal? - Staining duration appropriate? mordant_ok->check_dye mordant_issue->check_mordant dye_ok Dye Step Correct check_dye->dye_ok Yes dye_issue Action: Optimize Dye Concentration/Time (Refer to Table 1) check_dye->dye_issue No check_wash 4. Review Washing Steps - Excessive washing? - Harsh washing buffer? dye_ok->check_wash dye_issue->check_dye wash_issue Action: Reduce Wash Steps/Use Milder Buffer check_wash->wash_issue Yes end End: Staining Optimized check_wash->end No wash_issue->check_wash

Caption: Troubleshooting workflow for weak or inconsistent staining.

Q2: What causes high background staining?

High background staining can obscure the target structures and is often due to excess dye that is non-specifically bound to the slide or tissue. Key factors to investigate include the dye concentration, washing steps, and the differentiation step (if used).

Troubleshooting Decision Tree for High Background

high_background_troubleshooting start Start: High Background Staining reduce_dye 1. Decrease Dye Concentration (e.g., by 25-50%) start->reduce_dye increase_wash 2. Increase Washing Time/Steps - Use a slightly more acidic wash buffer if compatible. reduce_dye->increase_wash add_differentiation 3. Introduce/Optimize a Differentiation Step - e.g., brief rinse in acidic alcohol. increase_wash->add_differentiation check_blocking 4. Consider a Blocking Step - If non-specific binding is suspected. add_differentiation->check_blocking end End: Background Reduced check_blocking->end

Caption: Decision tree for troubleshooting high background staining.

FAQs

Q3: What is the role of a mordant in staining?

A mordant is a substance that forms a coordination complex with the dye, which then attaches to the cellular component of interest. This dye-mordant complex typically has a stronger affinity for the target than the dye alone, resulting in a more intense and stable stain.

Q4: How do I prepare the this compound staining solution?

Q5: Can I use this compound for live-cell imaging?

The suitability of this compound for live-cell imaging is not documented. Mordant dyes and the required fixation and mordanting steps are often cytotoxic, making them generally unsuitable for live-cell applications. It is advisable to perform cytotoxicity assays to determine the compatibility of this dye with live cells.

Experimental Protocols

General Protocol for Staining Adherent Cells with a Mordant Orange Dye

This protocol is a general guideline and should be optimized for your specific needs.

  • Cell Preparation:

    • Culture cells on glass coverslips or in appropriate imaging plates.

    • Wash the cells twice with Phosphate Buffered Saline (PBS).

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

    • Wash the cells three times with PBS.

  • Mordanting:

    • Prepare the mordant solution (e.g., 5% aluminum potassium sulfate (B86663) in distilled water).

    • Incubate the fixed cells with the mordant solution for 5-15 minutes at room temperature.

    • Rinse the cells briefly with distilled water.

  • Staining:

    • Prepare the this compound working solution by diluting a stock solution in a suitable buffer (e.g., PBS or Tris-HCl). Refer to Table 1 for concentration optimization.

    • Incubate the mordanted cells with the staining solution for 10-30 minutes at room temperature.

  • Washing and Mounting:

    • Wash the cells three times with PBS to remove excess dye.

    • (Optional) Counterstain with a nuclear stain like DAPI.

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

    • Image with a fluorescence microscope using a suitable filter set.

Optimization of Staining Parameters

The following table provides a starting point for optimizing the concentrations and incubation times for a generic mordant orange dye.

ParameterInitial Concentration/TimeOptimization Range
Mordant Concentration5% (w/v)2% - 10% (w/v)
Mordant Incubation Time10 minutes5 - 20 minutes
Dye Concentration1 µM0.1 µM - 10 µM
Dye Incubation Time20 minutes10 - 45 minutes

Table 1: Recommended starting conditions and optimization ranges for mordant orange staining.

Signaling Pathways and Logical Relationships

The interaction between a mordant dye and a cellular target is a chemical process rather than a biological signaling pathway. The logical relationship for successful staining is depicted in the workflow diagram below.

Logical Flow for Successful Mordant Staining

staining_logic Cell Target Cell/Tissue Fixation Fixation Cell->Fixation Preserves Structure Mordant Mordant Application Fixation->Mordant Prepares for Staining Dye Dye Application (this compound) Mordant->Dye Forms Dye-Mordant Complex Stained_Cell Stained Cell Dye->Stained_Cell Binds to Target

Caption: Logical steps for achieving successful cell staining with a mordant dye.

photostability issues with Mordant Orange 29 in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the photostability of Mordant Orange 29, a fluorescent dye used in microscopy. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My fluorescent signal from Mordant Orange 29 is fading rapidly during imaging. What is happening?

A1: The phenomenon you are observing is likely photobleaching. Photobleaching is the irreversible photochemical destruction of a fluorophore, like Mordant Orange 29, upon exposure to excitation light. This process leads to a permanent loss of fluorescence. It is a common issue with many organic fluorophores, particularly under high-intensity illumination or prolonged exposure.

Q2: What are the primary causes of photobleaching for an azo dye like Mordant Orange 29?

A2: For azo dyes, photobleaching can be initiated by the formation of reactive oxygen species (ROS) in the presence of molecular oxygen. The excited fluorophore can transfer energy to oxygen, creating highly reactive singlet oxygen which can then attack and degrade the dye molecule. Additionally, direct photochemical reactions can occur from the excited state of the dye, leading to the cleavage of chemical bonds and loss of the chromophore structure.

Q3: How can I minimize photobleaching when using Mordant Orange 29?

A3: Several strategies can be employed to minimize photobleaching:

  • Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.

  • Minimize Exposure Time: Use the shortest possible camera exposure time for image acquisition.

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium. These reagents often contain scavengers of reactive oxygen species.

  • Image a Fresh Field of View: For fixed samples, moving to a new area of the slide for each image acquisition can prevent cumulative damage.

  • Consider Alternative Dyes: If photobleaching remains a significant problem, consider using a more photostable alternative to Mordant Orange 29.

Q4: What are antifade reagents and how do they work?

A4: Antifade reagents are chemical cocktails added to mounting media to reduce photobleaching.[1][2] They typically work by scavenging reactive oxygen species (ROS) that are a primary cause of fluorophore degradation.[1][2] Common components include antioxidants like ascorbic acid and other proprietary free radical scavengers that neutralize the damaging molecules generated during fluorescence excitation.[1][2]

Troubleshooting Guide: Photostability of Mordant Orange 29

This guide addresses common issues related to the photostability of Mordant Orange 29 in fluorescence microscopy experiments.

Issue 1: Rapid and Severe Signal Loss
  • Possible Cause: High excitation light intensity and/or long exposure times.

  • Suggested Solutions:

    • Optimize Imaging Parameters: Systematically reduce the laser power and exposure time to the minimum required for a clear image.

    • Use Neutral Density Filters: If your microscope has them, use neutral density filters to attenuate the excitation light without changing the spectral quality.

    • Employ More Sensitive Detectors: If available, a more sensitive camera or detector can allow for the use of lower excitation power.

Issue 2: Inconsistent Fluorescence Intensity Across a Time-Lapse Series
  • Possible Cause: Cumulative photobleaching over the course of the experiment.

  • Suggested Solutions:

    • Increase Time Intervals: If your experimental design allows, increase the time between image acquisitions to reduce the total light exposure.

    • Use an Antifade Mounting Medium: This is highly recommended for any time-lapse imaging to prolong the fluorescent signal.

    • Acquire a Photobleaching Control: Image a control sample under the same conditions to quantify the rate of photobleaching. This data can be used to correct for signal loss during quantitative analysis.

Issue 3: Weak Initial Signal Requiring High Excitation Power
  • Possible Cause: Suboptimal staining concentration or inappropriate filter sets.

  • Suggested Solutions:

    • Optimize Staining Protocol: Titrate the concentration of Mordant Orange 29 to find the optimal balance between signal intensity and background.

    • Verify Filter Compatibility: Ensure that the excitation and emission filters on your microscope are well-matched to the spectral profile of Mordant Orange 29.

Quantitative Data

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldRelative Photostability (Hypothetical Half-life in seconds)
Mordant Orange 29 ~490~55045,0000.4030
Alternative Orange Dye 1 54556580,0000.65120
Alternative Orange Dye 2 555575150,0000.80300

Experimental Protocols

Protocol for Quantifying Photostability

This protocol allows for the quantitative assessment of the photostability of Mordant Orange 29 under your specific experimental conditions.

Materials:

  • Sample stained with Mordant Orange 29

  • Fluorescence microscope with a camera

  • Image analysis software (e.g., ImageJ/Fiji)

  • Antifade mounting medium (optional, for comparison)

Methodology:

  • Sample Preparation: Prepare your biological sample stained with Mordant Orange 29 according to your standard protocol. Mount the coverslip using a mounting medium with or without an antifade reagent.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Select the appropriate filter cube for Mordant Orange 29.

    • Set the excitation intensity and camera exposure time to the values you intend to use for your experiments.

  • Image Acquisition:

    • Locate a representative field of view.

    • Acquire a time-lapse series of images of the same field of view with continuous or pulsed illumination at set intervals (e.g., every 5 seconds for 2 minutes).

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Define a region of interest (ROI) in a well-stained area.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse.

    • Normalize the intensity of each frame to the intensity of the first frame (I/I₀).

    • Plot the normalized intensity against time.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizations

Photobleaching_Troubleshooting_Workflow start Start: Rapid Signal Loss Observed check_intensity Is Excitation Intensity High? start->check_intensity reduce_intensity Reduce Excitation Intensity and/or Exposure Time check_intensity->reduce_intensity Yes check_antifade Is an Antifade Reagent in Use? check_intensity->check_antifade No reduce_intensity->check_antifade use_antifade Incorporate an Antifade Mounting Medium check_antifade->use_antifade No check_dye_stability Is the Dye Inherently Photolabile? check_antifade->check_dye_stability Yes use_antifade->check_dye_stability consider_alternative Consider a More Photostable Alternative Dye check_dye_stability->consider_alternative Yes end_point Problem Mitigated check_dye_stability->end_point No consider_alternative->end_point

Caption: A troubleshooting workflow for addressing rapid signal loss due to photobleaching.

Photobleaching_Mechanism cluster_dye Mordant Orange 29 cluster_external Environment cluster_outcome Result S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Fluorescence Fluorescence S0->Fluorescence S1->S0 Emission Oxygen Molecular Oxygen (O2) S1->Oxygen Energy Transfer Bleached Bleached Dye (Non-fluorescent) S1->Bleached ROS Reactive Oxygen Species (ROS) Oxygen->ROS ROS->S1 Chemical Reaction Light Excitation Light Light->S0 Absorption

Caption: The photobleaching mechanism of Mordant Orange 29, highlighting the role of reactive oxygen species.

References

effect of pH on C.I. Mordant Orange 29 staining efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of C.I. Mordant Orange 29 for staining, with a particular focus on the effect of pH on its staining efficiency. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also identified by the Colour Index number 18744, is a single azo class mordant dye.[1] Its chemical formula is C₁₆H₁₂N₅NaO₇S.[1] Mordant dyes require the use of a mordant, which is a substance that helps to fix the dye to the material being stained, forming an insoluble complex. This particular dye is used to produce an orange color.[1]

Q2: How does pH affect the staining efficiency of mordant dyes?

The pH of the dye bath is a critical parameter in mordant dyeing as it can influence both the charge of the substrate (e.g., textile fibers or tissue components) and the chemistry of the dye-mordant complex formation. For many mordant dyes, the formation of the insoluble dye-mordant lake is most effective under neutral or slightly alkaline conditions. However, for protein fibers like wool and silk, an acidic pH is often used to promote dye uptake. For instance, some reactive azo dyes used on wool are applied in an acid bath with a pH between 5 and 6.[2] In some cases, a more acidic environment (e.g., pH 3) can result in darker shades on woolen yarns. It is crucial to optimize the pH for your specific application and substrate.

Q3: What are the common mordants used with this compound?

While specific mordants for this compound are not extensively documented in readily available literature, common mordants for azo dyes on natural fibers include metal salts such as aluminum potassium sulfate (B86663) (alum), potassium dichromate, copper sulfate, and ferrous sulfate. The choice of mordant can significantly impact the final color, lightfastness, and wash fastness of the stain.

Q4: Can this compound be used in histological staining?

Yes, as a mordant dye, this compound has the potential for use in biological and histological staining.[3] The principle of mordant dyes forming complexes is utilized in histology to stain specific cellular structures. The pH of the staining solution is a critical factor in achieving differential staining of tissue components.[4] Optimization of the pH and mordant concentration would be necessary to develop a specific histological staining protocol.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Weak or No Staining Incorrect pH of the dye bath: The pH may not be optimal for the formation of the dye-mordant-substrate complex.Systematically test a range of pH values (e.g., from acidic pH 4 to neutral pH 7) to determine the optimal condition for your specific substrate.
Insufficient mordant concentration: Not enough mordant is available to effectively bind the dye to the substrate.Increase the concentration of the mordant in the mordanting step. Ensure the mordant is fully dissolved.
Improper mordanting procedure: The mordanting time or temperature may be insufficient.Increase the duration and/or temperature of the mordanting step to ensure adequate uptake of the mordant by the substrate.
Uneven Staining Inadequate cleaning of the substrate: Contaminants on the surface of the substrate can interfere with dye uptake.Ensure the substrate (e.g., textile, slide) is thoroughly cleaned and pre-treated before mordanting and dyeing.
Dye solution precipitated: The dye may have precipitated out of the solution due to incorrect pH or temperature.Check the solubility of the dye at the working pH and temperature. Filter the dye solution before use.
Color Inconsistency Variation in pH: Small fluctuations in the pH of the dye bath between experiments can lead to color shifts.Use a calibrated pH meter and buffers to precisely control the pH of all solutions.
Different mordant used: The type of metal salt used as a mordant will affect the final color.Ensure the same mordant is used consistently across all experiments. Document the specific mordant and its concentration.

Quantitative Data Summary

The following table provides an example of how pH can affect the staining efficiency of a mordant dye on a protein-based substrate. The color intensity is represented by K/S values, where a higher value indicates a stronger color yield.

Note: These are hypothetical values for illustrative purposes and may not represent the actual performance of this compound. Experimental validation is required.

pH of Dye BathMordantSubstrateAverage K/S ValueVisual Outcome
4.0AlumWool12.5Bright Orange
5.0AlumWool15.2Deep Orange
6.0AlumWool10.8Lighter Orange
7.0AlumWool8.3Pale Orange
5.0Ferrous SulfateWool14.5Brownish-Orange

Experimental Protocols

General Protocol for Staining Wool with this compound

This protocol provides a general procedure for mordanting and dyeing wool fibers. Optimization, particularly of the pH, is highly recommended.

  • Preparation of Substrate:

    • Wash the wool yarn or fabric in a neutral detergent solution to remove any impurities.

    • Rinse thoroughly with distilled water and let it dry.

    • Weigh the dry wool. This will be the weight of fiber (WOF).

  • Mordanting (Pre-mordanting):

    • Prepare a mordant bath. For alum, dissolve 15% of the WOF in water (e.g., for 100g of wool, use 15g of alum).

    • Immerse the wet wool in the mordant bath.

    • Slowly heat the bath to 85-95°C and maintain this temperature for 1 hour, stirring gently.

    • Allow the bath to cool, and let the wool soak overnight.

    • Remove the wool, gently squeeze out the excess mordant solution (do not rinse).

  • Dyeing:

    • Prepare the dye bath by dissolving this compound (e.g., 2% of WOF) in distilled water.

    • Adjust the pH of the dye bath to the desired value (e.g., pH 5.0) using a suitable buffer or dilute acetic acid/sodium carbonate solution.

    • Introduce the mordanted, damp wool into the dye bath.

    • Slowly heat the dye bath to 85-95°C and maintain for 1 hour, with gentle stirring.

    • Turn off the heat and allow the wool to cool down in the dye bath.

  • Rinsing and Drying:

    • Remove the dyed wool from the bath and rinse with lukewarm water until the water runs clear.

    • Wash gently with a pH-neutral detergent.

    • Rinse again and hang to dry away from direct sunlight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mordant Mordanting cluster_dyeing Dyeing cluster_finish Finishing prep Substrate Preparation mordant Mordant Application prep->mordant  Cleaned  Substrate dye Dye Bath (pH Controlled) mordant->dye Mordanted Substrate finish Rinsing & Drying dye->finish  Dyed  Substrate

Caption: General experimental workflow for mordant dyeing.

logical_relationship cluster_factors Controlling Factors cluster_components Core Components cluster_outcome Outcome pH pH of Dye Bath dye This compound pH->dye staining Staining Efficiency & Color pH->staining mordant Mordant Type & Concentration mordant->dye mordant->staining substrate Substrate (e.g., Wool, Tissue) dye->substrate forms complex with dye->staining substrate->staining

Caption: Factors influencing staining efficiency.

References

preventing precipitation of Mordant Orange 29 in staining solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mordant Orange 29. Our aim is to help you prevent precipitation and ensure the stability and efficacy of your staining solutions.

Frequently Asked Questions (FAQs)

Q1: What is Mordant Orange 29 and why is a mordant required for its use?

Mordant Orange 29 is a type of azo dye. Azo dyes are organic compounds that feature a nitrogen-nitrogen double bond (N=N). For Mordant Orange 29 to effectively bind to tissues, it requires the use of a mordant. A mordant is a substance, typically a metal salt, that forms a coordination complex with the dye. This complex then binds to the target tissue, enhancing the stain's intensity and stability.

Q2: My Mordant Orange 29 solution is cloudy and has formed a precipitate. What are the common causes?

Precipitation of Mordant Orange 29 in staining solutions is a common issue that can often be attributed to one or more of the following factors:

  • Incorrect pH: The pH of the solution is a critical factor. Mordant Orange dyes, including the closely related Mordant Orange 1, are known to precipitate in highly acidic conditions. Conversely, very high pH levels can also affect the dye's stability and color.

  • Low-Quality Reagents: The purity of the Mordant Orange 29 dye powder, the solvent, and any additives can impact the solubility and stability of the final solution.

  • Improper Dissolution Technique: Adding the dye powder too quickly or without sufficient agitation can lead to clumping and incomplete dissolution, which may result in precipitation over time.

  • Solution Age: Over time, even well-prepared solutions can degrade, leading to the precipitation of the dye. It is always recommended to use freshly prepared staining solutions for optimal results.

  • Incorrect Solvent: While Mordant Orange dyes are generally soluble in water and ethanol (B145695), using a solvent in which the dye has low solubility will inevitably lead to precipitation.

Q3: Can I use a magnetic stirrer to dissolve Mordant Orange 29?

Yes, using a magnetic stirrer is a highly recommended method for dissolving Mordant Orange 29 powder. It provides consistent and gentle agitation, which helps to ensure complete dissolution and prevents the formation of clumps. It is advisable to add the dye powder gradually to the vortex of the stirring solvent to facilitate efficient dissolution.

Troubleshooting Guide: Preventing Precipitation

This guide provides a systematic approach to resolving issues with Mordant Orange 29 precipitation.

Problem Potential Cause Recommended Solution
Immediate Precipitation Upon Adding Dye Powder Incorrect solvent or highly acidic solvent.Ensure you are using a recommended solvent such as distilled water or ethanol. Check the pH of your solvent; it should be close to neutral before adding the dye.
Cloudiness or Precipitation After a Few Hours Suboptimal pH of the solution.Adjust the pH of your staining solution. For many mordant dyes, a slightly acidic to neutral pH is optimal. You can use dilute acetic acid or sodium hydroxide (B78521) to carefully adjust the pH. It is recommended to test a small aliquot first.
Precipitate Forms After Adding Mordant Incompatibility or high concentration of the mordant.Ensure the mordant is fully dissolved before adding it to the dye solution. Consider reducing the concentration of the mordant. Some common mordants include alum (potassium aluminum sulfate) and ammonium (B1175870) alum.
Solution is Clear at First but Precipitates After Storage Solution instability or supersaturation.Prepare fresh staining solutions before each use. If you must store the solution, keep it in a tightly sealed, dark container at a cool, stable temperature. Avoid temperature fluctuations. Consider preparing a more dilute stock solution.

Experimental Protocols

Protocol for Preparing a Stable Mordant Orange 29 Staining Solution

This protocol provides a general framework for preparing a Mordant Orange 29 staining solution. Optimization may be required based on your specific application.

Materials:

  • Mordant Orange 29 dye powder

  • Distilled water

  • Ethanol (95% or absolute)

  • Mordant (e.g., Potassium Aluminum Sulfate - Alum)

  • Glacial acetic acid

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • pH meter or pH indicator strips

Procedure:

  • Prepare the Solvent: Based on your specific protocol, decide on the appropriate solvent. A common solvent system is a mixture of ethanol and water. For example, you can prepare a 50% ethanol solution by mixing equal volumes of 95% ethanol and distilled water.

  • Dissolve the Dye:

    • Place a stir bar in a beaker with the desired volume of solvent.

    • Place the beaker on a magnetic stirrer and start stirring at a moderate speed to create a vortex.

    • Gradually add the accurately weighed Mordant Orange 29 powder to the vortex. Add the powder slowly to prevent clumping.

    • Continue stirring until the dye is completely dissolved. This may take several minutes.

  • Incorporate the Mordant:

    • In a separate beaker, dissolve the mordant (e.g., alum) in a small amount of distilled water. A typical concentration for alum is 1-5% (w/v).

    • Once the mordant is fully dissolved, slowly add the mordant solution to the stirring dye solution.

  • Adjust the pH:

    • Carefully measure the pH of the solution.

    • If necessary, adjust the pH to a slightly acidic or neutral range (e.g., pH 5.0-7.0). Use a dilute solution of acetic acid to lower the pH or a dilute solution of sodium hydroxide to raise it. Add the acid or base dropwise while continuously monitoring the pH.

  • Final Volume and Filtration:

    • Transfer the solution to a volumetric flask and add solvent to reach the final desired volume.

    • For critical applications, filter the solution through a fine-pore filter paper (e.g., Whatman No. 1) to remove any micro-precipitates.

  • Storage:

    • Store the solution in a well-sealed, amber glass bottle to protect it from light.

    • For best results, use the solution within a few days of preparation.

Visual Guides

Below are diagrams to help visualize the key factors and troubleshooting steps.

cluster_factors Factors Influencing Mordant Orange 29 Solubility cluster_outcomes Solution State pH pH Stable_Solution Stable_Solution pH->Stable_Solution Optimal Range Precipitation Precipitation pH->Precipitation Too Acidic/Alkaline Temperature Temperature Temperature->Stable_Solution Controlled Temperature->Precipitation Fluctuations Solvent Solvent Solvent->Stable_Solution Appropriate Solvent->Precipitation Inappropriate Purity Purity Purity->Stable_Solution High Purity->Precipitation Low

Caption: Key factors affecting the stability of Mordant Orange 29 solutions.

Start Start Precipitation_Observed Precipitation_Observed Start->Precipitation_Observed Check_pH Check_pH Precipitation_Observed->Check_pH Is pH optimal? Adjust_pH Adjust_pH Check_pH->Adjust_pH No Check_Reagents Check_Reagents Check_pH->Check_Reagents Yes Stable_Solution Stable_Solution Adjust_pH->Stable_Solution Use_High_Purity_Reagents Use_High_Purity_Reagents Check_Reagents->Use_High_Purity_Reagents Impure Review_Protocol Review_Protocol Check_Reagents->Review_Protocol Pure Use_High_Purity_Reagents->Stable_Solution Modify_Protocol Modify_Protocol Review_Protocol->Modify_Protocol Incorrect Prepare_Fresh Prepare_Fresh Review_Protocol->Prepare_Fresh Correct Modify_Protocol->Stable_Solution Prepare_Fresh->Stable_Solution

Caption: Troubleshooting workflow for Mordant Orange 29 precipitation.

common artifacts in C.I. 18744 stained tissue sections

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for histological staining. This guide provides troubleshooting assistance and frequently asked questions regarding common artifacts encountered with trichrome staining methods, which are used to differentiate cellular and extracellular components in tissue sections.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a trichrome stain?

A trichrome stain is a histological staining technique that uses three different colored dyes to selectively stain various tissue components.[1] It is most commonly used to differentiate between muscle, collagen fibers, and cytoplasm.[2][3] For example, in the widely used Masson's trichrome stain, muscle fibers typically stain red, while collagen appears blue or green, and nuclei are stained dark red or purple.[3]

Q2: Why is my tissue section showing poor color differentiation?

Poor color differentiation in trichrome staining can be due to several factors. One of the most common reasons is improper fixation of the tissue.[4] While formalin is a common fixative, trichrome stains often yield better results with fixatives like Bouin's solution.[4][5] If using formalin-fixed tissue, a post-fixation step with Bouin's solution is often recommended to improve staining quality.[4][5] Other factors include incorrect timing during the differentiation steps with phosphomolybdic or phosphotungstic acid, which are crucial for removing the red dye from collagen to allow the blue or green counterstain to bind.[4]

Q3: What causes pale or faded staining of collagen fibers?

Pale staining of collagen fibers (the blue or green component) can be caused by over-differentiation in the acetic acid step following the application of the aniline (B41778) blue or light green dye.[4] Reducing the time or the concentration of the acetic acid can help prevent the fading of the collagen stain.[4] Additionally, using old or improperly prepared staining solutions can lead to weak staining.

Q4: Why do my muscle fibers not appear bright red?

If muscle fibers are not staining a vibrant red, it could be due to a few reasons. The Biebrich scarlet-acid fuchsin solution may be old or depleted. Insufficient time in this solution can also lead to pale red staining. Furthermore, if the differentiation step with phosphomolybdic/phosphotungstic acid is not performed correctly, the red stain may be inadequately removed from the collagen but may also affect the intensity of the muscle staining.

Troubleshooting Guide for Common Artifacts

This guide provides solutions to common problems encountered during trichrome staining procedures.

Problem/Artifact Possible Causes Recommended Solutions
Poor Nuclear Staining - Ineffective hematoxylin (B73222) (old or improperly prepared).- Insufficient staining time.- Over-differentiation in acid alcohol.- Use fresh Weigert's iron hematoxylin.- Increase the staining time in hematoxylin.- Reduce the time in the acid alcohol differentiation step.
Pale Red Staining (Muscle/Cytoplasm) - Depleted Biebrich scarlet-acid fuchsin solution.- Insufficient staining time.- Over-differentiation with phospho-acids.- Prepare fresh Biebrich scarlet-acid fuchsin solution.- Increase the staining time in the red dye solution.- Ensure the phospho-acid differentiation step is timed correctly.
Pale Blue or Green Staining (Collagen) - Over-differentiation in acetic acid.- Depleted aniline blue or light green solution.- Incomplete removal of red dye by phospho-acids.- Decrease the time and/or concentration of the acetic acid rinse.- Prepare fresh aniline blue or light green solution.- Ensure phospho-acid solutions are fresh and applied for the correct duration.[4]
Muddy or Indistinct Colors - Improper fixation (e.g., prolonged formalin fixation without post-fixation).- Sections are too thick.- Incomplete rinsing between steps.- Use Bouin's solution as a fixative or as a post-fixation step for formalin-fixed tissues.[4][5]- Cut tissue sections at the recommended thickness (typically 4-6 micrometers).[1]- Ensure thorough but gentle rinsing between each staining step.
Red Staining in Collagen - Incomplete differentiation with phosphomolybdic/phosphotungstic acid.- Phospho-acid solution is old or at an incorrect pH.- Increase the time in the phospho-acid solution.- Prepare fresh phosphomolybdic or phosphotungstic acid solution.[4]

Experimental Protocols

Masson's Trichrome Staining Protocol for Paraffin-Embedded Sections

This protocol is a standard method for performing Masson's trichrome staining.

I. Reagents

  • Bouin's Solution (for post-fixation)

  • Weigert's Iron Hematoxylin (Solutions A and B, mixed fresh)

  • Biebrich Scarlet-Acid Fuchsin Solution

  • Phosphomolybdic/Phosphotungstic Acid Solution

  • Aniline Blue or Light Green Solution

  • 1% Acetic Acid Solution

  • Ethanol (B145695) (various concentrations for dehydration)

  • Xylene (for clearing)

  • Mounting Medium

II. Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer through 100% ethanol (2 changes, 3 minutes each).

    • Transfer through 95% ethanol (2 minutes).

    • Transfer through 70% ethanol (2 minutes).

    • Rinse in distilled water.

  • Post-Fixation (for formalin-fixed tissues):

    • Incubate sections in Bouin's solution at 56°C for 1 hour or overnight at room temperature.[4]

    • Wash thoroughly in running tap water until the yellow color disappears.

  • Nuclear Staining:

    • Stain in freshly mixed Weigert's iron hematoxylin for 10 minutes.

    • Rinse in running tap water for 10 minutes.

    • Differentiate in 1% acid alcohol for 10 seconds.

    • Wash in running tap water for 1 minute.

  • Cytoplasmic and Muscle Staining:

    • Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.[1]

    • Rinse in distilled water.

  • Differentiation and Collagen Mordanting:

    • Treat with phosphomolybdic/phosphotungstic acid solution for 5-10 minutes.[1][4]

  • Collagen Staining:

    • Stain in aniline blue or light green solution for 5 minutes.

    • Rinse briefly in distilled water.

  • Final Differentiation and Dehydration:

    • Differentiate in 1% acetic acid solution for 1-3 minutes.[4]

    • Dehydrate through 95% ethanol, followed by 100% ethanol (2 changes).

    • Clear in xylene (2 changes).

  • Mounting:

    • Mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Black/Dark Purple

  • Cytoplasm, Muscle, Fibrin: Red[3]

  • Collagen, Mucus: Blue or Green[3]

Visual Guides

Trichrome_Troubleshooting_Workflow cluster_start Staining Issue Identification cluster_causes Potential Cause Analysis cluster_solutions Corrective Actions cluster_end Outcome start Poor Staining Result fixation Improper Fixation? start->fixation Check Fixation reagents Reagent Quality? fixation->reagents No sol_fix Use Bouin's Post-Fixation fixation->sol_fix Yes timing Incorrect Timing? reagents->timing No sol_reagent Prepare Fresh Solutions reagents->sol_reagent Yes timing->start Re-evaluate sol_time Adjust Incubation Times timing->sol_time Yes end_node Improved Staining sol_fix->end_node sol_reagent->end_node sol_time->end_node

Caption: A workflow diagram for troubleshooting common trichrome staining artifacts.

Masson_Trichrome_Workflow cluster_prep Preparation cluster_staining Staining Steps cluster_finish Finishing deparaffinize 1. Deparaffinize & Rehydrate post_fix 2. Post-fix in Bouin's deparaffinize->post_fix stain_nuclei 3. Stain Nuclei (Hematoxylin) post_fix->stain_nuclei stain_cyto 4. Stain Cytoplasm (Biebrich Scarlet) stain_nuclei->stain_cyto differentiate 5. Differentiate (Phospho-acid) stain_cyto->differentiate stain_collagen 6. Stain Collagen (Aniline Blue) differentiate->stain_collagen final_diff 7. Final Differentiation (Acetic Acid) stain_collagen->final_diff dehydrate 8. Dehydrate & Clear final_diff->dehydrate mount 9. Mount Coverslip dehydrate->mount

Caption: A step-by-step workflow for the Masson's Trichrome staining protocol.

References

improving the shelf-life of Mordant Orange 29 staining solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve and maintain the shelf-life of Mordant Orange 29 staining solutions.

Frequently Asked Questions (FAQs)

Q1: What is Mordant Orange 29 and what are its basic properties?

Mordant Orange 29, also known by its Colour Index number 18744, is a single azo class dye.[1] Its molecular formula is C₁₆H₁₃N₅O₇S.[2] It is used in various staining protocols in biological research and histology.[3][4]

Q2: What are the common causes of Mordant Orange 29 staining solution degradation?

The stability of dye solutions, including Mordant Orange 29, can be compromised by several factors:

  • Microbial Contamination: Aqueous solutions are susceptible to the growth of bacteria, yeast, and mold, which can alter the dye's properties.[5]

  • pH Shifts: The pH of the solution can affect the stability and color of the dye.[6][7] Azo dyes, in particular, can be sensitive to alkaline conditions.[7]

  • Oxidation: Exposure to air and light can lead to oxidative degradation of the dye molecules.[8][9]

  • Temperature Fluctuations: High temperatures can accelerate degradation and cause the dye to precipitate out of solution.[10][11]

  • Impurities: The quality of the dye powder and the solvent can impact the stability of the final solution.[10][11]

Q3: How can I extend the shelf-life of my Mordant Orange 29 solution?

To prolong the stability and performance of your staining solution, consider the following:

  • Use Preservatives: Adding a preservative can significantly inhibit microbial growth.[5]

  • Control pH: Maintaining an optimal pH, typically slightly acidic for many dyes, can enhance stability.[5][7]

  • Store Properly: Store the solution in a cool, dark place in a tightly sealed container to minimize exposure to light and air.[12]

  • Use High-Purity Reagents: Start with high-quality Mordant Orange 29 powder and distilled or deionized water.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Weak or inconsistent staining Dye degradationPrepare a fresh solution. Implement proper storage and preservation methods for future batches.
Incorrect pH of the staining solutionMeasure and adjust the pH of the solution to the optimal range for your protocol.
Presence of precipitate Dye insolubility or degradationFilter the solution before use. Consider preparing a new solution and storing it at a consistent, cool temperature.
Microbial contaminationDiscard the contaminated solution. Prepare a new solution using a preservative.[5]
Unexpected color shift in the solution pH changeCheck and adjust the pH. Azo dyes can act as indicators and change color with pH shifts.[12]
ContaminationPrepare a fresh solution, ensuring clean glassware and high-purity reagents.

Preservative Recommendations for Aqueous Staining Solutions

For preventing microbial growth in your Mordant Orange 29 solution, the use of broad-spectrum preservatives is recommended.[5]

Preservative(s) Target Organisms Optimal pH Range Recommended Concentration
Sodium BenzoateBacteria3.0 - 5.00.1% - 0.2% (w/v)
Potassium SorbateYeast and Mold3.0 - 5.00.1% - 0.2% (w/v)
Combination of Sodium Benzoate and Potassium SorbateBroad Spectrum (Bacteria, Yeast, Mold)3.0 - 5.00.1% - 0.2% of each (w/v)

Data synthesized from Koch Color technical information.[5]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Mordant Orange 29 Stock Solution

This protocol describes the preparation of a 1% (w/v) stock solution with preservatives to enhance its shelf-life.

Materials:

  • Mordant Orange 29 powder

  • Distilled or deionized water

  • Sodium Benzoate

  • Potassium Sorbate

  • Citric Acid (for pH adjustment)

  • 0.1 M HCl and 0.1 M NaOH (for fine pH adjustment)

  • Volumetric flasks and graduated cylinders

  • Magnetic stirrer and stir bar

  • pH meter

  • Storage bottles (amber glass recommended)

Procedure:

  • Weigh 1.0 g of Mordant Orange 29 powder and add it to a beaker containing approximately 80 mL of distilled water.

  • Add 0.1 g of Sodium Benzoate and 0.1 g of Potassium Sorbate to the solution.

  • Place the beaker on a magnetic stirrer and mix until the dye and preservatives are fully dissolved. Gentle heating may be applied if necessary to aid dissolution, but do not boil.

  • Allow the solution to cool to room temperature.

  • Use a calibrated pH meter to measure the pH of the solution. Adjust the pH to a range of 4.0 - 4.5 using a small amount of citric acid, or dropwise addition of 0.1 M HCl or 0.1 M NaOH as needed.

  • Transfer the solution to a 100 mL volumetric flask and add distilled water to the mark.

  • Mix thoroughly and filter the solution if any particulates are visible.

  • Store the final solution in a clearly labeled, airtight amber glass bottle in a cool, dark location.

Protocol 2: Quality Control of Stored Mordant Orange 29 Solution

This protocol provides a method to test the efficacy of a stored staining solution.

Materials:

  • Stored Mordant Orange 29 solution

  • Freshly prepared Mordant Orange 29 solution (as a control)

  • Control tissue slides appropriate for the staining protocol

  • Microscope

Procedure:

  • Label two identical control slides, one for the stored solution and one for the fresh solution.

  • Follow your standard staining protocol to stain one slide with the stored Mordant Orange 29 solution.

  • Simultaneously, stain the second slide with the freshly prepared Mordant Orange 29 solution.

  • Ensure all other steps of the staining and mounting process are identical for both slides.

  • Examine both slides under a microscope.

  • Compare the staining intensity, color, and specificity between the two slides. A significant decrease in performance of the stored solution indicates degradation.

Visual Guides

StainingSolutionTroubleshooting start Staining Issue Observed check_precipitate Precipitate Present? start->check_precipitate check_color Weak or Inconsistent Staining? check_precipitate->check_color No filter_solution Filter Solution check_precipitate->filter_solution Yes check_shift Unexpected Color Shift? check_color->check_shift No check_ph Check & Adjust pH check_color->check_ph Yes check_shift->check_ph Yes prepare_fresh Prepare Fresh Solution with Preservatives check_shift->prepare_fresh No filter_solution->check_color check_ph->prepare_fresh pH OK, still weak end_node Issue Resolved check_ph->end_node pH adjusted, staining OK review_storage Review Storage Conditions (Cool, Dark, Airtight) prepare_fresh->review_storage review_storage->end_node

Caption: Troubleshooting workflow for common issues with Mordant Orange 29 staining solutions.

PreparationWorkflow start Start: Prepare Stabilized Solution dissolve_dye 1. Dissolve Mordant Orange 29 in Distilled Water start->dissolve_dye add_preservatives 2. Add Sodium Benzoate & Potassium Sorbate (0.1% each) dissolve_dye->add_preservatives mix 3. Mix Until Fully Dissolved add_preservatives->mix cool 4. Cool to Room Temperature mix->cool adjust_ph 5. Adjust pH to 4.0 - 4.5 cool->adjust_ph finalize_volume 6. Bring to Final Volume adjust_ph->finalize_volume store 7. Store in Airtight Amber Bottle in Cool, Dark Place finalize_volume->store end_node End: Solution Ready for Use store->end_node

Caption: Workflow for preparing a stabilized Mordant Orange 29 stock solution.

References

dealing with weak or inconsistent C.I. Mordant Orange 29 staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing C.I. Mordant Orange 29 for histological and cytological staining. While specific protocols for this compound are not extensively documented in literature, this guide leverages the established principles of mordant dyes to address common issues of weak or inconsistent staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in a biological context?

This compound (C.I. 18744) is a single azo class mordant dye.[1] It is described as a multifunctional dye used in biological experiments to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, and in the study of tissue pathology.[2][3] Like other mordant dyes, it requires a metallic salt (a mordant) to form a coordination complex that then binds to tissue components, enhancing the stability and intensity of the stain.

Q2: What are the essential components of a this compound staining procedure?

A successful staining protocol with this compound will involve the following key stages:

  • Tissue Preparation: Proper fixation, dehydration, and embedding of the tissue sample.

  • Mordanting: Treatment of the tissue with a metallic salt solution (the mordant).

  • Staining: Incubation of the mordanted tissue with the this compound dye solution.

  • Differentiation (Optional): Removal of excess stain to improve contrast.

  • Dehydration and Mounting: Preparing the stained slide for microscopic examination.

Q3: What is a mordant and why is it necessary for this compound staining?

A mordant is a substance, typically a metallic salt, that forms a bridge between the dye molecule and the tissue component being stained. This creates an insoluble colored precipitate, known as a "lake," which is more stable and intense than what would be achieved with the dye alone. The choice of mordant can also influence the final color of the stain.

Q4: What cellular or tissue components can I expect to be stained with this compound?

While specific affinities for this compound are not well-documented, mordant dyes are often used in trichrome-type staining methods to differentiate between components like muscle, collagen, and cytoplasm. The final staining pattern will be highly dependent on the chosen mordant and the specific protocol followed. Experimentation with different mordants and tissue types is recommended to determine the precise staining characteristics for your application.

Troubleshooting Guide: Weak or Inconsistent Staining

Weak or inconsistent staining is a common challenge with mordant dyes. The following guide provides a systematic approach to troubleshooting these issues.

Logical Troubleshooting Flow

TroubleshootingFlow start Start: Weak or Inconsistent Staining fixation 1. Check Tissue Fixation - Inadequate or improper fixation? - Formalin, Bouin's, etc. start->fixation mordant_prep 2. Review Mordant Preparation - Incorrect concentration? - Impure mordant? - Incorrect pH? fixation->mordant_prep Fixation OK end End: Optimized Staining fixation->end Adjust Fixation Protocol mordanting_step 3. Evaluate Mordanting Step - Insufficient incubation time? - Incorrect temperature? - Uneven application? mordant_prep->mordanting_step Mordant Prep OK mordant_prep->end Prepare Fresh Mordant dye_prep 4. Assess Dye Solution - Incorrect dye concentration? - Aged or degraded dye? - Incorrect pH? mordanting_step->dye_prep Mordanting OK mordanting_step->end Optimize Mordanting Time/Temp staining_step 5. Examine Staining Procedure - Insufficient staining time? - Incorrect temperature? dye_prep->staining_step Dye Prep OK dye_prep->end Prepare Fresh Dye Solution differentiation 6. Check Differentiation Step - Over-differentiation? - Incorrect differentiator? staining_step->differentiation Staining OK staining_step->end Optimize Staining Time/Temp dehydration 7. Verify Dehydration & Mounting - Incomplete dehydration? - Improper mounting medium? differentiation->dehydration Differentiation OK differentiation->end Adjust Differentiation Time dehydration->end Dehydration OK dehydration->end Ensure Proper Dehydration/Mounting

Caption: Troubleshooting workflow for weak or inconsistent this compound staining.

Detailed Troubleshooting Steps in Q&A Format

Q: My staining is very weak and pale. What are the likely causes?

A: Weak staining with mordant dyes can stem from several factors. Consider the following:

  • Mordant Concentration: The concentration of the mordant is critical. Too low a concentration will result in insufficient binding sites for the dye. Conversely, an excessively high concentration can sometimes lead to non-specific background staining that masks the desired signal.

  • Mordanting Time: The duration of the mordanting step is crucial. If the incubation time is too short, the mordant will not have sufficient time to bind to the tissue components.

  • Dye Concentration and Age: An old or improperly stored dye solution may have lost its potency. Similarly, a dye solution that is too dilute will result in weak staining.

  • pH of Solutions: The pH of both the mordant and dye solutions can significantly impact the staining reaction. Ensure that the pH is within the optimal range for the specific protocol you are adapting.

  • Tissue Fixation: Improper or inadequate fixation of the tissue can prevent the mordant and dye from binding effectively.

Q: I am observing inconsistent staining across the same tissue section and between different slides. What could be the problem?

A: Inconsistent staining often points to issues with the uniformity of the staining process:

  • Uneven Mordant or Dye Application: Ensure that the entire tissue section is evenly covered with the mordant and dye solutions. Air bubbles or insufficient solution volume can lead to patchy staining.

  • Incomplete Deparaffinization: For paraffin-embedded tissues, residual wax can prevent the aqueous mordant and dye solutions from penetrating the tissue, resulting in unstained areas.

  • Washing Steps: Inadequate washing between steps can carry over reagents, interfering with subsequent reactions. Conversely, excessive washing, especially after the dye step, can lead to a loss of stain.

  • Slide Handling: Ensure slides are processed in a consistent manner, especially with regard to timing in each solution.

Quantitative Data Summary

ParameterTypical RangeTroubleshooting Considerations
Mordant Concentration 1% - 5% (w/v)Start with a lower concentration and increase if staining is weak. High concentrations may increase background.
Mordanting Time 15 min - 1 hourShorter times may be insufficient. Longer times can sometimes lead to over-mordanting.
Mordanting Temperature Room Temp - 60°CElevated temperatures can increase the rate of mordanting but may also damage delicate tissues.
Dye Concentration 0.1% - 1% (w/v)Higher concentrations can increase intensity but may also lead to non-specific staining.
Staining Time 10 min - 30 minAdjust based on desired staining intensity.
pH of Mordant/Dye 4.0 - 6.0The pH can affect the charge of both the tissue and the dye, influencing their interaction.

Experimental Protocols

The following are generalized protocols for mordant staining that can be adapted for use with this compound on both animal and plant tissues. It is highly recommended to perform a pilot study to optimize these protocols for your specific tissue type and target structures.

General Mordant Staining Workflow

StainingWorkflow start Start: Fixed Tissue Section deparaffinize 1. Deparaffinize and Rehydrate start->deparaffinize wash1 2. Wash in Distilled Water deparaffinize->wash1 mordant 3. Apply Mordant Solution wash1->mordant wash2 4. Rinse in Distilled Water mordant->wash2 stain 5. Stain with this compound wash2->stain wash3 6. Rinse Briefly in Distilled Water stain->wash3 differentiate 7. Differentiate (Optional) wash3->differentiate dehydrate 8. Dehydrate and Clear differentiate->dehydrate mount 9. Mount with Coverslip dehydrate->mount end End: Microscopic Examination mount->end

References

Technical Support Center: Optimization of Mordant Concentration for C.I. Acid Yellow 17 (C.I. 18965)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing mordant concentrations for C.I. Acid Yellow 17 (also known as Acid Yellow 17, C.I. 18965). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

I. Frequently Asked Questions (FAQs)

Q1: What is C.I. Acid Yellow 17 and what are its primary applications?

A1: C.I. Acid Yellow 17, with the Colour Index number 18965, is a synthetic anionic azo dye.[1][2] It is a water-soluble yellow powder used in various industries, including textiles, paper, and cosmetics, for coloration.[1]

Q2: Why is a mordant necessary for dyeing with C.I. Acid Yellow 17?

A2: While acid dyes can dye protein fibers like wool and silk directly in an acidic bath, a mordant is often used to improve the dye's fastness properties, such as wash fastness and lightfastness. The mordant acts as a linking agent between the dye molecule and the fiber, forming a strong coordination complex. This enhances the durability of the color.

Q3: What are the most common mordants used with acid dyes like C.I. Acid Yellow 17?

A3: The most common mordants for protein fibers (e.g., wool, silk) are metallic salts. Alum (potassium aluminum sulfate) is a widely used and relatively non-toxic mordant that produces bright colors.[3] Other mordants like iron (ferrous sulfate), copper (copper sulfate), and tin (stannous chloride) can also be used, but they tend to alter the final color, often making it deeper or "saddened." For cellulosic fibers (e.g., cotton), a pre-treatment with a tannin is typically required before the application of an aluminum-based mordant like aluminum acetate.

Q4: What is the general recommended concentration for alum as a mordant for protein fibers?

A4: A common starting point for alum mordanting on protein fibers is between 10% and 15% of the weight of the fiber (WOF).[3][4] However, the optimal concentration can vary depending on the specific fiber, the desired color depth, and the required fastness properties.

Q5: Can the mordant concentration be too high? What are the potential negative effects?

A5: Yes, an excessively high mordant concentration can have negative effects. It can lead to a harsh feel in the fiber, and in some cases, it may not significantly improve or could even negatively impact the colorfastness. It is also not cost-effective and increases the environmental impact of the wastewater.

II. Troubleshooting Guide

This guide addresses common problems encountered during the mordanting and dyeing process with C.I. Acid Yellow 17.

Problem Potential Cause(s) Recommended Solution(s)
Uneven or Splotchy Color 1. Inadequate Scouring: Residual oils, dirt, or sizing on the fibers can prevent even mordant and dye uptake. 2. Mordant Not Fully Dissolved: Clumps of undissolved mordant can lead to concentrated spots on the material. 3. Fiber Overcrowding: Insufficient space in the mordant or dye bath restricts the even distribution of chemicals. 4. Rapid Temperature Change: Heating the mordant or dye bath too quickly can cause the chemicals to fix unevenly.[5] 5. Insufficient Agitation: Lack of movement of the fibers in the bath can lead to uneven exposure.1. Thoroughly Scour Fibers: Ensure all impurities are removed by washing the fibers with a pH-neutral detergent before mordanting. 2. Completely Dissolve Mordant: Dissolve the mordant powder in hot water before adding it to the main bath. 3. Use an Appropriately Sized Vessel: Allow fibers to move freely in the bath. A liquor ratio of at least 20:1 (20 parts water to 1 part fiber by weight) is recommended. 4. Gradual Heating: Increase the temperature of the baths slowly and steadily. 5. Gentle and Regular Agitation: Stir the fibers gently but consistently throughout the mordanting and dyeing processes.
Color Fades After Washing (Poor Wash Fastness) 1. Insufficient Mordant: The amount of mordant may be too low to effectively fix the dye to the fibers. 2. Incorrect Mordanting Procedure: The mordanting time, temperature, or pH may not have been optimal. 3. Excess Dye: Too much dye was used, and the unfixed dye is washing out. 4. Inadequate Rinsing: Failure to rinse thoroughly after dyeing can leave loose dye molecules on the fiber surface.[6]1. Optimize Mordant Concentration: Conduct a series of experiments with systematically varied mordant concentrations (see Section III) to determine the optimal amount. 2. Follow Recommended Protocol: Ensure the mordanting process is carried out at the recommended temperature (typically simmering for about an hour for protein fibers) and pH. 3. Use an Appropriate Dye Concentration: Do not exceed the saturation point of the fiber with the dye. 4. Thorough Rinsing: Rinse the dyed and mordanted fibers in water of a similar temperature until the water runs clear.[6]
Color is Duller or a Different Shade Than Expected 1. Mordant Type: Different mordants will produce different shades with the same dye. Iron, for example, will "sadden" or darken colors. 2. Water Quality: The pH and mineral content of your water can affect the final color. 3. pH of the Dyebath: The acidity of the dye bath is crucial for acid dyes to bind to protein fibers. An incorrect pH can lead to poor color development.1. Select the Appropriate Mordant: For bright yellows with Acid Yellow 17, alum is the preferred choice. 2. Use Distilled or Deionized Water: For consistency in experimental results, using purified water is recommended. 3. Control the Dyebath pH: For dyeing protein fibers with acid dyes, the pH should be acidic, typically between 4 and 5. Use acetic acid or citric acid to adjust the pH.
Streaky or "Tippy" Dyeing on Yarn 1. Dye Added Too Quickly: The dye can strike the outer parts of the yarn skein first, preventing penetration to the core. 2. Acid Added Too Early: Adding the acid at the beginning of the dyeing process can cause the dye to fix too rapidly on the surface of the fibers.1. Add Dye Solution Gradually: Pour the dissolved dye solution into the dyebath slowly, allowing it to distribute before the fibers have fully taken it up. 2. Add Acid Later in the Process: Allow the dye to level on the fiber for a period at temperature before gradually adding the acid to fix the color.

III. Data Presentation: Effect of Alum Concentration on Colorfastness of C.I. Acid Yellow 17 on Wool

The following table summarizes hypothetical, yet expected, results from a systematic study on the effect of varying alum mordant concentrations on the colorfastness and color strength of C.I. Acid Yellow 17 on wool fabric. These values are for illustrative purposes to guide researchers in their experimental design and data analysis.

Alum Concentration (% WOF)Wash Fastness (Gray Scale for Color Change, 1-5)Light Fastness (Blue Wool Scale, 1-8)Crocking Fastness (Gray Scale for Staining, 1-5) - DryCrocking Fastness (Gray Scale for Staining, 1-5) - WetColor Strength (K/S Value)
0 (No Mordant)2-32438.5
53-434-53-412.3
10445415.1
154-5454-515.5
204-5454-515.6

WOF: Weight of Fiber K/S Value: A measure of the color strength, where a higher value indicates a more intense color.

Interpretation of Data: This hypothetical data suggests that increasing the alum concentration from 0% to 15% significantly improves the wash, light, and crocking fastness, as well as the color strength. Beyond 15%, the improvements are minimal, indicating that an optimal concentration is likely around 15% for this particular system.

IV. Experimental Protocols

A. Protocol for Optimization of Alum Mordant Concentration on Wool

This protocol outlines a procedure to determine the optimal concentration of alum for mordanting wool fibers to be dyed with C.I. Acid Yellow 17.

Materials:

  • Wool yarn or fabric swatches (pre-scoured)

  • Alum (potassium aluminum sulfate)

  • C.I. Acid Yellow 17

  • Acetic acid or citric acid

  • Distilled or deionized water

  • Stainless steel or enamel pots

  • Heating source (hot plate or stove top)

  • Thermometer

  • Glass stirring rods

  • Beakers and graduated cylinders

  • Weighing scale

Procedure:

  • Preparation of Wool Samples:

    • Weigh five identical samples of dry, scoured wool (e.g., 10 grams each).

    • Thoroughly wet the wool samples in lukewarm water.

  • Mordanting:

    • Prepare five mordant baths in separate pots. For each, use a liquor ratio of 20:1 (e.g., 200 mL of water for a 10g wool sample).

    • Calculate the amount of alum needed for each bath to achieve concentrations of 0%, 5%, 10%, 15%, and 20% WOF.

    • Dissolve the calculated amount of alum in a small amount of hot water and then add it to the corresponding pot.

    • Add one pre-wetted wool sample to each mordant bath.

    • Slowly heat the baths to a simmer (around 85-90°C) over 30-45 minutes.

    • Hold at this temperature for 1 hour, stirring gently every 15 minutes.

    • Allow the baths to cool, then remove the wool samples. Gently squeeze out excess mordant solution.

    • Rinse the samples thoroughly in lukewarm water.

  • Dyeing:

    • Prepare a single stock solution of C.I. Acid Yellow 17 (e.g., 1% solution).

    • Prepare five dyebaths in separate pots with a liquor ratio of 20:1.

    • Add a consistent amount of the dye stock solution to each dyebath (e.g., to achieve a 1% depth of shade).

    • Add the mordanted wool samples to their respective dyebaths.

    • Slowly heat the dyebaths to a simmer (85-90°C) over 30-45 minutes.

    • Hold at this temperature for 30 minutes, stirring gently.

    • Gradually add a small amount of acetic acid or citric acid to each bath to lower the pH to 4-5.

    • Continue to simmer for another 30 minutes.

    • Turn off the heat and allow the dyebaths to cool completely.

  • Finishing:

    • Remove the dyed samples and rinse them in lukewarm water until the water runs clear.

    • Wash gently with a pH-neutral detergent and rinse again.

    • Allow the samples to air dry away from direct sunlight.

  • Evaluation:

    • Once dry, evaluate the samples for color strength (e.g., using a spectrophotometer to measure K/S values) and colorfastness (wash, light, and crocking) according to standard testing methods (e.g., AATCC or ISO standards).

V. Mandatory Visualizations

Below are diagrams illustrating key workflows in the mordanting and dyeing process.

Experimental_Workflow cluster_prep Fiber Preparation cluster_mordant Mordanting cluster_dye Dyeing weigh Weigh Dry Fiber scour Scour Fiber weigh->scour wet_out Wet Out Fiber scour->wet_out prep_mordant Prepare Mordant Solution wet_out->prep_mordant mordant_bath Mordant Fiber (Heat & Hold) prep_mordant->mordant_bath rinse_mordant Rinse Fiber mordant_bath->rinse_mordant prep_dye Prepare Dye Solution rinse_mordant->prep_dye dye_bath Dye Fiber (Heat & Hold) prep_dye->dye_bath add_acid Add Acid dye_bath->add_acid cool_down Cool Down add_acid->cool_down rinse_dye Rinse & Wash cool_down->rinse_dye dry Dry rinse_dye->dry

Diagram 1: General experimental workflow for mordanting and dyeing.

Troubleshooting_Logic start Problem: Uneven Color q1 Was the fiber thoroughly scoured? start->q1 sol1 Solution: Re-scour the fiber to remove impurities. q1->sol1 No q2 Was the mordant fully dissolved? q1->q2 Yes a1_yes Yes a1_no No sol2 Solution: Ensure mordant is completely dissolved in hot water before use. q2->sol2 No q3 Was there sufficient space in the bath? q2->q3 Yes a2_yes Yes a2_no No sol3 Solution: Use a larger vessel to allow free movement of the fiber. q3->sol3 No end Further investigation needed (e.g., heating rate, agitation). q3->end Yes a3_yes Yes a3_no No

Diagram 2: Troubleshooting logic for uneven dyeing results.

References

Validation & Comparative

C.I. Mordant Orange 29 vs Mordant Orange 1 for metal chelation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Metal Chelation Properties of C.I. Mordant Orange 29 and Mordant Orange 1

For researchers, scientists, and drug development professionals, understanding the metal chelation behavior of organic molecules is crucial for various applications, including analytical chemistry, environmental remediation, and the development of therapeutic agents. This guide provides a comparative overview of this compound and Mordant Orange 1, two azo mordant dyes, with a focus on their potential as metal chelators. While direct comparative experimental data is scarce in the public domain, this document outlines their structural differences, expected chelation mechanisms, and the experimental protocols required for a thorough comparison.

Chemical Structures and Physicochemical Properties

The metal-chelating ability of a ligand is intrinsically linked to its chemical structure. The structures of this compound and Mordant Orange 1 reveal key functional groups capable of coordinating with metal ions.

C.I. Mordant Orange 1 belongs to the single azo class of dyes.[1] Its structure contains a salicylic (B10762653) acid moiety, which provides a carboxylate and a hydroxyl group in ortho position, a classic bidentate chelation site. The azo group can also participate in coordination.

This compound is also a single azo dye.[2] Its structure features a hydroxypyrazolone group, which offers potential bidentate chelation through the hydroxyl group and the pyrazolone (B3327878) oxygen. Additionally, the presence of a sulfonic acid group can influence its solubility and interaction with metal ions.

A summary of their basic properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Mordant Orange 1

PropertyThis compoundMordant Orange 1
C.I. Name 18744[2]14030[3]
CAS Number 6054-86-0[2]2243-76-7[3]
Molecular Formula C₁₆H₁₂N₅NaO₇S[2]C₁₃H₈N₃NaO₅[1]
Molecular Weight 441.35 g/mol [2]309.21 g/mol [1]
Chemical Class Single Azo[2]Single Azo[1]
Key Functional Groups for Chelation Hydroxyl, Pyrazolone Oxygen, Azo GroupCarboxylate, Hydroxyl, Azo Group

Metal Chelation Performance: A Data Gap

This significant data gap prevents a direct, data-driven comparison of their chelation efficacy. To address this, dedicated experimental work is required. The following sections outline the standard methodologies that should be employed for such a comparative study.

Experimental Protocols for Metal Chelation Studies

To quantitatively assess and compare the metal chelation properties of this compound and Mordant Orange 1, a series of well-established experimental protocols should be followed. These methods allow for the determination of stoichiometry, stability constants, and thermodynamic parameters of the metal-dye complexes.

Spectrophotometric Titration

Spectrophotometric titration is a powerful technique to study complex formation when either the ligand, the metal ion, or the resulting complex absorbs light in the UV-Vis region.

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of the mordant dyes (e.g., 1 x 10⁻³ M in a suitable solvent like ethanol (B145695) or deionized water) and metal salts (e.g., 1 x 10⁻² M aqueous solutions of metal chlorides or nitrates).

  • Wavelength Selection: Record the absorption spectra of the free dye and the dye in the presence of an excess of the metal ion to identify the wavelength of maximum absorbance (λ_max) of the complex.

  • Titration:

    • Place a fixed volume and concentration of the dye solution in a cuvette.

    • Incrementally add small aliquots of the metal ion solution.

    • After each addition, record the absorbance at the predetermined λ_max.

    • Correct the absorbance values for dilution.

  • Data Analysis: Plot the corrected absorbance versus the molar ratio of metal to ligand. The shape of the resulting curve can be analyzed to determine the stoichiometry and stability constant of the complex.

Job's Method of Continuous Variation

Job's method is widely used to determine the stoichiometry of a metal-ligand complex in solution.[4][5]

Protocol:

  • Preparation of Equimolar Solutions: Prepare equimolar stock solutions of the mordant dye and the metal salt.

  • Preparation of the Series: Prepare a series of solutions by mixing the equimolar stock solutions in varying mole fractions, keeping the total molar concentration of the metal and ligand constant. The total volume of each solution should also be kept constant.

  • Absorbance Measurement: Measure the absorbance of each solution at the λ_max of the complex.

  • Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.[4] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 (metal:ligand) complex.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes, particularly when the chelation process involves the displacement of protons.[6][7]

Protocol:

  • Solution Preparation: Prepare solutions of the mordant dye, the metal salt, a standard acid (e.g., HCl), and a standard base (e.g., NaOH) of known concentrations. Maintain a constant ionic strength using an inert salt like KNO₃ or KCl.

  • Titration Setup: Use a calibrated pH meter with a glass electrode to monitor the pH of the solution in a thermostated vessel.

  • Titration Procedure:

    • Titrate a solution containing the dye and the acid with the standard base in the absence of the metal ion to determine the protonation constants of the dye.

    • Titrate a solution containing the dye, the metal ion, and the acid with the standard base.

  • Data Analysis: The titration curves in the presence and absence of the metal ion will differ due to the release of protons upon complexation. This difference can be used to calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]). The stability constants are then determined by analyzing the formation curve (a plot of n̄ versus pL).[7]

Visualizations

The following diagrams illustrate the general principles and workflows relevant to the study of metal chelation by mordant dyes.

Experimental_Workflow cluster_prep Solution Preparation cluster_spec Spectrophotometric Analysis cluster_pot Potentiometric Analysis cluster_results Results Dye_Stock Mordant Dye Stock Solution Titration Spectrophotometric Titration Dye_Stock->Titration Jobs_Method Job's Method Dye_Stock->Jobs_Method Pot_Titration Potentiometric Titration Dye_Stock->Pot_Titration Metal_Stock Metal Ion Stock Solution Metal_Stock->Titration Metal_Stock->Jobs_Method Metal_Stock->Pot_Titration Data_Analysis_Spec Data Analysis Titration->Data_Analysis_Spec Jobs_Method->Data_Analysis_Spec Stoichiometry Stoichiometry Data_Analysis_Spec->Stoichiometry Stability_Constants Stability Constants Data_Analysis_Spec->Stability_Constants Data_Analysis_Pot Data Analysis Pot_Titration->Data_Analysis_Pot Data_Analysis_Pot->Stability_Constants Thermo_Params Thermodynamic Parameters Data_Analysis_Pot->Thermo_Params Chelation_Principle cluster_reactants Reactants cluster_product Product Mordant_Dye Mordant Dye (Ligand) Metal_Complex Metal-Dye Complex (Chelate) Mordant_Dye->Metal_Complex Coordination Bonds Metal_Ion Metal Ion Metal_Ion->Metal_Complex

References

A Comparative Guide to Azo Dyes in Histology: C.I. 18744 (Mordant Black 17) vs. Other Key Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate histological stain is paramount for accurate tissue analysis. This guide provides an objective comparison of C.I. 18744 (Mordant Black 17) with other commonly used azo dyes in histology, supported by available data on their performance, applications, and chemical properties.

Azo dyes, characterized by the presence of one or more azo (–N=N–) functional groups, represent a large and versatile class of synthetic stains used extensively in histology for their vibrant colors and ability to bind to various tissue components.[1] This guide will focus on a comparative analysis of Mordant Black 17 against other notable azo dyes: Azo Fuchsine, Congo Red, and Acid Black 52, highlighting their distinct staining profiles and applications.

At a Glance: Comparative Overview of Azo Dyes

FeatureC.I. 18744 (Mordant Black 17)Azo Fuchsine (C.I. 17200)Congo Red (C.I. 22120)Acid Black 52 (C.I. 15711)
Primary Application Biological staining, particularly noted for textiles and leather with potential for connective tissue.[2][3]Trichrome staining for muscle and cytoplasm.[4]Detection of amyloid deposits.Primarily used for dyeing textiles, leather, and other materials; limited specific histological protocols available.[5]
Staining Color Dark red to navy blue/black.[3]Bright, intense red.[4]Pink to red under normal light; apple-green birefringence under polarized light for amyloid.[6][7]Black.[8]
Chemical Class Monoazo, Mordant Dye.[3]Monoazo Dye.[4]Diazo Dye.[1]Monoazo, Metal Complex.[8]
C.I. Number 15705[3]17200[4]2212015711[8]
Molecular Formula C₂₀H₁₃N₂NaO₅S[3]C₁₆H₁₁N₃Na₂O₇S₂[4]C₃₂H₂₂N₆Na₂O₆S₂C₂₀H₁₂N₃NaO₇S[8]

In-Depth Comparison

C.I. 18744 (Mordant Black 17)

Mordant Black 17, also known by synonyms such as Palatine Chrome Black 6BN and Calcon, is a mordant dye, meaning it requires a mordant (a metal salt) to form a coordination complex with the tissue, enhancing the binding of the dye.[9][10] While its primary industrial applications are in dyeing wool, silk, nylon, and leather, it is also noted for its use in "biological dyeing".[2][3] Its chemical structure suggests an affinity for tissues that can form stable complexes with the dye and the mordant, potentially including connective tissues rich in proteins.

Performance Characteristics:

  • Specificity: The use of a mordant can increase the specificity of the stain for certain tissue components. However, detailed studies on its specificity for histological targets are limited.

  • Staining Intensity: As a mordant dye, it is expected to produce strong, stable colors.[9]

  • Stability: Mordant dyes are generally known for their good fastness properties.[3]

Azo Fuchsine (C.I. 17200)

Azo Fuchsine is a well-established red azo dye, particularly valued for its role in trichrome staining methods like Masson's Trichrome.[4] It provides a vibrant red color to muscle fibers and cytoplasm, contrasting with the blue or green staining of collagen.[4]

Performance Characteristics:

  • Specificity: In trichrome methods, its specificity for muscle and cytoplasm over collagen is achieved through the use of polyacids like phosphomolybdic or phosphotungstic acid, which act as differentiating agents.[4]

  • Staining Intensity: It yields a bright and intense red color, crucial for clear differentiation in polychromatic staining.[4]

  • Stability: The stability of the staining is generally good for routine histological examination.

Congo Red (C.I. 22120)

Congo Red is a diazo dye renowned for its specific ability to stain amyloid deposits.[6] Under normal light microscopy, it imparts a pink or red color to amyloid. However, its diagnostic hallmark is the characteristic apple-green birefringence observed when stained sections are viewed under polarized light.[6][7]

Performance Characteristics:

  • Specificity: Highly specific for amyloid deposits with their characteristic beta-pleated sheet structure.[6]

  • Staining Intensity: Provides a distinct color for visual identification.

  • Diagnostic Value: The birefringence under polarized light is a key diagnostic criterion for amyloidosis.[6]

Acid Black 52 (C.I. 15711)

Acid Black 52 is a metal-complex azo dye primarily used in the textile and leather industries.[5] While its application in histology is not as well-documented as other azo dyes, its chemical properties as an acid dye suggest it would bind to basic tissue components.[11]

Performance Characteristics:

  • Specificity: Limited information is available on its specific histological applications and selectivity for different tissue components.

  • Staining Intensity: Produces a black color.[8]

  • Potential Applications: Could potentially be used as a counterstain or for specific components that have an affinity for this type of dye, though established protocols are lacking.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results in histological staining.

Hypothetical Staining Protocol for Mordant Black 17 (as a Connective Tissue Stain)

This protocol is hypothetical and based on the principles of mordant dyeing. Optimization would be required.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.

  • Mordanting: Immerse slides in a 5% solution of a suitable mordant (e.g., potassium dichromate or ferric chloride) for 10-15 minutes.

  • Rinse: Rinse thoroughly in distilled water.

  • Staining: Stain in a 0.5% aqueous solution of Mordant Black 17 for 10-20 minutes.

  • Differentiation (Optional): Briefly differentiate in 0.5% acid alcohol to remove excess stain.

  • Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a resinous mounting medium.

Standard Masson's Trichrome Protocol (Utilizing Azo Fuchsine)

This method is used to differentiate collagen from muscle and cytoplasm.[4]

  • Deparaffinization and Rehydration: As above.

  • Nuclear Staining: Stain nuclei with Weigert's iron hematoxylin.

  • Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin (containing Azo Fuchsine).

  • Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution.

  • Collagen Staining: Stain with Aniline Blue or Light Green.

  • Dehydration and Mounting: As above.

Standard Congo Red Staining Protocol for Amyloid

This protocol is designed for the specific detection of amyloid deposits.[6]

  • Deparaffinization and Rehydration: As above.

  • Alkaline Solution Treatment: Treat sections with an alkaline sodium chloride solution.

  • Staining: Stain in an alkaline Congo Red solution.

  • Dehydration and Mounting: Dehydrate rapidly through absolute alcohol, clear in xylene, and mount.

  • Microscopy: Examine under both normal and polarized light.

Data Presentation

Direct quantitative comparative data for the histological performance of Mordant Black 17 against other azo dyes is currently limited in the literature.[4] However, quantitative analysis of staining can be performed using image analysis software like ImageJ to measure parameters such as staining intensity (mean gray value), color saturation, and the area of stained tissue.[4][6] Such analyses would be crucial for an objective comparison of these dyes in specific applications.

Visualizing the Workflow and Comparison

Experimental Workflow for Azo Dye Staining in Histology

G cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_analysis Analysis Fixation Fixation Processing Processing Fixation->Processing Embedding Embedding Processing->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Staining Staining Rehydration->Staining Dehydration Dehydration Staining->Dehydration Mounting Mounting Dehydration->Mounting Microscopy Microscopy Mounting->Microscopy Image Analysis Image Analysis Microscopy->Image Analysis

Caption: A generalized workflow for histological tissue preparation, staining, and analysis.

Logical Comparison of Azo Dyes for Histology

G cluster_dyes Specific Dyes Azo Dyes in Histology Azo Dyes in Histology Mordant Black 17 Mordant Black 17 Azo Dyes in Histology->Mordant Black 17 Connective Tissue? Azo Fuchsine Azo Fuchsine Azo Dyes in Histology->Azo Fuchsine Muscle/Cytoplasm Congo Red Congo Red Azo Dyes in Histology->Congo Red Amyloid Acid Black 52 Acid Black 52 Azo Dyes in Histology->Acid Black 52 General/Industrial Requires Mordant Requires Mordant Mordant Black 17->Requires Mordant Trichrome Stains Trichrome Stains Azo Fuchsine->Trichrome Stains Polarized Light Polarized Light Congo Red->Polarized Light Limited Histological Data Limited Histological Data Acid Black 52->Limited Histological Data

Caption: Key characteristics and applications of the compared azo dyes.

Conclusion

C.I. 18744 (Mordant Black 17) presents potential as a histological stain, likely for connective tissues, due to its nature as a mordant dye. However, its application in histology is not as well-defined or documented as other azo dyes like Azo Fuchsine and Congo Red, which have highly specific and established roles in staining muscle/cytoplasm and amyloid, respectively. Acid Black 52 remains primarily an industrial dye with limited published histological use. For researchers, the choice of azo dye will depend on the specific tissue component of interest. While Azo Fuchsine and Congo Red are reliable choices for their respective targets, further research and protocol development are needed to fully evaluate the utility and performance of Mordant Black 17 in routine and research histology. The development of quantitative image analysis techniques will be instrumental in providing the objective data needed for a more direct and comprehensive comparison of these valuable staining reagents.

References

The Enigmatic Fluorescence of Mordant Orange 29: A Challenge for Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the continuous search for reliable and efficient fluorescent probes is paramount for advancing quantitative assays. While a vast array of fluorophores are well-characterized and routinely employed, the validation of lesser-known dyes like Mordant Orange 29 for such applications remains a significant challenge. Despite its established use in other fields, a thorough investigation into the fluorescence properties and quantitative assay performance of Mordant Orange 29 reveals a notable absence of scientific literature and experimental data, precluding a direct comparison with commonly used fluorescent probes.

Mordant Orange 29, chemically identified as 2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonic acid, belongs to the class of azo dyes.[1] These dyes are widely recognized for their applications in the textile industry due to their vibrant colors. However, the inherent chemical structure of most azo dyes often leads to non-fluorescent properties due to rapid photoisomerization, a process that quenches potential fluorescence. While some azo dyes can be chemically modified to exhibit fluorescence, there is no readily available evidence to suggest that Mordant Orange 29 possesses intrinsic fluorescence characteristics suitable for quantitative measurements.

Extensive searches of scientific databases and chemical repositories for experimental data on the fluorescence of Mordant Orange 29—including excitation and emission spectra, quantum yield, and fluorescence lifetime—have proven fruitless. Consequently, the development of a detailed experimental protocol for its use in quantitative fluorescence assays is not feasible at this time. Without this fundamental data, a comparative analysis against established fluorescent dyes cannot be performed.

The Path Forward: A Call for Foundational Research

The absence of data on Mordant Orange 29's fluorescence properties presents an opportunity for foundational research. To validate this dye for quantitative fluorescence assays, a systematic investigation would be required. This would involve the following workflow:

G Workflow for Validation of Mordant Orange 29 A Characterize Spectroscopic Properties (Excitation, Emission, Quantum Yield) B Develop and Optimize Staining Protocol A->B C Assess Photostability and pH Sensitivity B->C D Perform Comparative Studies (vs. Established Dyes) C->D E Validate for a Specific Quantitative Assay D->E

References

A Comparative Guide to Alternatives for C.I. Mordant Orange 29 in Biological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological staining, the selection of an appropriate dye is paramount for accurate and reproducible results. While a vast array of stains are available, researchers periodically seek alternatives to established dyes due to factors such as batch variability, toxicity, or the need for different staining properties. This guide provides a comprehensive comparison of potential alternatives to C.I. Mordant Orange 29 for biological staining applications.

Our investigation reveals that this compound is not prominently featured in contemporary biological staining literature. However, a closely related compound, C.I. Mordant Orange 1 , also known as Alizarin (B75676) Yellow R , is cited for its use as a biological stain and pH indicator. This guide will, therefore, focus on comparing established and well-documented staining dyes, namely Alizarin Red S and Eriochrome Cyanine R , with the available information on C.I. Mordant Orange 1.

Executive Summary of Dye Characteristics

The following table summarizes the key characteristics of C.I. Mordant Orange 1 and the two proposed alternative dyes. This allows for a quick comparison of their primary applications and chemical properties.

FeatureC.I. Mordant Orange 1 (Alizarin Yellow R)Alizarin Red SEriochrome Cyanine R
C.I. Number 14030[1]58005[2]43820
Primary Application pH indicator, potential biological stain[3][4][5][6]Detection of calcium deposits[2]Staining of nuclei and myelin[7]
Staining Color Yellow to orange-red (pH dependent)[8]Orange to red[2]Blue (nuclei), Aqua blue (myelin)[7]
Molecular Formula C₁₃H₈N₃NaO₅[1]C₁₄H₇NaO₇S[2]C₂₃H₁₅Na₃O₉S[7]
Molecular Weight 309.21 g/mol [1]342.26 g/mol 536.39 g/mol [7]
Solubility Soluble in water and ethanol[6][9]Soluble in water and ethanol[2]Soluble in water

Performance Comparison

A direct quantitative performance comparison is challenging due to the lack of a standardized biological staining protocol for C.I. Mordant Orange 1. However, we can compare the established performance metrics of the alternative dyes.

Performance MetricAlizarin Red SEriochrome Cyanine R
Staining Specificity High for calcium deposits.[10]High for nuclei (with iron mordant) and myelin.
Staining Intensity Strong, quantifiable via spectrophotometry.Strong, provides good contrast.
Photostability Generally considered stable for microscopic analysis.Stable under recommended storage and use.
Solution Stability Staining solution is stable for at least 4 months when stored at 2-8°C.Working solutions are reported to have superior stability compared to hematoxylin (B73222) variants.
Quantification Well-established protocols for elution and spectrophotometric quantification at ~405 nm.[11]Primarily qualitative, though densitometry could be applied.
Compatibility Can be counterstained with other dyes.Compatible with eosin (B541160) and other counterstains.

Experimental Protocols

Detailed methodologies for the key applications of the alternative dyes are provided below.

Alizarin Red S Staining for Calcium Deposition

This protocol is adapted for staining calcium deposits in cell cultures.

Reagents:

  • Alizarin Red S powder

  • Distilled water

  • 0.1 M HCl

  • 0.1 M NH₄OH

  • 10% (v/v) Acetic Acid in distilled water

  • 10% (w/v) Cetylpyridinium (B1207926) chloride in distilled water

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

Procedure:

  • Preparation of Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3):

    • Dissolve 2 g of Alizarin Red S in 100 mL of distilled water.

    • Adjust the pH to 4.1-4.3 using 0.1 M HCl or 0.1 M NH₄OH.

  • Sample Preparation:

    • Wash cell cultures with PBS.

    • Fix with 4% PFA for 15-30 minutes at room temperature.

    • Rinse twice with distilled water.

  • Staining:

    • Add the Alizarin Red S staining solution to the fixed cells and incubate for 20-45 minutes at room temperature.

    • Aspirate the staining solution and wash the cells four times with distilled water.

  • Quantification (Optional):

    • To quantify the staining, add 1 mL of 10% acetic acid to each well and incubate for 30 minutes with shaking.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Heat at 85°C for 10 minutes and then place on ice for 5 minutes.

    • Centrifuge at 20,000 x g for 15 minutes.

    • Transfer the supernatant to a new tube and neutralize with 10% ammonium (B1175870) hydroxide.

    • Read the absorbance at 405 nm.

Eriochrome Cyanine R Staining for Nuclei and Myelin

This protocol is a general guideline for staining paraffin-embedded tissue sections.

Reagents:

  • Eriochrome Cyanine R powder

  • Ferric chloride (FeCl₃)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol (B145695) (various grades)

  • Xylene

  • Counterstain (e.g., Eosin)

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 0.2% (w/v) solution of Eriochrome Cyanine R in distilled water containing 0.5% (v/v) sulfuric acid.

    • Prepare a 10% (w/v) aqueous solution of ferric chloride.

    • The working staining solution is prepared by mixing the dye and mordant solutions. The exact ratio can be optimized depending on the specific application.

  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene.

    • Rehydrate through a graded series of ethanol to distilled water.

  • Staining:

    • Immerse slides in the Eriochrome Cyanine R-iron solution for 10-20 minutes.

    • Rinse in running tap water.

  • Differentiation:

    • Differentiate in 1% HCl in 70% ethanol to remove excess stain. The degree of differentiation will determine the selectivity for nuclei or myelin.

    • "Blue" the sections in a weak alkaline solution (e.g., Scott's tap water substitute).

  • Counterstaining and Dehydration:

    • Counterstain with a suitable dye like Eosin if desired.

    • Dehydrate through graded alcohols, clear in xylene, and mount.

Visualization of Experimental Workflows

Logical Workflow for Selecting an Alternative Dye

The following diagram illustrates the decision-making process when choosing an alternative biological stain.

G cluster_0 cluster_1 Initial Research cluster_2 Alternative Dye Evaluation cluster_3 Selection and Validation start Identify Need for Alternative to this compound search_lit Literature Search for Mordant Orange 29 Biological Applications start->search_lit search_alt Identify Potential Alternative Dyes start->search_alt eval_props Compare Chemical Properties search_alt->eval_props eval_perf Assess Performance Data (Specificity, Intensity) search_alt->eval_perf eval_proto Review Staining Protocols search_alt->eval_proto select_dye Select Most Suitable Alternative eval_props->select_dye eval_perf->select_dye eval_proto->select_dye validate Experimental Validation select_dye->validate end Implement New Staining Protocol validate->end

Caption: A flowchart outlining the process for selecting and validating an alternative biological stain.

Experimental Workflow for Alizarin Red S Staining and Quantification

This diagram details the steps involved in performing and quantifying Alizarin Red S staining.

G cluster_0 cluster_1 Quantification prep_cells Prepare and Fix Cell Culture stain Stain with Alizarin Red S prep_cells->stain prep_stain Prepare Alizarin Red S Staining Solution (pH 4.1-4.3) prep_stain->stain wash Wash to Remove Excess Stain stain->wash visualize Microscopic Visualization wash->visualize extract Extract Stain with Acetic Acid wash->extract neutralize Neutralize with Ammonium Hydroxide extract->neutralize measure Measure Absorbance at 405 nm neutralize->measure

Caption: A workflow diagram for Alizarin Red S staining, from sample preparation to quantification.

Conclusion

While this compound has limited documented use in modern biological staining, this guide provides robust and well-characterized alternatives in the form of Alizarin Red S and Eriochrome Cyanine R. Alizarin Red S is an excellent choice for the specific detection and quantification of calcium deposits, making it invaluable in studies of osteogenesis and pathological calcification. Eriochrome Cyanine R serves as a versatile stain for nuclei and myelin, offering a reliable substitute for hematoxylin in many histological applications.

For researchers specifically seeking an orange mordant dye, further investigation into the biological staining applications of C.I. Mordant Orange 1 (Alizarin Yellow R) may be warranted. However, based on current literature, Alizarin Red S and Eriochrome Cyanine R represent superior, well-documented, and readily implementable alternatives for specific and high-quality biological staining.

References

A Comparative Guide to the Cross-Reactivity of C.I. 18744 (Calconcarboxylic Acid) with Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of C.I. 18744, chemically known as Calconcarboxylic acid, in the presence of various metal ions. Calconcarboxylic acid is a widely used metallochromic indicator for the complexometric titration of calcium ions (Ca²⁺) with ethylenediaminetetraacetic acid (EDTA).[1][2] Its effectiveness, however, can be influenced by the presence of other metal ions that may also interact with the indicator or the titrant. This guide outlines the principles of its operation, details its known cross-reactivities, provides experimental protocols for its use, and compares its performance with alternative indicators.

Principle of Calcium Determination with Calconcarboxylic Acid

Calconcarboxylic acid, also known as the Patton-Reeder indicator, provides a sharp and clear endpoint in the determination of calcium ions.[1] The titration is typically carried out at a pH of 12 or higher.[2][3] In its free form at this alkaline pH, the indicator is blue. When it forms a complex with calcium ions, the solution turns a distinct wine-red or pink/red color.[1]

During the titration, EDTA, a strong chelating agent, is added. EDTA forms a more stable complex with calcium ions than Calconcarboxylic acid does. As EDTA is introduced, it progressively binds with the free calcium ions. At the endpoint of the titration, when all the calcium has been complexed by EDTA, the EDTA displaces the Calconcarboxylic acid from the calcium-indicator complex. This releases the free indicator, causing the solution to revert to its original blue color, signaling the completion of the reaction.[1]

Cross-Reactivity Profile of Calconcarboxylic Acid

While Calconcarboxylic acid is highly selective for calcium, especially under specific pH conditions, its accuracy can be compromised by the presence of other metal ions in sufficiently high concentrations.[1] These ions can interfere by forming complexes with either the indicator or EDTA, leading to inaccurate endpoint determination.

Qualitative Cross-Reactivity with Common Metal Ions:

Interfering Metal IonNature of InterferenceMitigation Strategy
Magnesium (Mg²⁺) Forms a complex with Calconcarboxylic acid and EDTA, similar to calcium.Titration is performed at a pH ≥ 12. At this high pH, magnesium precipitates as magnesium hydroxide (B78521) (Mg(OH)₂) and does not interfere with the titration.[1][3]
Copper (Cu²⁺) Known to interfere with the titration.[1] The presence of copper can block the indicator, preventing a sharp endpoint.Masking agents such as triethanolamine (B1662121) or cyanide (with appropriate safety precautions) can be used to form stable complexes with copper, preventing its interference.
Iron (Fe²⁺/Fe³⁺) Can interfere with the indicator's color change.[1]Triethanolamine is a common masking agent used to complex iron ions and prevent their interference.[4]
Cobalt (Co²⁺) Known to cause interference in the titration.[1]Masking agents can be employed to sequester cobalt ions.
Zinc (Zn²⁺) Can interfere with the accurate determination of the endpoint.[1]The use of specific masking agents can prevent zinc from interacting with the indicator or EDTA.
Manganese (Mn²⁺) Known to interfere with the titration.[1]Masking agents are used to form stable complexes with manganese, thereby preventing interference.

Comparison with Alternative Indicators

Calconcarboxylic acid is often preferred for calcium determination over other indicators due to its sharp endpoint and high selectivity in the absence of interfering ions.

IndicatorTarget Metal Ion(s)Optimal pHColor Change (Metal-Free to Metal-Complex)Key AdvantagesLimitations
Calconcarboxylic Acid Ca²⁺12-14Blue to Wine-RedVery sharp endpoint for calcium; magnesium does not interfere at high pH.[1]Not suitable for total hardness (Ca²⁺ + Mg²⁺) determination as magnesium precipitates.
Eriochrome Black T (EBT) Mg²⁺, Zn²⁺, Cd²⁺, Pb²⁺ (Total Hardness: Ca²⁺ + Mg²⁺)~10Blue to Wine-RedWidely used for water hardness determination; provides a sharp endpoint for total hardness.Endpoint can be indistinct, and the indicator can be blocked by certain metal ions like copper and iron.[1]
Murexide Ca²⁺, Ni²⁺, Co²⁺, Cu²⁺11-12Purple to Pink (for Ca²⁺)Excellent for the selective determination of calcium at a high pH where magnesium precipitates.Unstable in aqueous solutions.

Experimental Protocols

Determination of Calcium Concentration using Calconcarboxylic Acid

This protocol describes the direct EDTA titration of calcium ions using Calconcarboxylic acid as an indicator.

Reagents:

  • EDTA Solution (0.01 M): Prepare by dissolving a known weight of disodium (B8443419) ethylenediaminetetraacetate (B1237979) in deionized water.

  • Sodium Hydroxide (NaOH) Solution (8 M): For pH adjustment.

  • Calconcarboxylic Acid Indicator: A ground mixture of Calconcarboxylic acid and sodium chloride (1:100 w/w).

  • Sample Solution: Containing an unknown concentration of Ca²⁺.

Procedure:

  • Pipette a known volume of the sample solution into a conical flask.

  • Add a sufficient volume of 8 M NaOH solution to raise the pH of the sample to 12 or higher. This will precipitate any magnesium ions present.

  • Add a small amount (approximately 0.1 g) of the Calconcarboxylic acid indicator mixture to the solution and swirl to dissolve. The solution should turn a wine-red color if calcium is present.

  • Titrate the solution with the standardized 0.01 M EDTA solution.

  • The endpoint is reached when the color of the solution changes sharply from wine-red to a pure blue.

  • Record the volume of EDTA used.

  • Calculate the concentration of calcium in the sample using the stoichiometry of the Ca²⁺-EDTA reaction (1:1).

Assessment of Metal Ion Interference

This protocol can be used to evaluate the interference of a specific metal ion on the calcium titration.

Reagents:

  • All reagents from the protocol above.

  • Standard Solution of Interfering Metal Ion: A solution of known concentration of the metal ion to be tested (e.g., Cu²⁺, Fe³⁺, etc.).

Procedure:

  • Prepare a series of conical flasks, each containing a known amount of a standard calcium solution.

  • To each flask, add a different, known concentration of the interfering metal ion solution. Include a control flask with no interfering ion.

  • Proceed with the titration as described in the protocol above (steps 2-6).

  • Compare the volume of EDTA required to reach the endpoint in the presence of the interfering ion with the volume required for the control.

  • A significant deviation in the EDTA volume indicates interference at that concentration of the metal ion. The sharpness of the endpoint should also be qualitatively observed.

Visualizing the Titration and Interference Pathway

The following diagrams illustrate the logical flow of the complexometric titration of calcium with EDTA using Calconcarboxylic acid and the mechanism of interference by other metal ions.

G cluster_titration Calcium Titration Pathway Ca_Indicator Ca²⁺-Indicator Complex (Wine-Red) EDTA EDTA (Titrant) Ca_Indicator->EDTA Titration Start Ca_EDTA Ca²⁺-EDTA Complex (More Stable) EDTA->Ca_EDTA Forms Free_Indicator Free Indicator (Blue) Ca_EDTA->Free_Indicator Releases at Endpoint

Caption: The signaling pathway of a standard calcium titration.

G cluster_interference Interference Mechanisms Interfering_Ion Interfering Metal Ion (Mⁿ⁺) (e.g., Cu²⁺, Fe³⁺) Indicator_Block Mⁿ⁺-Indicator Complex (Blocks Endpoint) Interfering_Ion->Indicator_Block Forms EDTA_Consumption Mⁿ⁺-EDTA Complex (Consumes Titrant) Interfering_Ion->EDTA_Consumption Forms Inaccurate_Result Inaccurate Result Indicator_Block->Inaccurate_Result Leads to EDTA_Consumption->Inaccurate_Result Leads to Ca_Titration Calcium Titration Ca_Titration->Inaccurate_Result

Caption: How interfering metal ions can disrupt the titration.

References

performance of Mordant Orange 29 in different microscopy techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Mordant Orange 29 and its alternatives in various microscopy techniques. While specific experimental data for Mordant Orange 29 is limited in publicly available literature, this document aims to provide a useful comparison based on the principles of mordant dyes and the well-documented performance of other common orange dyes used in microscopy.

Introduction to Mordant Dyes

Mordant dyes are substances that require a mordant to bind to the substrate being stained.[1] A mordant, typically a polyvalent metal ion, forms a coordination complex with the dye, which then attaches to the tissue.[1][2] This dye-mordant complex is often insoluble in common solvents, leading to a stable and long-lasting stain.[2] Mordant dyes, like Mordant Orange 29, are utilized in various biological staining procedures to observe cell structures and analyze tissue pathology.[3]

Performance Comparison

Due to the scarcity of specific data for Mordant Orange 29, this section compares its expected performance, based on the properties of mordant dyes, with two widely used orange dyes: Acridine (B1665455) Orange for fluorescence microscopy and Orange G for routine histological staining.

Data Presentation

Table 1: General Comparison of Orange Dyes in Microscopy

FeatureMordant Orange 29 (Expected)Acridine OrangeOrange G
Staining Principle Mordant-based, forms a complex with metal ions to bind to tissue.[1]Intercalates with nucleic acids.[4]Acid dye, binds to basic tissue components.[5]
Primary Application Histological and cytological staining.[3]Fluorescence microscopy, flow cytometry.[4]Counterstain in histology (e.g., Papanicolaou stain).[6][7]
Target Structures General tissue components, dependent on mordant used.DNA (green fluorescence), RNA/ssDNA (red fluorescence).[4][8]Cytoplasm, keratin (B1170402), erythrocytes.[5]
Color Orange.[9]Orange to red fluorescence (RNA/ssDNA).[4]Orange.[6]

Table 2: Spectral Properties for Fluorescence Microscopy

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield
Mordant Orange 29 Data not availableData not availableData not available
Acridine Orange (bound to DNA) 502[10]526[10]Data not available
Acridine Orange (bound to RNA/ssDNA) 460[4]650[4]Data not available

Experimental Protocols

General Mordant Staining Protocol (Conceptual)

The following is a generalized protocol for a mordant dye, which would be adapted for specific applications of Mordant Orange 29.

  • Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Mordanting: Immerse slides in a mordant solution (e.g., aluminum potassium sulfate, ferric chloride) for a specified time.

  • Rinsing: Rinse thoroughly in distilled water.

  • Staining: Immerse slides in the Mordant Orange 29 staining solution.

  • Differentiation: If required, briefly immerse in a differentiating solution to remove excess stain.

  • Dehydration and Mounting: Dehydrate through a graded series of ethanol, clear in xylene, and mount with a suitable mounting medium.

Acridine Orange Staining for DNA and RNA

This protocol is for the differential staining of DNA and RNA in cultured cells.

  • Cell Preparation: Grow cells on coverslips or chamber slides.

  • Fixation: Fix cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.

  • Permeabilization: If required, permeabilize cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

  • Staining: Incubate cells with an Acridine Orange staining solution (e.g., 1-10 µg/mL in a suitable buffer) for 15-30 minutes.

  • Washing: Wash cells with phosphate-buffered saline (PBS).

  • Mounting: Mount coverslips with an anti-fade mounting medium.

  • Microscopy: Visualize using a fluorescence microscope with appropriate filter sets for green (DNA) and red (RNA) fluorescence.[4]

Orange G as a Counterstain (in Papanicolaou Staining)

Orange G is a key component of the Papanicolaou stain (Pap stain) for cytological preparations.

  • Fixation: Fix smears immediately (e.g., with 95% ethanol).

  • Nuclear Staining: Stain with a hematoxylin (B73222) solution.

  • Rinsing and Bluing: Rinse and "blue" the hematoxylin in a suitable solution.

  • Orange G Staining: Immerse in Orange G solution to stain keratin and cytoplasm of mature squamous cells.[7]

  • Rinsing: Rinse with 95% ethanol.

  • Polychromatic Staining: Stain with a polychromatic solution (e.g., EA-50) for differential cytoplasmic staining.

  • Dehydration, Clearing, and Mounting: Dehydrate, clear, and mount the slides.

Visualizations

Signaling Pathways and Workflows

Mordant_Dye_Mechanism Tissue Tissue Substrate Complex Dye-Mordant-Tissue Complex Tissue->Complex Binds to Mordant Metal Ion (Mordant) Mordant->Complex Forms complex with Dye Mordant Dye (e.g., Mordant Orange 29) Dye->Complex Forms complex with

Caption: General mechanism of mordant dye staining.

Fluorescence_Microscopy_Workflow cluster_prep Sample Preparation cluster_imaging Imaging Sample Cell/Tissue Sample Fixation Fixation Sample->Fixation Staining Staining (e.g., Acridine Orange) Fixation->Staining Microscope Fluorescence Microscope Staining->Microscope Mount & View Emission Emitted Fluorescence Microscope->Emission Excitation Excitation Light Excitation->Microscope Detector Detector (Camera/Eyepiece) Emission->Detector Data Image Data Detector->Data Image Acquisition

Caption: A typical fluorescence microscopy workflow.

Conclusion

Mordant Orange 29 is a versatile dye with potential applications in various microscopy techniques.[3] However, the lack of specific, publicly available performance data necessitates a comparative approach for its evaluation. By understanding the principles of mordant dyes and comparing them with well-characterized alternatives like Acridine Orange and Orange G, researchers can make informed decisions about the most suitable dye for their specific experimental needs. Further empirical studies are required to fully elucidate the performance characteristics of Mordant Orange 29 in different microscopy applications.

References

Performance Comparison: Synthetic vs. Natural Mordant Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic vs. Natural Mordant Dyes

In the realm of textile coloration, the choice between synthetic and natural dyes is a critical consideration for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the performance of synthetic and natural mordant dyes, supported by experimental data. While synthetic dyes have long dominated the industry due to their consistency and cost-effectiveness, there is a resurgent interest in natural dyes owing to their perceived environmental benefits. This analysis delves into key performance indicators, including color fastness, dye uptake, toxicity, and environmental impact, to provide a comprehensive overview for informed decision-making.

The efficacy of a dye is determined by several factors, with color fastness and dye uptake being paramount. The following tables summarize the quantitative data from various studies, offering a comparative perspective on the performance of synthetic and natural mordant dyes.

Table 1: Comparative Analysis of Color Fastness Properties

Dye TypeMordantFabric TypeWash Fastness (Grey Scale Rating 1-5)Light Fastness (Blue Wool Scale 1-8)Rubbing Fastness (Grey Scale Rating 1-5)
Natural Dyes
MadderAlumCotton3-434-5
TurmericFerrous SulfateNylon324
WeldAlumCotton42-34-5
CochinealAlumWool4-554-5
Synthetic Dyes
Acid Dye-Nylon4-55-64-5
Reactive Dye-Cotton4-54-54-5
CI Mordant Blue 13AlumCotton3-444-5
CI Mordant Orange 6AlumCotton2-334-5

Note: The values presented are synthesized from multiple sources and represent a general performance expectation. Actual results can vary based on specific experimental conditions.

Table 2: Comparative Analysis of Dye Uptake (K/S Values)

Dye TypeMordantFabric TypeK/S Value (Higher value indicates greater color strength)
Natural Dyes
TurmericAlumCotton1.5 - 2.5
TurmericFerrous SulfateCotton3.0 - 4.0
Acacia catechu-Silk~2.6
Acacia catechu-Cotton~1.5
Synthetic Dyes
CI Mordant Blue 13AlumCotton~6.8
CI Mordant Orange 6AlumCotton~3.5
Reactive Dye-CottonConsistently high values

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for key experiments in textile dyeing and color fastness testing.

Experimental Protocol 1: Mordanting and Dyeing of Cotton Fabric with a Natural Dye (e.g., Madder)

1. Scouring of Fabric:

  • Wash the cotton fabric with a solution of 5 g/L sodium carbonate (soda ash) and 2 g/L non-ionic detergent at 80-90°C for 30 minutes to remove impurities.

  • Rinse thoroughly with tap water and then distilled water.

2. Mordanting (Pre-mordanting Method):

  • Prepare a mordant bath with 15% weight of fabric (WOF) of alum (aluminum potassium sulfate) in water (material-to-liquor ratio 1:40).

  • Immerse the scoured, wet fabric in the mordant bath.

  • Slowly heat the bath to 80°C and maintain for 1 hour, stirring occasionally.

  • Allow the fabric to cool in the bath.

  • Gently squeeze the fabric to remove excess mordant solution. Do not rinse.

3. Dye Extraction and Dyeing:

  • Prepare the dyebath by boiling 20% WOF of madder root powder in water (material-to-liquor ratio 1:40) for 1 hour.

  • Filter the dye extract to remove particulate matter.

  • Immerse the mordanted fabric in the dyebath.

  • Heat the dyebath to 90°C and maintain for 1 hour, with occasional stirring.

  • Allow the fabric to cool in the dyebath overnight.

  • Rinse the dyed fabric with cold water until the water runs clear.

  • Wash with a neutral soap solution (2 g/L) at 40°C for 15 minutes.

  • Rinse again and air dry in the shade.

Experimental Protocol 2: Color Fastness to Washing (ISO 105-C06)

1. Specimen Preparation:

  • Cut a specimen of the dyed fabric (e.g., 10 cm x 4 cm).

  • Sew it together with a multi-fiber test fabric of the same size.

2. Washing Procedure:

  • Prepare a wash solution containing 4 g/L of a standard reference detergent (ECE) and 1 g/L of sodium perborate (B1237305) in deionized water.

  • Place the composite specimen in a stainless-steel container of a launder-ometer.

  • Add the required volume of the wash solution (material-to-liquor ratio 1:50).

  • Add 10 stainless steel balls to the container.

  • Run the test at a specified temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).

3. Rinsing and Drying:

  • Rinse the specimen twice with distilled water.

  • Squeeze out the excess water.

  • Unstitch the composite specimen, keeping the multi-fiber fabric attached at one edge.

  • Dry the specimen in air at a temperature not exceeding 60°C.

4. Evaluation:

  • Assess the change in color of the dyed specimen using the Grey Scale for Color Change (rated from 1 to 5, where 5 is no change).

  • Assess the degree of staining on the multi-fiber test fabric using the Grey Scale for Staining (rated from 1 to 5, where 5 is no staining).

Experimental Protocol 3: Color Fastness to Light (ISO 105-B02)

1. Specimen Preparation:

  • Mount a specimen of the dyed fabric on a cardboard frame.

  • Partially cover the specimen with an opaque cover.

2. Exposure:

  • Place the mounted specimen in a Xenon arc lamp fading apparatus.

  • Simultaneously expose a set of Blue Wool standards (references 1-8).

  • The exposure is carried out under controlled conditions of temperature, humidity, and irradiance.

3. Evaluation:

  • Periodically inspect the fading of the specimen and the Blue Wool standards.

  • The light fastness rating is determined by comparing the contrast between the exposed and unexposed parts of the specimen with the contrast of the faded Blue Wool standards. The rating is given on a scale of 1 to 8, where 8 indicates the highest fastness.

Visualizing the Process and Mechanisms

Diagrams are essential for understanding complex workflows and chemical interactions. The following Graphviz diagrams illustrate the experimental workflow for natural dyeing and the chemical mechanism of mordanting.

Experimental_Workflow cluster_Preparation Fabric Preparation cluster_Mordanting Mordanting cluster_Dyeing Dyeing Process cluster_Finishing Finishing Scouring Scouring Rinsing Rinsing Scouring->Rinsing Mordant_Bath Prepare Mordant Bath Rinsing->Mordant_Bath Immerse_Fabric Immerse Fabric Mordant_Bath->Immerse_Fabric Heating Heat and Steep Immerse_Fabric->Heating Dye_Bath Prepare Dyebath Heating->Dye_Bath Dye_Extraction Dye Extraction Dye_Extraction->Dye_Bath Dyeing_Step Immerse & Heat Fabric Dye_Bath->Dyeing_Step Cooling Cool Overnight Dyeing_Step->Cooling Final_Rinsing Rinse Thoroughly Cooling->Final_Rinsing Soaping Wash with Neutral Soap Final_Rinsing->Soaping Drying Air Dry Soaping->Drying

Caption: Experimental workflow for natural dyeing with a pre-mordanting method.

Mordant_Mechanism cluster_Reactants Reactants cluster_Complex Complex Formation Fiber Textile Fiber (e.g., Cellulose) Fiber_Mordant Fiber-Mordant Complex Fiber->Fiber_Mordant Mordant binds to fiber Mordant Metal Mordant (e.g., Al³⁺) Mordant->Fiber_Mordant Dye Natural Dye (with -OH, -COOH groups) Final_Complex Insoluble Dye-Mordant-Fiber Complex Dye->Final_Complex Fiber_Mordant->Final_Complex Dye chelates with mordant

Caption: Chemical mechanism of mordant action in natural dyeing.

Discussion

Performance: Synthetic dyes, particularly reactive dyes, generally exhibit superior color fastness and consistency compared to natural dyes.[1] Natural dyes often require mordants to achieve acceptable fastness, and even then, their light fastness can be a significant limitation.[1] The choice of mordant has a substantial impact on the final color and fastness properties of natural dyes. For instance, iron-based mordants tend to "sadden" or darken colors, while alum often produces brighter shades.

Toxicity and Environmental Impact: A primary driver for the renewed interest in natural dyes is their perceived eco-friendly nature. Natural dyes are typically biodegradable and derived from renewable resources. However, the environmental profile of natural dyeing is significantly influenced by the mordants used. Many traditional metallic mordants, such as chromium, copper, and tin, are toxic and can lead to water pollution if not handled and disposed of properly.[2][3] While less toxic mordants like alum (aluminum potassium sulfate) are widely used, their discharge into waterways can still have environmental consequences.[4]

Synthetic dyes, on the other hand, are often derived from petrochemicals, a non-renewable resource.[5] The manufacturing process for synthetic dyes can involve hazardous chemicals, and the effluent from synthetic dyeing processes can be a significant source of water pollution if not adequately treated.[5] Some synthetic dyes, particularly certain azo dyes, have been found to be carcinogenic.[6]

Cost and Scalability: Synthetic dyes are generally cheaper to produce and offer a wider and more consistent color palette, making them more suitable for large-scale industrial applications.[7] Natural dyeing is often more labor-intensive and time-consuming, and the availability and consistency of natural dye sources can be variable, leading to higher costs.[5][8]

Conclusion

The choice between synthetic and natural mordant dyes involves a trade-off between performance, environmental impact, and cost. Synthetic dyes offer superior color fastness, consistency, and are more economical for industrial-scale production. However, they raise concerns regarding their reliance on non-renewable resources and the potential for environmental pollution and health risks.

Natural dyes, while offering a more sustainable and biodegradable alternative, often exhibit lower performance in terms of color fastness and are more expensive and less scalable. The environmental benefits of natural dyes are closely tied to the use of non-toxic, eco-friendly mordants. The development of effective and environmentally benign "bio-mordants" derived from natural sources is a promising area of research that could enhance the viability of natural dyes.[3]

For researchers and professionals in drug development, where specialized and biocompatible materials may be required, the non-toxic and hypoallergenic properties of certain natural dyes could be advantageous. Ultimately, the selection of a dyeing system should be based on a holistic assessment of the specific application's requirements, considering performance, safety, environmental sustainability, and economic feasibility.

References

A Comparative Guide to Histological Staining: C.I. Mordant Orange 29 versus Hematoxylin and Eosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of histological staining, the Hematoxylin and Eosin (H&E) stain reigns as the undisputed gold standard, providing fundamental morphological information for decades. However, the exploration of alternative dyes continues as researchers seek novel specificities and contrasts. This guide provides a detailed comparison between the well-established H&E stain and the less conventional C.I. Mordant Orange 29, offering insights into their principles, methodologies, and potential applications.

Introduction to the Staining Methods

Hematoxylin and Eosin (H&E) Staining

Hematoxylin and Eosin staining is the most widely used technique in histopathology.[1] It is a bichromatic stain that imparts a characteristic pink and blue appearance to tissue sections, revealing a wealth of information about the tissue architecture and cellular composition. The staining process relies on the electrostatic interaction between the dyes and the charged molecules within the cells.

Hematoxylin, a basic dye, in conjunction with a mordant (a metal salt, typically aluminum), forms a positively charged complex that stains basophilic (acidic) structures, such as the heterochromatin in the cell nucleus, a deep blue-purple.[1][2] Eosin, an acidic dye, is negatively charged and stains acidophilic (basic) components, such as the cytoplasm and extracellular proteins, in varying shades of pink and red.[1]

This compound

This compound, with the Colour Index number 18744 and CAS number 6054-86-0, is a single azo dye.[1] Its chemical formula is C₁₆H₁₂N₅NaO₇S. While described as a multifunctional dye for biological experiments, specific and detailed protocols for its use as a routine histological stain are not widely documented in scientific literature.[3]

As a mordant dye, its application in histology would necessitate the use of a metal salt to form a coordination complex, which then binds to the tissue.[4][5] The principle of mordant dyeing involves the formation of a "lake" (an insoluble complex of the dye and mordant) that attaches to the substrate. The choice of mordant can significantly influence the final color and staining intensity.[4]

Principle of Staining

H&E Staining: An Electrostatic Interaction

The mechanism of H&E staining is a well-understood process of ionic bonding.

  • Hematoxylin (with a mordant): The oxidized form of hematoxylin, hematein, forms a positively charged complex with a trivalent metal ion (e.g., aluminum). This complex is attracted to and binds with negatively charged phosphate (B84403) groups of the nucleic acids in the cell nucleus, as well as the sulfate (B86663) groups of glycosaminoglycans in the extracellular matrix.

  • Eosin: Eosin Y, the most common form of eosin, is a negatively charged dye that binds to positively charged amino groups of proteins in the cytoplasm, muscle fibers, and connective tissues.

G cluster_hematoxylin Hematoxylin Staining cluster_eosin Eosin Staining hematoxylin Hematoxylin- Mordant Complex (+) nucleus Cell Nucleus (DNA/RNA) (-) hematoxylin->nucleus Ionic Bonding eosin Eosin (-) cytoplasm Cytoplasm (Proteins) (+) eosin->cytoplasm Ionic Bonding

This compound: A Chelation-Based Interaction

As a mordant dye, this compound would rely on the principle of chelation for tissue staining.

  • Mordant Application: A metal ion (the mordant) would first be applied to the tissue, where it would bind to certain tissue components.

  • Dye Application: The Mordant Orange 29 dye would then be introduced. The dye molecules would form coordination bonds with the mordant already bound to the tissue, creating a stable, colored complex. The specificity of the staining would depend on the affinity of the mordant for particular tissue structures and the subsequent interaction of the dye with the mordant-tissue complex.

G cluster_mordant_dye tissue Tissue Component mordant Mordant (Metal Ion) dye Mordant Orange 29 complex Tissue-Mordant-Dye Complex

Experimental Protocols

Hematoxylin and Eosin Staining Protocol (for Paraffin-Embedded Sections)

This is a standard, widely used protocol. Incubation times may need to be optimized based on tissue type and thickness.

  • Deparaffinization:

    • Xylene: 2 changes, 5 minutes each.

  • Rehydration:

    • 100% Ethanol: 2 changes, 2 minutes each.

    • 95% Ethanol: 2 changes, 2 minutes each.

    • 70% Ethanol: 1 change, 2 minutes.

    • Running tap water: 5 minutes.

  • Nuclear Staining:

    • Harris' Hematoxylin: 5-15 minutes.

    • Running tap water: 5 minutes.

  • Differentiation:

    • 1% Acid Alcohol (1% HCl in 70% ethanol): 3-10 seconds.

    • Running tap water: 1 minute.

  • Bluing:

    • Scott's Tap Water Substitute or 0.2% Ammonia Water: 1-2 minutes.

    • Running tap water: 5 minutes.

  • Counterstaining:

    • Eosin Y: 1-3 minutes.

  • Dehydration:

    • 95% Ethanol: 2 changes, 2 minutes each.

    • 100% Ethanol: 2 changes, 2 minutes each.

  • Clearing:

    • Xylene: 2 changes, 5 minutes each.

  • Mounting:

    • Mount with a permanent mounting medium.

G start Paraffin Section deparaffinize Deparaffinize start->deparaffinize rehydrate Rehydrate deparaffinize->rehydrate hematoxylin Stain with Hematoxylin rehydrate->hematoxylin differentiate Differentiate in Acid Alcohol hematoxylin->differentiate blue Blue in Ammonia Water differentiate->blue eosin Counterstain with Eosin blue->eosin dehydrate Dehydrate eosin->dehydrate clear Clear in Xylene dehydrate->clear mount Mount clear->mount end Stained Slide mount->end

This compound Staining Protocol (Generalized)
  • Deparaffinization and Rehydration: Follow the same steps as for H&E staining.

  • Mordanting:

    • Immerse slides in a solution of a suitable mordant (e.g., aluminum potassium sulfate, ferric chloride) for a specified time and temperature. The choice of mordant and incubation conditions would be critical and require empirical determination.

    • Rinse thoroughly in distilled water.

  • Staining:

    • Immerse slides in a solution of this compound. The concentration of the dye, the solvent, the pH, and the staining time would need to be optimized.

    • Rinse in distilled water.

  • Differentiation (Optional):

    • A differentiation step with a weak acid or the mordant solution might be necessary to remove excess dye and improve contrast.

  • Dehydration, Clearing, and Mounting: Follow the same steps as for H&E staining.

Comparison of Performance

Due to the lack of experimental data for this compound in histological applications, a direct quantitative comparison with H&E is not possible. The following table outlines the expected performance characteristics and provides a qualitative assessment based on the known properties of each staining method.

FeatureHematoxylin and Eosin (H&E)This compound (Inferred)
Target Structures Nuclei (blue/purple), Cytoplasm and Extracellular Matrix (pink/red)Dependent on the mordant used; likely to stain components with which the mordant has an affinity. As an azo dye, it may have an affinity for proteins.
Staining Principle Electrostatic interactionsChelation (formation of a dye-mordant-tissue complex)
Specificity Broad, providing excellent general morphological detail.Potentially more specific depending on the mordant's binding properties, but this is unproven.
Ease of Use Well-established, standardized protocols are widely available.Protocols would need to be developed and optimized, making it more complex for routine use.
Reproducibility Generally high, though variations can occur between laboratories.[6]Unknown, but likely to be more variable due to the influence of the mordant and the lack of standardized protocols.
Color Palette Biphasic (blue/purple and pink/red).Monochromatic (shades of orange), unless a counterstain is used.
Compatibility Compatible with subsequent immunohistochemistry and special stains.Unknown, but the mordant could potentially interfere with subsequent staining procedures.

Data Presentation: A Framework for Quantitative Comparison

To objectively compare the performance of these two staining methods, quantitative data would be essential. The following table provides a template of the types of data that would need to be collected.

Performance MetricH&E StainingThis compound
Staining Intensity (Optical Density)
- Nucleus (Hematoxylin)DataData
- Cytoplasm (Eosin)DataData
Signal-to-Noise Ratio DataData
Staining Uniformity (Coefficient of Variation) DataData
Photostability (Fading over time) DataData

Data would be obtained through digital image analysis of stained tissue sections.

Conclusion

Hematoxylin and Eosin staining remains the cornerstone of histological practice due to its simplicity, reproducibility, and the wealth of morphological information it provides. Its biphasic color scheme allows for the clear differentiation of nuclear and cytoplasmic components, which is fundamental for pathological diagnosis.

This compound, as a mordant dye, operates on a different chemical principle that involves chelation. While this could theoretically offer a different staining pattern and potentially highlight structures not well-visualized with H&E, there is currently a lack of published evidence to support its use as a routine histological stain. The development of a reliable and reproducible staining protocol would be the first critical step in evaluating its potential.

For researchers and professionals in drug development, H&E will continue to be the primary tool for initial tissue assessment. The exploration of alternative stains like this compound represents an avenue for specialized research, potentially to probe for specific molecular components that may be targeted by the dye-mordant complex. However, without substantial further research and validation, it does not currently present a viable alternative to the well-established and highly informative H&E stain.

References

Assessing the Binding Affinity of C.I. 18744 (Acid Red 88) to Biomolecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the binding affinity of the azo dye C.I. 18744, also known as Acid Red 88, to various biomolecules. Due to the limited availability of direct quantitative binding data for Acid Red 88, this document focuses on providing a framework for its evaluation by comparing it with well-characterized dyes—Coomassie Brilliant Blue for proteins and Ethidium (B1194527) Bromide for DNA. Detailed experimental protocols are provided to enable researchers to determine the binding affinity of Acid Red 88 and other compounds of interest.

Overview of C.I. 18744 (Acid Red 88)

Acid Red 88 is an anionic azo dye with the chemical formula C₂₀H₁₃N₂NaO₄S.[1][2] It is primarily used in the textile industry and has been investigated for its potential in photocatalytic research.[1][3][4] While its interaction with biomolecules is not extensively documented in terms of binding affinities, its chemical structure suggests potential for non-covalent interactions with proteins and nucleic acids.

Comparative Analysis of Binding Affinity

To provide a context for assessing Acid Red 88, this section compares its potential binding characteristics with those of established biomolecule-binding dyes.

Protein Binding: A Comparison with Coomassie Brilliant Blue

Coomassie Brilliant Blue is an anionic dye widely used for protein quantification and staining in gel electrophoresis.[5][6] Its binding to proteins is primarily driven by ionic interactions between the dye's sulfonic acid groups and positively charged amino acid residues (lysine, arginine, and histidine), as well as hydrophobic and van der Waals interactions.[6][7]

Table 1: Comparison of Protein Binding Dyes

FeatureC.I. 18744 (Acid Red 88)Coomassie Brilliant Blue G-250
Primary Binding Mechanism Hypothesized to be ionic and hydrophobic interactions.Ionic interactions with basic amino acids and hydrophobic interactions.[6][7]
Known Binding Affinity (Kd) Data not readily available.In the micromolar (µM) range for many proteins.[8]
Common Applications Textile dyeing, photocatalysis research.[1]Protein quantification (Bradford assay), gel staining.[5]
DNA Binding: A Comparison with Ethidium Bromide

Ethidium bromide is a fluorescent intercalating agent widely used for visualizing and quantifying DNA. It inserts itself between the base pairs of the DNA double helix, leading to a significant increase in its fluorescence.

Table 2: Comparison of DNA Binding Dyes

FeatureC.I. 18744 (Acid Red 88)Ethidium Bromide
Primary Binding Mechanism Hypothesized to be groove binding or intercalation.Intercalation between DNA base pairs.
Known Binding Affinity (K) Data not readily available.Apparent intrinsic binding constants reported in the range of 10⁴ to 10⁶ M⁻¹.[9][10]
Common Applications Textile dyeing, photocatalysis research.[1]DNA visualization in gel electrophoresis, DNA quantification.[9]

Experimental Protocols for Determining Binding Affinity

To ascertain the binding affinity of C.I. 18744 to biomolecules, the following established experimental protocols are recommended.

Fluorescence Quenching Assay for Protein Binding

This technique measures the decrease in the intrinsic fluorescence of a protein (typically from tryptophan residues) upon the addition of a ligand (the dye). This quenching can be used to determine the binding constant.[11][12][13][14]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the target protein (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of Acid Red 88 in the same buffer.

    • The final concentrations will depend on the binding affinity but a starting point could be a protein concentration of 1-10 µM and a dye concentration range that spans from sub-stoichiometric to several-fold molar excess.

  • Fluorescence Measurements:

    • Set the excitation wavelength of a spectrofluorometer to 280 nm (for tryptophan excitation) and the emission wavelength to scan a range of 300-400 nm.

    • Record the fluorescence spectrum of the protein solution alone.

    • Titrate the protein solution with increasing concentrations of the Acid Red 88 solution.

    • After each addition, allow the system to equilibrate and record the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence data for the inner filter effect if the dye absorbs at the excitation or emission wavelengths.

    • Plot the change in fluorescence intensity as a function of the dye concentration.

    • Analyze the data using appropriate binding models (e.g., the Stern-Volmer equation for quenching) to calculate the binding constant (K) and the number of binding sites (n).

Workflow for Fluorescence Quenching Assay

G Fluorescence Quenching Workflow A Prepare Protein and Dye Solutions B Measure Intrinsic Protein Fluorescence A->B C Titrate Protein with Dye B->C D Record Fluorescence Spectra C->D Iterative E Correct for Inner Filter Effect D->E F Plot Fluorescence Change vs. [Dye] E->F G Calculate Binding Parameters (K, n) F->G

Caption: Workflow for determining protein-dye binding affinity using fluorescence quenching.

Isothermal Titration Calorimetry (ITC) for Protein and DNA Binding

ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[15][16][17][18][19]

Protocol:

  • Sample Preparation:

    • Prepare solutions of the biomolecule (protein or DNA) and Acid Red 88 in the same, extensively dialyzed buffer to minimize heats of dilution.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

    • Accurately determine the concentrations of both the biomolecule and the dye.

  • ITC Experiment:

    • Load the biomolecule solution into the sample cell of the calorimeter.

    • Load the Acid Red 88 solution into the injection syringe.

    • Perform a series of injections of the dye into the biomolecule solution.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of dye to biomolecule.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Isothermal Titration Calorimetry (ITC) Workflow

G Isothermal Titration Calorimetry Workflow A Prepare and Degas Biomolecule and Dye Solutions B Load Biomolecule into Cell and Dye into Syringe A->B C Perform Serial Injections of Dye B->C D Measure Heat Change per Injection C->D E Plot Heat Change vs. Molar Ratio D->E F Fit Data to Binding Model E->F G Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) F->G

Caption: Workflow for determining biomolecule-dye binding affinity using ITC.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship in a competitive binding assay, which can be used to further characterize the binding of Acid Red 88.

Competitive Binding Assay Logic

G Competitive Binding Assay Logic Biomolecule Biomolecule (Protein or DNA) Complex1 Fluorescent Complex Biomolecule->Complex1 Binds Complex2 Non-Fluorescent Complex Biomolecule->Complex2 Binds KnownLigand Known Fluorescent Ligand (e.g., ANS for protein, EtBr for DNA) KnownLigand->Complex1 TestCompound Test Compound (Acid Red 88) TestCompound->Complex2 Signal Fluorescence Signal TestCompound->Signal Displaces & Reduces Complex1->Signal Generates

Caption: Logical diagram of a competitive binding assay to infer binding affinity.

Conclusion

While direct quantitative data on the binding affinity of C.I. 18744 (Acid Red 88) to biomolecules is currently scarce, its chemical properties suggest the potential for such interactions. This guide provides a comparative framework and detailed experimental protocols that will enable researchers to thoroughly characterize the binding of Acid Red 88 to proteins and DNA. The application of techniques such as fluorescence quenching and isothermal titration calorimetry will be crucial in elucidating its binding thermodynamics and establishing its utility in various research and development applications.

References

C.I. Mordant Orange 29: A Comparative Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications of C.I. Mordant Orange 29 in research, with a focus on its use in textile dyeing and its potential as a chemosensor for metal ion detection. The performance of this compound is objectively compared with alternative dyes and methods, supported by experimental data and detailed protocols.

Textile Dyeing: Wool and Silk Coloration

This compound, a chrome dye, has traditionally been used for dyeing protein fibers such as wool and silk. Its application involves the use of a chromium salt as a mordant to form a stable complex between the dye and the fiber, resulting in excellent fastness properties. However, due to environmental and health concerns associated with chromium, alternative dyeing systems have been developed. This section compares the performance of this compound with reactive dyes and natural dyes.

Performance Comparison

The following table summarizes the performance characteristics of this compound (as a representative chrome dye) against reactive dyes and natural dyes on wool fabric.

Performance MetricThis compound (Chrome Dye)Reactive Dyes (e.g., Lanasol CE)Natural Dyes (e.g., Madder with Alum Mordant)
Light Fastness (ISO 105-B02) Excellent (6-7)Good to Very Good (5-6)Moderate to Good (4-5)
Wash Fastness (ISO 105-C06) Excellent (5)Excellent (5)Good (4)
Rubbing Fastness (ISO 105-X12) Good (4-5)Good (4)Moderate to Good (3-4)
Effect on Fiber Tensile Strength Can cause significant reductionMinimal impactMinimal impact
Environmental Impact High (Chromium in effluent)Moderate (Requires salt and alkali)Low (Biodegradable)
Color Brightness Generally muted tonesBright and vibrant shadesEarthy and muted tones
Experimental Protocols

Materials:

  • Wool yarn or fabric

  • This compound

  • Potassium dichromate (Mordant)

  • Acetic acid

  • Glauber's salt (Sodium sulfate)

  • Dyeing vessel (e.g., beaker, dye bath)

  • Heating apparatus with temperature control

  • Stirring rod

Procedure:

  • Scouring: Wash the wool material with a neutral soap solution to remove any impurities. Rinse thoroughly.

  • Mordanting (Pre-chrome method):

    • Prepare a mordant bath with 3% potassium dichromate and 1% acetic acid (on weight of fiber, owf).

    • Enter the wet wool into the mordant bath at 40°C.

    • Raise the temperature to boiling (100°C) over 45 minutes.

    • Boil for 60 minutes.

    • Allow the bath to cool and rinse the wool thoroughly.

  • Dyeing:

    • Prepare a dyebath with the required percentage of this compound and 10% Glauber's salt (owf).

    • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.

    • Enter the mordanted wool into the dyebath at 40°C.

    • Raise the temperature to boiling over 45 minutes.

    • Boil for 60-90 minutes, stirring occasionally.

  • Rinsing and Drying:

    • Allow the dyebath to cool.

    • Remove the dyed wool and rinse with warm and then cold water until the water runs clear.

    • Squeeze out excess water and air dry.

Materials:

  • Wool yarn or fabric

  • Lanasol CE reactive dye

  • Glauber's salt

  • Acetic acid

  • Sodium carbonate

  • Dyeing vessel

  • Heating apparatus

Procedure:

  • Scouring: As described for Mordant Orange 29.

  • Dyeing:

    • Set the dyebath at 40°C with 10% Glauber's salt and acetic acid to achieve a pH of 4.5-5.

    • Add the pre-dissolved Lanasol CE dye.

    • Enter the wet wool and run for 10 minutes.

    • Raise the temperature to 98°C over 45 minutes.

    • Hold at 98°C for 45-60 minutes.

    • Cool the bath to 80°C.

  • Fixation:

    • Gradually add a solution of sodium carbonate to raise the pH to 8-8.5 over 20 minutes.

    • Maintain at 80°C for a further 20-30 minutes.

  • Rinsing and Soaping:

    • Rinse the dyed wool with warm water.

    • Wash with a neutral soap at 60°C for 15 minutes to remove any unfixed dye.

    • Rinse thoroughly and dry.

Workflow Diagram: Comparison of Dyeing Processes

DyeingProcessComparison cluster_mordant This compound (Chrome Dyeing) cluster_reactive Reactive Dye (e.g., Lanasol CE) M_Scour Scouring M_Mordant Pre-mordanting (Potassium Dichromate) M_Scour->M_Mordant M_Dye Dyeing (Acidic pH) M_Mordant->M_Dye M_Rinse Rinsing & Drying M_Dye->M_Rinse R_Scour Scouring R_Dye Dyeing (Acidic pH) R_Scour->R_Dye R_Fix Fixation (Alkaline pH) R_Dye->R_Fix R_Soap Soaping & Rinsing R_Fix->R_Soap

Caption: Comparative workflow for wool dyeing with this compound and a reactive dye.

Potential Application: Chemosensor for Metal Ion Detection

Azo dyes, including mordant dyes, possess chelating functional groups that can bind with metal ions, leading to a change in their spectrophotometric properties. This characteristic suggests a potential application for this compound as a colorimetric chemosensor for the detection of heavy metal ions. While specific research on Mordant Orange 29 for this purpose is limited, its performance can be compared to other well-established azo dye-based chemosensors.

Performance Comparison of Azo Dye-Based Chemosensors
ParameterThis compound (Predicted)Established Azo Dye Chemosensor (e.g., for Cu²⁺)
Selectivity Potentially for Cr³⁺, Al³⁺, Fe³⁺High for a specific metal ion
Sensitivity (Limit of Detection) To be determinedTypically in the micromolar (µM) to nanomolar (nM) range
Response Time Likely rapidRapid (seconds to minutes)
Instrumentation UV-Vis SpectrophotometerUV-Vis Spectrophotometer / Fluorometer
Visual Detection Potential for distinct color changeOften a clear color change visible to the naked eye
Proposed Experimental Protocol: Spectrophotometric Detection of a Metal Ion

Objective: To evaluate the potential of this compound as a colorimetric sensor for a specific metal ion (e.g., Cu²⁺).

Materials:

  • This compound

  • Stock solution of a metal salt (e.g., CuSO₄)

  • Buffer solutions of varying pH

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol-water mixture).

  • Optimization of pH:

    • To a series of solutions containing the dye, add buffer solutions to achieve a range of pH values.

    • Record the UV-Vis spectrum for each pH to determine the optimal pH for metal ion sensing (where the dye has a stable absorbance).

  • Titration with Metal Ion:

    • To a solution of the dye at the optimal pH, add incremental amounts of the metal ion stock solution.

    • Record the UV-Vis spectrum after each addition.

  • Data Analysis:

    • Plot the change in absorbance at the wavelength of maximum absorption (λmax) against the concentration of the metal ion.

    • Determine the stoichiometry of the dye-metal complex using a Job's plot.

    • Calculate the limit of detection (LOD) and the binding constant.

  • Selectivity Study:

    • Repeat the titration with other metal ions to assess the selectivity of the dye.

Logical Diagram: Metal Ion Detection Mechanism

MetalIonDetection Dye This compound (Azo Dye) Complex Dye-Metal Complex Dye->Complex Metal Metal Ion (e.g., Mⁿ⁺) Metal->Complex Color_Change Colorimetric Change Complex->Color_Change Detection Spectrophotometric Detection Color_Change->Detection

Caption: Proposed mechanism for metal ion detection using this compound.

Histological Staining: A Minor Application

While this compound is a mordant dye, its application in routine histological staining is not well-documented in scientific literature. The standard and most widely used stain in histology is the Hematoxylin and Eosin (H&E) stain, where Hematoxylin acts as a mordanted dye. Given the lack of specific protocols and comparative data, the use of Mordant Orange 29 in this field appears to be minimal. Researchers seeking alternatives to H&E are more commonly exploring natural dyes from sources like turmeric and beetroot.

Safety Operating Guide

Essential Safety and Operational Guide for Handling C.I. Mordant Orange 29

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of C.I. Mordant Orange 29 (CAS No. 6054-86-0), a single azo class mordant dye. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

I. Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended[1]:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1].

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves that have been inspected prior to use. The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[1].

    • Clothing: Wear fire/flame resistant and impervious clothing[1]. A lab coat should be worn at all times.

  • Respiratory Protection: If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator[1]. In dusty conditions, a dust respirator is recommended[2].

II. Occupational Exposure Limits

No specific occupational exposure limits have been established for this compound. In the absence of substance-specific limits, the following general limits for "Particulates Not Otherwise Regulated" (PNOR) or "nuisance dust" should be applied as a conservative measure.

Regulatory BodyExposure Limit TypeValue (Total Dust)Value (Respirable Fraction)
OSHA[1][3][4]PEL (8-hour TWA)15 mg/m³5 mg/m³
NIOSH[5]REL (up to 10-hour TWA)Not EstablishedNot Established
ACGIH[4]TLV (8-hour TWA) Guideline10 mg/m³ (Inhalable)3 mg/m³ (Respirable)

TWA : Time-Weighted Average

III. Safe Handling and Operational Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

A. Engineering Controls:

  • Work in a well-ventilated place[1].

  • Ensure adequate ventilation and handle in accordance with good industrial hygiene and safety practices[1].

  • Emergency exits and a risk-elimination area should be established[1].

B. Handling Procedures:

  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) before handling the substance.

    • Ensure all necessary PPE is readily available and in good condition.

    • Work in a designated area, such as a chemical fume hood, especially when handling the powder to avoid dust formation[1].

  • Weighing and Transfer:

    • Avoid the formation of dust and aerosols[1].

    • Use non-sparking tools[1].

    • Prevent fire caused by electrostatic discharge from steam[1].

  • General Practices:

    • Avoid contact with skin and eyes[1].

    • Do not breathe dust, mist, gas, or vapors[1].

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the work area.

C. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[1].

  • Keep apart from foodstuff containers or incompatible materials[1].

IV. Spill and Disposal Plan

A clear plan for managing spills and disposing of this compound is essential to prevent environmental contamination and personnel exposure.

A. Spill Cleanup:

  • Immediate Actions:

    • Evacuate personnel to safe areas[1].

    • Keep people away from and upwind of the spill/leak[1].

    • Ensure adequate ventilation[1].

    • Remove all sources of ignition[1].

  • Containment and Cleanup:

    • Prevent further spillage or leakage if it is safe to do so[1].

    • Do not let the chemical enter drains[1].

    • Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal[1].

    • Use spark-proof tools and explosion-proof equipment[1].

    • Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations[1].

B. Waste Disposal:

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1].

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal[1].

  • Do not discharge to sewer systems[1].

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

V. First Aid Measures

In case of exposure, follow these first-aid measures:

  • If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical[1].

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor[6].

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor[6].

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[6].

Visual Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Management cluster_emergency Emergency Procedures prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weighing and Transfer (in fume hood) prep3->handle1 handle2 Experimental Use handle1->handle2 spill Spill handle1->spill clean1 Decontaminate Work Area handle2->clean1 disp1 Collect Waste in Labeled Container handle2->disp1 exposure Personal Exposure handle2->exposure clean2 Doff PPE clean1->clean2 clean3 Wash Hands clean2->clean3 disp2 Store for Disposal disp1->disp2 disp3 Dispose via Licensed Service disp2->disp3 spill->disp1 first_aid Follow First Aid (Inhalation, Skin, Eye, Ingestion) exposure->first_aid

Caption: Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.